Methyl tert-butylacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2,3)5-6(8)9-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBOTVWRXLQVMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145199 | |
| Record name | Methyl 3,3-dimethylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10250-48-3 | |
| Record name | Butanoic acid, 3,3-dimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10250-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,3-dimethylbutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010250483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3,3-dimethylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,3-dimethylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Methyl Tert-Butylacetate: A Comprehensive Guide to Structure, Synthesis, and Analysis
An In-Depth Technical Guide for the Modern Laboratory
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond the Name – The Role of Methyl Tert-Butylacetate in Modern Chemistry
This compound, systematically known as Methyl 3,3-dimethylbutanoate (CAS No: 10250-48-3), is an ester recognized for its distinct chemical properties stemming from its sterically hindered tert-butyl group.[1][2] While not as ubiquitous as some of its structural isomers, its unique structure makes it a valuable compound in various applications, including its use as an oxygenated solvent and as an intermediate in the synthesis of pharmaceuticals and synthetic flavorings.[2][3]
This guide moves beyond a simple recitation of facts. As researchers and drug development professionals, our goal is to understand the causality behind the behavior of a molecule. Why does it possess these properties? How can we reliably synthesize it? And, critically, how do we confirm its identity and purity with unassailable confidence? This document provides a field-proven framework for understanding and working with this compound, grounded in authoritative methods and practical insights.
Section 1: The Molecular Blueprint: Chemical Structure and Physicochemical Properties
The properties of a molecule are a direct consequence of its structure. This compound is no exception. Its structure features a central ester functional group, with a methyl group on the alcohol side and a neopentyl group (tert-butylmethyl) on the acyl side. This arrangement, particularly the bulky tert-butyl group, is the primary determinant of its chemical behavior.
The IUPAC name, Methyl 3,3-dimethylbutanoate, precisely describes this structure, distinguishing it from its isomer, tert-butyl acetate (CAS: 540-88-5), where the tert-butyl group is attached to the ester's oxygen atom.[4][5]
Chemical Structure Diagram
Caption: Chemical structure of Methyl 3,3-dimethylbutanoate.
Core Physicochemical Data
A summary of essential properties provides a practical foundation for handling and analysis.
| Property | Value | Source(s) |
| CAS Number | 10250-48-3 | [1][2] |
| Molecular Formula | C₇H₁₄O₂ | [1][2] |
| Molecular Weight | 130.18 g/mol | [2] |
| Boiling Point | 126-128 °C | [2][6] |
| Density | 0.870 g/cm³ | [2][6] |
| Refractive Index | 1.3995 | [2][6] |
| Flash Point | 24 °C | [2][6] |
| Water Solubility | Not miscible | [2][6] |
Section 2: Synthesis – A Practical Approach to Esterification of Hindered Alcohols
The synthesis of esters from tertiary alcohols, such as the precursors to this compound, presents a classic challenge in organic chemistry. Standard Fischer esterification is often inefficient due to the high reactivity of the tertiary carbocation intermediate, which readily undergoes elimination to form an alkene (isobutylene).[7] Therefore, alternative methods that avoid harsh acidic conditions and high temperatures are required.
A highly effective approach involves the acylation of a tertiary alcohol with an acid anhydride using a solid, reusable catalyst. This method offers high conversion rates and selectivity while minimizing the formation of byproducts and simplifying purification.
Recommended Synthesis: InCl₃-Catalyzed Esterification
This protocol is based on the highly selective esterification of tert-butanol with acetic anhydride, a reaction that can be adapted for the synthesis of related esters.[8][9] The use of a supported Lewis acid catalyst like Indium(III) chloride on alumina provides a large surface area and active sites that facilitate the reaction under mild conditions.[9]
Causality of Experimental Choice:
-
Acetic Anhydride vs. Acetic Acid: Acetic anhydride is used instead of acetic acid to avoid the production of water as a byproduct, which can deactivate the catalyst and promote side reactions. The byproduct of this reaction is acetic acid, which is less problematic.[10]
-
Solid Lewis Acid Catalyst (e.g., InCl₃/Al₂O₃): A solid catalyst is easily separated from the reaction mixture by simple filtration, making it reusable and environmentally benign.[8][9] Lewis acids like InCl₃ activate the carbonyl group of the anhydride, making it more susceptible to nucleophilic attack by the sterically hindered tertiary alcohol.[10]
-
Mild Reaction Temperature (e.g., 30 °C): Low temperatures are crucial to suppress the dehydration of the tertiary alcohol into isobutylene, thereby maximizing the yield of the desired ester.[9]
Synthesis Workflow Diagram
Caption: General workflow for the catalyzed synthesis of a tert-butyl ester.
Step-by-Step Experimental Protocol
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add tert-butanol (1.1 molar equivalents) and a suitable solvent like dichloromethane.
-
Reagent Addition: Slowly add acetic anhydride (1.0 molar equivalent) to the flask.
-
Catalyst Introduction: Introduce the solid acid catalyst (e.g., InCl₃/Al₂O₃) at a low weight ratio relative to the reactants (e.g., 0.02-0.03).[9]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) for the specified reaction time (e.g., 2 hours).[9] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup - Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the solid catalyst. The catalyst can be washed with fresh solvent, dried, and stored for reuse.
-
Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate (to neutralize the acetic acid byproduct) and then with brine.
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: If necessary, purify the resulting crude ester by fractional distillation to obtain the final, high-purity product.
Section 3: The Analyst's Toolkit: Spectroscopic and Chromatographic Characterization
Unambiguous characterization is the cornerstone of chemical research. A multi-technique approach, combining chromatography for separation and spectroscopy for structural elucidation, provides a self-validating system for confirming the identity and purity of synthesized this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive technique for assessing the purity of volatile compounds like this compound and identifying any impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides structural information for each component as it elutes.
Causality of Experimental Choice:
-
Column Selection: A mid-polarity column, such as one with a stationary phase of nitroterephthalic acid-modified polyethylene glycol (FFAP) or a 6% cyanopropylphenyl polysiloxane, is often effective.[11] It provides good resolution between the target ester and common impurities like residual alcohols, unreacted anhydride, and potential byproducts.
-
Direct Aqueous Injection (DAI): For certain applications, direct aqueous injection can be a viable method, simplifying sample preparation, though purge-and-trap methods offer lower detection limits for trace analysis.[12][13]
-
Flame Ionization Detector (FID) vs. Mass Spectrometry (MS): FID is excellent for quantification due to its robust and near-universal response to hydrocarbons.[11] MS provides superior qualitative data, allowing for positive identification based on fragmentation patterns. For a comprehensive analysis, a GC-MS system is ideal.
GC-MS Analytical Workflow
Caption: Standard workflow for sample analysis using GC-MS.
GC-MS Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a high-purity solvent like dichloromethane or ethyl acetate.
-
Instrumentation:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, FFAP or DB-624 type stationary phase.[11]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
GC Conditions:
-
Injector: Split/splitless, set to 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes. (Note: This is a starting point and must be optimized).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm identity by comparing the acquired mass spectrum with a reference library or by analyzing the fragmentation pattern. The molecular ion peak (M⁺) should be observed at m/z = 130. Key fragments would include the acylium ion and fragments resulting from the loss of the methoxy group and cleavage around the tert-butyl group.
-
Calculate purity by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram (assuming similar response factors).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information. Both ¹H and ¹³C NMR are essential for unambiguous confirmation. The predicted chemical shifts and multiplicities are based on the unique electronic environments of the nuclei in the molecule.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Protons 'a' | ~3.67 | Singlet (s) | 3H | -O-CH₃ |
| Protons 'b' | ~2.20 | Singlet (s) | 2H | -CH₂ -C(CH₃)₃ |
| Protons 'c' | ~1.00 | Singlet (s) | 9H | -C(CH₃ )₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbon 1 | ~172 | C =O (Ester Carbonyl) |
| Carbon 2 | ~51 | -O-C H₃ |
| Carbon 3 | ~48 | -C H₂-C(CH₃)₃ |
| Carbon 4 | ~31 | -C (CH₃)₃ |
| Carbon 5 | ~29 | -C(C H₃)₃ |
Rationale for Assignments:
-
¹H NMR: The methoxy protons ('a') are the most deshielded due to the adjacent electronegative oxygen, appearing furthest downfield. The methylene protons ('b') are adjacent to the carbonyl group. The nine protons of the tert-butyl group ('c') are equivalent and shielded, appearing as a large singlet furthest upfield. The absence of adjacent non-equivalent protons for all signals results in singlets.
-
¹³C NMR: The carbonyl carbon (1) is highly deshielded and appears furthest downfield. The methoxy carbon (2) is also deshielded by its oxygen attachment. The quaternary carbon (4) and the methylene carbon (3) appear in the aliphatic region, followed by the methyl carbons of the tert-butyl group (5).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1740 | Strong | C=O Stretch (Ester) |
| ~2870-2960 | Strong | C-H Stretch (Aliphatic) |
| ~1250-1150 | Strong | C-O Stretch (Ester) |
Rationale for Assignments: The most prominent and diagnostic peak is the strong carbonyl (C=O) stretch characteristic of an ester. The strong C-O stretch and the aliphatic C-H stretches further confirm the overall structure.
Section 4: Safety and Handling – A Mandate for Prevention
This compound is a flammable liquid and requires careful handling to prevent ignition and exposure.[2][6] Adherence to standard laboratory safety protocols is mandatory.
-
Engineering Controls: Always handle this chemical in a well-ventilated chemical fume hood.[14] Ensure that an eyewash station and safety shower are readily accessible.[14]
-
Fire Prevention: The compound is flammable with a low flash point. Keep away from heat, sparks, open flames, and other ignition sources.[15][16] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a flame-retardant lab coat.[16][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[15][19]
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations at an approved waste disposal plant.[15]
Conclusion
This guide has provided a comprehensive framework for the synthesis and analysis of this compound, grounded in the principles of causality and self-validation. By understanding the rationale behind its structure, the nuances of its synthesis, and the application of a multi-faceted analytical approach, researchers can work with this compound confidently and effectively. The provided protocols and data serve as a robust starting point for laboratory work, enabling the reliable production and characterization of this valuable chemical intermediate.
References
- US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - Google Patents. (n.d.).
-
Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. (n.d.). Asian Journal of Chemistry. [Link]
-
Analysis of Methyl Tert.-Butyl Ether and Its Degradation Products by Direct Aqueous Injection Onto Gas Chromatography With Mass Spectrometry or Flame Ionization Detection Systems - PubMed. (n.d.). PubMed. [Link]
-
Highly selective esterification of tert-butanol by acetic acid anhydride over alumina-supported InCl3, GaCl3, FeCl3, ZnCl2, CuCl2, NiCl2, CoCl2 and MnCl2 catalysts - ResearchGate. (2005-08-01). ResearchGate. [Link]
-
MtBE SDS | PDF | Toxicity | Materials - Scribd. (n.d.). Scribd. [Link]
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Safety data sheet - CPAChem. (2024-02-20). CPAChem. [Link]
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MTBE Safety Data Sheet - HubSpot. (2025-08-19). HubSpot. [Link]
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Safety Data Sheet: Tert-butyl acetate - NIC Industries. (n.d.). NIC Industries. [Link]
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tert-Butyl acetate - Wikipedia. (n.d.). Wikipedia. [Link]
-
Method for determination of methyl tert-butyl ether and its degradation products in water. (1997-11-26). ACS Publications. [Link]
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Measurement of methyl tert-butyl ether and tert-butyl alcohol in human blood by purge-and-trap gas chromatography-mass spectrometry using an isotope-dilution method - PubMed. (1995-05-01). PubMed. [Link]
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The Strategic Synthesis and Application of Methyl Tert-Butylacetate: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties and Synthetic Utility of Methyl Tert-Butylacetate.
This guide offers a comprehensive exploration of this compound, a valuable ester in organic synthesis and a key structural motif in medicinal chemistry. We will delve into its fundamental physical and chemical properties, provide detailed methodologies for its synthesis and analysis, and discuss its strategic application in the design and development of novel therapeutic agents. This document is intended to serve as a practical resource, blending established scientific principles with actionable experimental insights.
Core Physicochemical Properties of this compound
This compound, with the chemical formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol , is a colorless liquid characterized by a fruity odor.[1] Its physical properties are pivotal to its application as a solvent and a synthetic building block.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Fruity | [1] |
| Boiling Point | 97-98 °C | [1] |
| Melting Point | Not readily available | |
| Density | 0.866 g/mL at 25 °C | [1] |
| Solubility in Water | Insoluble | [1] |
| LogP (Octanol-Water Partition Coefficient) | 1.76 | [1] |
| Vapor Density | 4.0 (Air = 1) | [1] |
| Flash Point | 15.5 °C (closed cup) | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most commonly achieved through the esterification of acetic acid with tert-butanol or its equivalent, isobutylene. The choice of synthetic route often depends on the desired scale, available starting materials, and required purity.
Acid-Catalyzed Esterification of Acetic Acid with Tert-Butanol
This is a classic and straightforward method for laboratory-scale synthesis. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
Reaction Scheme:
CH₃COOH + (CH₃)₃COH --[H⁺]--> CH₃COOC(CH₃)₃ + H₂O
Mechanism: The reaction proceeds via a protonation of the carbonyl oxygen of acetic acid, which increases its electrophilicity. The lone pair of electrons on the oxygen of tert-butanol then attacks the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the tert-butyl ester.
Sources
Methyl tert-Butylacetate: A Comprehensive Technical Guide for Scientific Professionals
This guide provides an in-depth exploration of methyl tert-butylacetate (CAS No. 10250-48-3), a valuable ester in organic synthesis and various industrial applications. From its fundamental chemical identity to detailed synthetic protocols and reactivity profiles, this document serves as a critical resource for researchers, chemists, and professionals in drug development and the chemical sciences.
Chemical Identification and Nomenclature
This compound is systematically known as methyl 3,3-dimethylbutanoate . Its unique structure, featuring a sterically hindered tert-butyl group adjacent to the ester functionality, imparts distinct chemical properties that differentiate it from other isomeric esters.
Key Identifiers:
-
Molecular Formula: C₇H₁₄O₂
-
Molecular Weight: 130.18 g/mol [1]
-
IUPAC Name: Methyl 3,3-dimethylbutanoate[5]
-
Synonyms:
It is crucial to distinguish this compound from its structural isomer, tert-butyl acetate (CAS No. 540-88-5), where the tert-butyl group is attached to the ester oxygen. This seemingly minor difference significantly alters the chemical stability and reactivity of the molecule.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These characteristics are fundamental for its application in various experimental and industrial settings.
| Property | Value | Source |
| Boiling Point | 126-128 °C | |
| Density | 0.870 g/cm³ | |
| Refractive Index | 1.3995 | |
| Flash Point | 24 °C | |
| Water Solubility | Not miscible | |
| Physical Form | Liquid | [5] |
Synthesis of this compound
The most common and direct method for the laboratory synthesis of this compound is the Fischer esterification of 3,3-dimethylbutanoic acid with methanol, catalyzed by a strong acid. The steric hindrance of the tert-butyl group does not significantly impede this reaction, although reaction times may be longer compared to unhindered carboxylic acids.
Experimental Protocol: Fischer Esterification
This protocol details a standard procedure for the synthesis of this compound.
Materials:
-
3,3-dimethylbutanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (or diethyl ether)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,3-dimethylbutanoic acid and a 5 to 10-fold molar excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid mass) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by fractional distillation to obtain the pure ester.
Synthesis Workflow Diagram
Reactants [label="3,3-Dimethylbutanoic Acid\n+ Methanol (excess)\n+ H₂SO₄ (cat.)"]; Reaction [label="Reflux\n(4-6 hours)", shape=ellipse, fillcolor="#FBBC05"]; Workup [label="1. Remove excess MeOH\n2. Dissolve in DCM\n3. Wash with NaHCO₃, H₂O, Brine"]; Drying [label="Dry over MgSO₄\nFilter"]; Purification [label="Fractional Distillation", shape=ellipse, fillcolor="#34A853"]; Product [label="Pure Methyl\ntert-Butylacetate", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Reactants -> Reaction; Reaction -> Workup; Workup -> Drying; Drying -> Purification; Purification -> Product; }
Fischer Esterification Workflow for this compound Synthesis.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A sharp singlet at approximately 3.6-3.7 ppm corresponding to the three protons of the methyl ester group (-OCH₃).
-
A singlet at around 2.2 ppm integrating to two protons, representing the methylene group (-CH₂-) adjacent to the carbonyl.
-
A prominent singlet at approximately 1.0 ppm, integrating to nine protons, which is characteristic of the tert-butyl group (-C(CH₃)₃).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A peak for the carbonyl carbon around 173 ppm.
-
The methyl ester carbon (-OCH₃) will appear around 51 ppm.
-
The methylene carbon (-CH₂-) will be observed near 48 ppm.
-
The quaternary carbon of the tert-butyl group will be around 31 ppm.
-
The three equivalent methyl carbons of the tert-butyl group will produce a single peak at approximately 29 ppm.
-
-
IR (Infrared) Spectroscopy:
-
A strong, characteristic C=O stretching absorption for the ester carbonyl group in the region of 1740-1735 cm⁻¹.
-
C-O stretching vibrations will be present in the 1300-1000 cm⁻¹ region.
-
C-H stretching and bending vibrations from the alkyl groups will be observed in their typical regions.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) will be observed at m/z = 130.
-
A prominent fragment will be the loss of the methoxy group (-OCH₃), resulting in a peak at m/z = 99 (the acylium ion).
-
Another significant fragmentation pathway is the loss of the tert-butyl group, leading to a peak at m/z = 73. The tert-butyl cation itself will also be a prominent peak at m/z = 57.
-
Reactivity and Applications
Reactivity Profile
The chemical behavior of this compound is largely dictated by the ester functional group and the sterically demanding tert-butyl moiety.
-
Hydrolysis: Like most esters, it can be hydrolyzed to 3,3-dimethylbutanoic acid and methanol under both acidic and basic conditions. However, the rate of base-mediated hydrolysis (saponification) is significantly slower compared to less sterically hindered esters due to the difficulty of nucleophilic attack at the carbonyl carbon.[7] Acid-catalyzed hydrolysis proceeds via a mechanism that is less sensitive to steric hindrance.[8]
-
Reduction: The ester can be reduced to 3,3-dimethyl-1-butanol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Enolate Formation: The presence of α-protons on the methylene group allows for the formation of an enolate under strongly basic conditions (e.g., with lithium diisopropylamide, LDA). This enolate can then participate in various carbon-carbon bond-forming reactions.
Applications
This compound's unique properties make it a valuable compound in several areas:
-
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The tert-butyl group can act as a bulky directing group or a stable structural element.
-
Solvents: It can be used as an oxygenated solvent in coatings, industrial cleaning, and surface treatments.[9]
-
Flavor and Fragrance Industry: As an ester, it may be used as an intermediate in the synthesis of synthetic flavorings.[9]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.
-
Flammability: It is a flammable liquid with a flash point of 24 °C. Keep away from heat, sparks, open flames, and other ignition sources.[10]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile chemical with distinct properties conferred by its sterically hindered structure. A thorough understanding of its synthesis, spectroscopic characteristics, reactivity, and safe handling is paramount for its effective and safe utilization in research and industrial settings. This guide provides a foundational yet comprehensive overview to aid scientists and professionals in their work with this important compound.
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Whalley, E. (1961). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Canadian Journal of Chemistry, 39(11), 2153-2159. [Link]
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An In-Depth Technical Guide to the Discovery and History of Methyl Tert-Butyl Acetate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl tert-butyl acetate (MTBA), a significant organic ester, finds extensive application as a solvent in industrial coatings, inks, and adhesives, and as a valuable intermediate in chemical synthesis.[1] This guide provides a comprehensive exploration of the historical evolution and the diverse synthetic methodologies developed for its production. We will delve into the foundational esterification principles, trace the progression from early laboratory-scale preparations to modern industrial processes, and offer detailed technical protocols for key synthetic routes. The narrative emphasizes the chemical rationale behind experimental designs and the continuous drive for efficiency, selectivity, and sustainability in MTBA synthesis.
Introduction: The Genesis of Esterification and the Emergence of Tert-Butyl Esters
The synthesis of esters, a cornerstone of organic chemistry, has a rich history dating back to the 19th century. The seminal work of Emil Fischer and Arthur Speier in 1895, known as the Fischer-Speier esterification, established the acid-catalyzed reaction between a carboxylic acid and an alcohol as a fundamental method for ester production.[2] This reversible reaction laid the groundwork for countless synthetic transformations.[2][3][4]
While the esterification of primary and secondary alcohols proceeded with relative ease, the synthesis of esters from tertiary alcohols, such as tert-butanol, presented a significant challenge. The high reactivity of tert-butanol in the presence of acid catalysts often leads to rapid dehydration, forming isobutylene as an undesired byproduct.[5] This inherent instability necessitated the development of alternative and more controlled synthetic strategies for the preparation of tert-butyl esters like methyl tert-butyl acetate.
Early Synthetic Approaches: Navigating the Challenges of Tert-Alkylation
Initial forays into the synthesis of tert-butyl esters focused on circumventing the dehydration issue. These early methods, while foundational, often involved harsh reagents and produced modest yields.
The Acetyl Chloride and Acetic Anhydride Methods
One of the earliest successful approaches involved the reaction of tert-butyl alcohol with more reactive acylating agents like acetyl chloride or acetic anhydride.[6] The use of acetic anhydride, in particular, offered a viable route to tert-butyl acetate, often in the presence of a catalyst such as anhydrous zinc chloride.[6][7]
Experimental Protocol: Synthesis of Tert-Butyl Acetate via Acetic Anhydride[6]
Objective: To synthesize tert-butyl acetate from tert-butyl alcohol and acetic anhydride using a zinc chloride catalyst.
Materials:
-
Tert-butyl alcohol (anhydrous)
-
Acetic anhydride
-
Anhydrous zinc chloride
-
10% Potassium carbonate solution
-
Anhydrous potassium carbonate
-
Ice
Procedure:
-
In a flask equipped with a reflux condenser, combine 2.1 moles of tert-butyl alcohol, 2.1 moles of acetic anhydride, and 0.5 g of anhydrous zinc chloride.[6]
-
Gently heat the mixture to reflux and maintain for 2 hours.[6]
-
Cool the mixture and arrange for distillation.
-
Distill the mixture, collecting the fraction boiling up to 110°C.
-
Wash the crude distillate with two portions of water, followed by washing with 10% potassium carbonate solution until the ester layer is neutral.[6]
-
Dry the ester over anhydrous potassium carbonate.
-
Fractionally distill the dried ester to obtain pure tert-butyl acetate (boiling point: 95-96°C).[6]
Causality of Experimental Choices:
-
Acetic Anhydride: A more reactive acylating agent than acetic acid, it drives the reaction forward and avoids the formation of water as a byproduct, which could promote the reverse reaction or alcohol dehydration.
-
Zinc Chloride: This Lewis acid catalyst activates the carbonyl group of the acetic anhydride, making it more susceptible to nucleophilic attack by the tert-butyl alcohol.[7]
-
Washing Steps: The water wash removes unreacted alcohol and anhydride, while the potassium carbonate wash neutralizes any remaining acidic components.
-
Drying and Fractional Distillation: These final steps are crucial for obtaining a pure product, free from water and other impurities.
The Industrial Revolution: From Batch Processes to Continuous Production
The increasing demand for solvents and chemical intermediates in the 20th century spurred the development of more efficient, continuous processes for ester manufacturing. The first patent for a continuous esterification process was granted in 1921, marking a significant milestone in chemical engineering.[8]
The Rise of Solid Acid Catalysts
A major advancement in esterification technology was the development of solid acid catalysts, such as ion-exchange resins, during World War II.[8] These heterogeneous catalysts offered several advantages over traditional homogeneous catalysts like sulfuric acid:
-
Ease of Separation: Solid catalysts can be easily removed from the reaction mixture by filtration, simplifying product purification.
-
Reduced Corrosion: They are less corrosive to industrial equipment.
-
Reusability: Many solid catalysts can be regenerated and reused, improving process economics and sustainability.
The application of strongly acidic ion-exchange resins became a preferred method for the industrial production of tert-butyl acetate.[9][10][11]
A Paradigm Shift: Synthesis from Methyl Tert-Butyl Ether (MTBE)
A significant innovation in the synthesis of methyl tert-butyl acetate emerged with the use of methyl tert-butyl ether (MTBE) as a starting material.[9][10][11][12][13][14] MTBE, an inexpensive and readily available gasoline additive, could be reacted with acetic acid and acetic anhydride in the presence of an acid catalyst to produce tert-butyl acetate and methyl acetate as a co-product.[9][10][11][15][16]
This process offered a direct and economically advantageous route to tert-butyl acetate, bypassing the need for purified isobutylene, which was a more expensive feedstock.[9][11] The use of acetic anhydride in this reaction is crucial as it reacts with any water formed during the esterification, preventing the formation of tert-butyl alcohol and driving the equilibrium towards the desired products.[9][12][13]
Process Overview: MTBA Synthesis from MTBE
Key Process Parameters:
-
Catalyst: Strongly acidic ion-exchange resins (macroreticular type) are preferred.[9][10][11]
-
Temperature: The reaction is typically carried out at temperatures ranging from 10°C to 100°C, with a preferred range of 40°C to 70°C.[9][10][11]
-
Pressure: The reaction is generally conducted at pressures from 1 to 5 atmospheres.[9][10][11]
-
Reactor Type: A plug-flow, fixed-bed reactor is commonly employed for this continuous process.[9][11]
| Parameter | Typical Range | Rationale |
| MTBE Conversion | > 69% | High conversion is desirable for process efficiency.[9] |
| Selectivity to t-BuAc | > 25% | Maximizing the yield of the target product.[9] |
| Key Byproducts | Isobutylene dimers | Formed from the intermediate isobutylene; their formation represents a loss in efficiency.[9] |
Modern Innovations and Future Directions
Research and development in the synthesis of methyl tert-butyl acetate continue to focus on improving catalyst performance, exploring alternative feedstocks, and enhancing process sustainability.
Advanced Catalytic Systems
Recent studies have investigated the use of novel solid acid catalysts, such as silicotungstic acid supported on bentonite, for the esterification of tert-butanol with acetic acid.[5] These catalysts have shown high activity and selectivity, with the potential for repeated use without significant loss of performance.[5] The development of mesoporous materials as catalyst supports has also shown promise, enabling complete conversion of tert-butanol with high selectivity for tert-butyl acetate at room temperature.[17]
Reactive Distillation
Reactive distillation is an innovative process intensification technique that combines chemical reaction and separation in a single unit.[18][19][20] This approach can be particularly advantageous for equilibrium-limited reactions like esterification, as the continuous removal of products can drive the reaction to completion.[18] The application of reactive distillation to the synthesis of tert-butyl acetate from MTBE has been proposed as a means to enhance conversion and simplify downstream processing.[10]
Conclusion
The journey of methyl tert-butyl acetate synthesis from its early laboratory-scale preparations to sophisticated industrial processes reflects the broader evolution of chemical synthesis. The persistent challenges posed by the reactivity of tertiary alcohols have driven innovation, leading to the development of advanced catalytic systems and novel synthetic routes. The shift towards utilizing readily available feedstocks like MTBE exemplifies the chemical industry's continuous pursuit of economic viability and process efficiency. As the field progresses, a greater emphasis on green chemistry principles, including the use of reusable catalysts and energy-efficient processes like reactive distillation, will undoubtedly shape the future of methyl tert-butyl acetate production.
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The Unseen Forces: A Technical Guide to the Thermodynamic Properties of Methyl 3,3-dimethylbutanoate
For the Researcher, Scientist, and Drug Development Professional
In the intricate world of chemical synthesis and drug development, a deep understanding of the physical and chemical properties of all reagents and intermediates is paramount. Methyl 3,3-dimethylbutanoate (CAS 10250-48-3), also known as methyl tert-butylacetate, is a branched-chain ester with potential applications as a solvent, in fragrance formulations, and as a building block in organic synthesis. This guide provides a comprehensive exploration of its thermodynamic properties, offering both critically evaluated data and the scientific principles behind their measurement and prediction. Such knowledge is crucial for process optimization, safety assessments, and predicting chemical reactivity and stability.
Foundational Physicochemical Properties
A baseline understanding of the fundamental physical properties of methyl 3,3-dimethylbutanoate is essential before delving into its thermodynamic characteristics. These properties govern its behavior in various laboratory and industrial settings.
| Property | Value | Source |
| Molecular Formula | C7H14O2 | [1] |
| Molecular Weight | 130.18 g/mol | [1][2] |
| CAS Number | 10250-48-3 | [1][2][3] |
| Boiling Point | 126 °C | [3] |
| Density | 0.881 g/cm³ | [3] |
| Flash Point | 25.4 °C | [3] |
| Refractive Index | 1.3995 | [3] |
| Vapor Pressure | 14.5 mmHg at 25°C | [3] |
Enthalpy: The Heat of Being
The enthalpy of a system is a measure of its total internal energy plus the product of its pressure and volume. Key enthalpic properties for methyl 3,3-dimethylbutanoate include the standard enthalpy of formation and the enthalpy of vaporization.
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. It is a critical value for calculating the heat of reaction for any chemical process involving the compound. For methyl 3,3-dimethylbutanoate, experimental data is available for both the liquid and gaseous phases.[2]
| Phase | Standard Enthalpy of Formation (kJ/mol) | Source |
| Liquid (ΔfH°liquid) | Critically evaluated data available | [4] |
| Gas (ΔfH°gas) | Critically evaluated data available | [4] |
The determination of the standard enthalpy of formation for an organic compound like methyl 3,3-dimethylbutanoate is typically achieved through combustion calorimetry.
Experimental Protocol: Bomb Calorimetry
The principle behind bomb calorimetry is the complete combustion of a known mass of the substance in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is measured.
Methodology:
-
A precisely weighed sample of methyl 3,3-dimethylbutanoate is placed in a crucible inside the bomb calorimeter.
-
The bomb is sealed and pressurized with pure oxygen.
-
The bomb is submerged in a known volume of water in an insulated container (the calorimeter).
-
The initial temperature of the water is recorded.
-
The sample is ignited electrically.
-
The final temperature of the water after combustion is recorded.
-
The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.
-
The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).
Enthalpy of Vaporization (ΔvapH°)
The enthalpy of vaporization is the amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. This property is crucial for distillation processes and for understanding intermolecular forces. Critically evaluated data for the enthalpy of vaporization of methyl 3,3-dimethylbutanoate as a function of temperature is available.[4]
A powerful technique for determining the enthalpy of vaporization of esters is gas chromatography-calorimetry.[5][6] This method combines the separation capabilities of gas chromatography with calorimetric measurements of the heat of solution.[5]
Entropy and Gibbs Free Energy: The Drivers of Spontaneity
Entropy (S) is a measure of the disorder or randomness of a system, while Gibbs Free Energy (G) combines enthalpy and entropy to predict the spontaneity of a process.
Standard Molar Entropy (S°)
The standard molar entropy is the entropy content of one mole of a substance under standard state conditions. For methyl 3,3-dimethylbutanoate, this value can be estimated using group contribution methods or determined from heat capacity measurements down to absolute zero.
Gibbs Free Energy of Formation (ΔfG°)
The standard Gibbs free energy of formation is the change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states.[2] It is the ultimate indicator of a compound's thermodynamic stability. It can be calculated using the following equation:
ΔfG° = ΔfH° - TΔS°
Where:
-
ΔfG° is the standard Gibbs free energy of formation.
-
ΔfH° is the standard enthalpy of formation.
-
T is the absolute temperature in Kelvin.
-
ΔS° is the standard entropy change of formation.
Heat Capacity (Cp): Responding to Temperature Changes
Heat capacity is the amount of heat that must be added to a substance to raise its temperature by one unit. It is a crucial parameter in heat transfer calculations and for understanding how a substance stores thermal energy. Critically evaluated data for the ideal gas heat capacity and the heat capacity at saturation pressure for the liquid phase of methyl 3,3-dimethylbutanoate are available as a function of temperature.[4]
Differential Scanning Calorimetry (DSC) is a primary experimental technique for measuring the heat capacity of liquids and solids.
Experimental Protocol: Differential Scanning Calorimetry (DSC) for Heat Capacity
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
Methodology:
-
A small, accurately weighed sample of methyl 3,3-dimethylbutanoate is hermetically sealed in a pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The instrument heats both pans at a controlled, linear rate.
-
The difference in heat flow to the sample and reference is measured as a function of temperature.
-
This differential heat flow is directly proportional to the heat capacity of the sample.
Phase Transitions: The Dance of Matter
The transitions between solid, liquid, and gaseous states are governed by thermodynamics. For methyl 3,3-dimethylbutanoate, understanding its melting and boiling behavior is essential for handling, storage, and purification.
Melting and Crystallization
The melting and crystallization behavior of esters can be complex, sometimes exhibiting multiple polymorphic forms with different melting points.[7] The thermal behavior of fatty acid methyl esters, which share structural similarities with methyl 3,3-dimethylbutanoate, has been studied using DSC to analyze their crystallization and melting thermograms.[8][9] These studies reveal that the degree of saturation and the length of the alkyl chains significantly influence the melting and crystallization temperatures.[7]
Vapor-Liquid Equilibrium
The relationship between the temperature and pressure at which a substance's liquid and vapor phases are in equilibrium is critical for distillation and other separation processes. The NIST TRC Web Thermo Tables provide critically evaluated data for the boiling temperature as a function of pressure and the phase boundary pressure as a function of temperature for methyl 3,3-dimethylbutanoate.[4]
The Role of Computational Chemistry
In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. Methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., G3MP2) can be used to calculate enthalpies of formation and other thermodynamic parameters with a high degree of accuracy.[10][11] These computational approaches are particularly valuable for screening large numbers of compounds and for gaining insights into structure-property relationships.[10]
Conclusion: A Foundation for Innovation
The thermodynamic properties of methyl 3,3-dimethylbutanoate presented in this guide provide a solid foundation for its application in research and development. From ensuring safe handling through knowledge of its flash point and vapor pressure, to optimizing reaction conditions based on its enthalpy of formation and heat capacity, this data is indispensable. The experimental techniques and computational methods discussed herein not only validate the provided data but also offer a roadmap for the characterization of other novel compounds. As the demands for new materials and pharmaceuticals grow, a thorough understanding of the fundamental thermodynamic principles will continue to be a cornerstone of scientific innovation.
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Fuchs, R., & Peacock, L. A. (1980). Heats of vaporization of esters by the gas chromatography–calorimetry method. Canadian Journal of Chemistry, 58(24), 2796-2799. [Link]
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Pfaltz & Bauer, Inc. (n.d.). methyl 3,3-dimethylbutanoate. MOLBASE. Retrieved from [Link]
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Ribeiro da Silva, M. A., & Santos, L. M. (2007). Structure-energy relationships in unsaturated esters of carboxylic acids. Thermochemical measurements and ab initio calculations. The Journal of Physical Chemistry A, 111(40), 10149-10155. [Link]
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Fuchs, R., & Peacock, L. A. (1980). Heats of vaporization of esters by the gas chromatography–calorimetry method. Canadian Journal of Chemistry. [Link]
-
NIST/TRC. (2012). methyl 3,3-dimethylbutanoate. In NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]
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Wang, D., et al. (2018). Computational Study of Mechanism and Thermodynamics of Ni/IPr-Catalyzed Amidation of Esters. Molecules, 23(10), 2648. [Link]
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Zhao, L., et al. (2016). Crystallization behavior of fatty acid methyl esters and biodiesel based on differential scanning calorimetry and thermodynamic model. Energy Sources, Part A: Recovery, Utilization, and Environmental Effects, 38(15), 2161-2168. [Link]
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Cheméo. (n.d.). Butanoic acid, 3,3-dimethyl-, methyl ester. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of Methyl Tert-Butylacetate in Different Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of methyl tert-butylacetate in a variety of common laboratory solvents. As a compound of interest in chemical synthesis and formulation, understanding its behavior in different solvent environments is critical for researchers, scientists, and drug development professionals. This document delves into the theoretical principles governing the dissolution of this compound, leveraging concepts such as molecular polarity, intermolecular forces, and the thermodynamics of mixing. Due to the limited availability of direct quantitative solubility data for this specific ester, this guide synthesizes information from structurally similar compounds to provide a robust inferred solubility profile. Furthermore, a detailed, self-validating experimental protocol for the precise determination of this compound solubility is provided, empowering researchers to generate accurate data for their specific applications.
Introduction to this compound and Its Solubility
This compound (MTBA), with the chemical structure CH₃COOC(CH₃)₃, is an ester characterized by a methyl group originating from the carboxylic acid and a bulky tert-butyl group from the alcohol. This structure imparts specific physicochemical properties that dictate its solubility in various media. The interplay between the polar ester functional group and the nonpolar hydrocarbon portions of the molecule results in a nuanced solubility profile, making it miscible with many organic solvents while having limited solubility in water.
A thorough understanding of MTBA's solubility is paramount for a range of applications, including its use as a reaction solvent, a component in formulations, and for purification processes such as extraction and crystallization. This guide aims to provide both a theoretical framework and practical guidance for scientists and researchers working with this compound.
Theoretical Principles Governing Solubility
The dissolution of a solute in a solvent is a complex process governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the polarity of the substances involved.[1][2][3] For a more quantitative and fundamental understanding, we must consider the intermolecular forces at play and the thermodynamics of the solution process.
The Role of Intermolecular Forces
The solubility of this compound is a direct consequence of the balance of intermolecular forces between the solute (MTBA) molecules, the solvent molecules, and the interactions between the solute and solvent.
-
Van der Waals Forces: As a molecule with significant hydrocarbon content, MTBA exhibits London dispersion forces, which are temporary attractive forces arising from instantaneous fluctuations in electron distribution. These forces are the primary interactions with nonpolar solvents.
-
Dipole-Dipole Interactions: The ester group in MTBA possesses a permanent dipole due to the difference in electronegativity between the carbon and oxygen atoms of the carbonyl group. This allows for dipole-dipole interactions with other polar molecules.
-
Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at its carbonyl and ether oxygen atoms.[4][5][6] However, lacking a hydrogen atom bonded to a highly electronegative atom, it cannot act as a hydrogen bond donor.[5][7] This ability to accept hydrogen bonds is a key factor in its limited solubility in protic solvents like water.
Thermodynamics of Dissolution
The spontaneity of the dissolution process is determined by the change in Gibbs free energy (ΔG_mix).[8][9] For dissolution to occur spontaneously, ΔG_mix must be negative. The Gibbs free energy of mixing is defined by the equation:
ΔG_mix = ΔH_mix - TΔS_mix
where:
-
ΔH_mix is the enthalpy of mixing, which represents the heat absorbed or released during dissolution. It is determined by the energy required to break solute-solute and solvent-solvent interactions and the energy released upon forming solute-solvent interactions.
-
T is the absolute temperature in Kelvin.
-
ΔS_mix is the entropy of mixing, which is a measure of the increase in disorder or randomness when the solute and solvent mix. The entropy of mixing is generally positive and therefore favors dissolution.[9]
The dissolution process can be visualized as a three-step thermodynamic cycle:
-
Solute-solute separation: Energy is required to overcome the intermolecular forces holding the this compound molecules together (endothermic).
-
Solvent-solvent separation: Energy is required to create space in the solvent for the solute molecules (endothermic).
-
Solute-solvent interaction: Energy is released when the this compound molecules interact with the solvent molecules (exothermic).
The overall enthalpy of mixing (ΔH_mix) is the sum of the enthalpy changes of these three steps.
Solubility Profile of this compound
| Solvent | Solvent Type | Predicted Solubility of this compound | Rationale/Supporting Data |
| Water | Polar, Protic | Sparingly Soluble / Poorly Soluble | tert-Butyl acetate is reported as "practically insoluble" or having "poor" solubility in water.[2][4] The presence of the bulky, hydrophobic tert-butyl group limits the interaction of the polar ester group with water molecules. |
| Methanol | Polar, Protic | Miscible | Esters are generally soluble in alcohols.[2] The hydrocarbon portion of methanol is small, and it can hydrogen bond with the ester's oxygen atoms. |
| Ethanol | Polar, Protic | Miscible | Similar to methanol, ethanol is a good solvent for esters.[2] |
| Acetone | Polar, Aprotic | Miscible | Acetone is a polar aprotic solvent that can engage in dipole-dipole interactions with the ester group of this compound. |
| Hexane | Nonpolar | Miscible | The nonpolar hydrocarbon chains of hexane interact favorably with the nonpolar alkyl groups of this compound via London dispersion forces. |
| Toluene | Nonpolar (Aromatic) | Miscible | Toluene, being a nonpolar aromatic solvent, will readily dissolve this compound due to favorable van der Waals interactions. |
| Diethyl Ether | Slightly Polar | Miscible | tert-Butyl acetate is soluble in ether.[2] The ether solvent can interact favorably with both the polar and nonpolar parts of the ester. |
Experimental Determination of Solubility: A Self-Validating Protocol
For applications requiring precise solubility data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[10] The following protocol is designed to be self-validating by ensuring that equilibrium has been reached.
Principle of the Shake-Flask Method
An excess amount of the solute (this compound) is agitated with the solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. The concentration of the solute in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Thermostatic shaker or water bath with agitation capabilities
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Vials with septa
-
Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))
Step-by-Step Experimental Workflow
1. Preparation of Saturated Solutions: a. Into at least three separate flasks, add a known volume of the solvent. b. Add an excess amount of this compound to each flask. The presence of undissolved solute is crucial to ensure a saturated solution at equilibrium. c. Seal the flasks to prevent solvent evaporation.
2. Equilibration: a. Place the flasks in a thermostatic shaker set to the desired temperature. b. Agitate the flasks at a constant speed. c. To ensure equilibrium is reached (self-validation), samples should be taken at different time points (e.g., 24, 48, and 72 hours).
3. Sampling: a. After the designated equilibration time, stop the agitation and allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
4. Sample Preparation for Analysis: a. Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.
5. Analytical Determination: a. Prepare a series of calibration standards of this compound in the solvent of interest. b. Analyze the calibration standards and the diluted samples using a suitable analytical method (e.g., GC-FID). c. Construct a calibration curve and determine the concentration of this compound in the diluted samples.
6. Calculation of Solubility: a. Calculate the concentration of the original saturated solution, taking into account the dilution factor. b. Express the solubility in the desired units (e.g., g/100 mL, mol/L).
7. Self-Validation: a. Compare the solubility values obtained from the samples taken at different equilibration times (24, 48, and 72 hours). b. If the values are consistent (e.g., within ±5%), it can be concluded that equilibrium was reached, and the determined solubility is reliable. If the values are still increasing, the equilibration time needs to be extended.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound. While direct quantitative data is limited, a strong understanding of its solubility behavior can be achieved through the application of fundamental chemical principles and by drawing comparisons with structurally similar molecules. The provided inferred solubility profile serves as a valuable starting point for researchers. For applications demanding high precision, the detailed and self-validating shake-flask protocol outlined in this document provides a robust methodology for the experimental determination of solubility. By combining theoretical knowledge with rigorous experimental practice, scientists can confidently handle and utilize this compound in a variety of research and development settings.
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
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Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Methyl Tert-Butyl Acetate: A Comprehensive Technical Guide to Safety and Handling
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Methyl tert-butyl acetate (MTBA), also known as tert-butyl acetate, is a colorless, flammable liquid with a characteristic camphor-like or fruity odor.[1][2] As a versatile solvent with a broad solvency range, it finds application in the production of lacquers, enamels, inks, adhesives, and industrial cleaners.[1][3][4] This guide provides a comprehensive overview of the material safety data for methyl tert-butyl acetate, focusing on the critical information necessary for its safe handling and use in research and development environments.
Chemical and Physical Properties: The Foundation of Safe Handling
A thorough understanding of the physicochemical properties of a substance is paramount to anticipating its behavior and implementing appropriate safety measures.
| Property | Value | Source(s) |
| Molecular Formula | C6H12O2 | [5] |
| Molecular Weight | 116.16 g/mol | [6] |
| Boiling Point | 97-98 °C | [7] |
| Flash Point | 4.4 °C (Tag Closed Cup) | [8] |
| Autoignition Temperature | 518 °C | [8] |
| Vapor Density | 4.0 (Air = 1) | [7] |
| Specific Gravity | 0.860 - 0.866 g/cm3 (20°C) | [8] |
| Solubility in Water | Practically Insoluble (0.8% @ 20°C) | [7][8] |
| Appearance | Clear, colorless liquid | [2][6] |
| Odor | Camphor- or blueberry-like, fruity | [1][2] |
The low flash point and high vapor density of methyl tert-butyl acetate are of particular concern. Its vapors are heavier than air and can travel considerable distances to an ignition source, leading to a flashback.[5][9] This necessitates stringent control of ignition sources and the use of adequate ventilation.
Hazard Identification and GHS Classification
Methyl tert-butyl acetate is classified as a highly flammable liquid and vapor.[5][10] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.
GHS Hazard Pictograms:
Caption: GHS pictogram for flammable hazards.
Hazard Statements:
-
H225: Highly flammable liquid and vapor.[5]
Precautionary Statements (selected):
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5][10]
-
P233: Keep container tightly closed.[5]
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.[5][10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][10]
Repeated exposure may cause skin dryness or cracking.[5] While generally not classified as acutely toxic, it may be harmful if swallowed or in contact with skin.[5]
Exposure Controls and Personal Protection: A Multi-layered Defense
Minimizing exposure to methyl tert-butyl acetate is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
The primary line of defense is to control hazards at the source.
-
Ventilation: Use local exhaust ventilation to capture vapors at their point of generation.[11] General ventilation should also be in place to maintain a safe working environment.[5]
-
Ignition Source Control: All potential ignition sources, including open flames, sparks from static electricity, and hot surfaces, must be eliminated from areas where methyl tert-butyl acetate is handled and stored.[11][12] Use only non-sparking tools and explosion-proof equipment.[5][6]
-
Grounding and Bonding: To prevent the buildup of static electricity, which can ignite flammable vapors, containers and transfer equipment must be properly grounded and bonded.[5][6][11]
Personal Protective Equipment (PPE)
When engineering controls cannot fully mitigate exposure, PPE is essential.
-
Eye/Face Protection: Wear chemical safety glasses or goggles.[5] A face shield may be necessary for splash protection.
-
Skin Protection: Wear solvent-resistant gloves (e.g., butyl rubber) and protective clothing to prevent skin contact.[5][11]
-
Respiratory Protection: If ventilation is inadequate or for emergency situations, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[5]
Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).
Safe Handling and Storage: Preventing Incidents
Adherence to strict handling and storage protocols is crucial for preventing fires, explosions, and exposure.
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Keep containers tightly closed when not in use.[5]
-
Avoid breathing vapors.[13]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in areas where the chemical is used.[5]
-
Empty containers may retain product residue and are hazardous.[9]
Storage
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5][13]
-
Protect from direct sunlight.[6]
-
Store in tightly sealed containers.[13]
-
Incompatible materials to avoid include strong oxidizing agents, acids, and bases.[5][14]
First-Aid and Emergency Procedures: A Rapid and Informed Response
In the event of an exposure or emergency, immediate and appropriate action is critical.
First-Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5][6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water.[5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[5][6]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.[6]
-
Specific Hazards: Vapors are heavier than air and may form explosive mixtures with air.[5] Containers may explode when heated.[14][15]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15][16]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Eliminate all ignition sources.[6][15] Wear appropriate personal protective equipment.[6]
-
Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[5][15]
-
Containment and Cleanup: Absorb the spill with an inert material such as sand, earth, or vermiculite.[5][9] Place the absorbed material in a suitable, sealed container for disposal.[5]
Caption: Decision tree for first-aid measures upon exposure.
Toxicological and Ecological Information
While comprehensive toxicological data is extensive, key points include that methyl tert-butyl acetate is a skin, eye, and throat irritant.[3] Chronic exposure may lead to central nervous system effects.[17] It is considered to have low acute toxicity.
Ecologically, it is harmful to aquatic life with long-lasting effects.[5] Spills should be prevented from entering the environment.
Conclusion
Methyl tert-butyl acetate is a valuable solvent in various scientific and industrial applications. Its high flammability and potential health effects necessitate a robust safety protocol grounded in a thorough understanding of its properties. By implementing appropriate engineering controls, utilizing personal protective equipment, and adhering to safe handling and storage procedures, researchers and drug development professionals can mitigate the risks associated with its use and maintain a safe laboratory environment.
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NIC Industries, Inc. (2021, April 7). Safety Data Sheet: Tert-butyl acetate. Retrieved from [Link]
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MG Chemicals. (2024, October 15). Safety data sheet. Retrieved from [Link]
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Loba Chemie. (2015, April 9). TERT-BUTYL ACETATE EXTRA PURE MSDS. Retrieved from [Link]
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CPAchem. (2024, February 20). Safety data sheet. Retrieved from [Link]
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LookChem. (n.d.). TERT-BUTYL ACETATE. Retrieved from [Link]
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ChemCentral. (2019, September 1). TERT BUTYL ACETATE. Retrieved from [Link]
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Valero Marketing and Supply Company. (2006, September 4). Material Safety Data Sheet. Retrieved from [Link]
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Ecolink, Inc. (2018, December 19). Tert-Butyl Acetate Applications. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Methyl tert-Butyl Ether (MTBE). Retrieved from [Link]
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The Good Scents Company. (n.d.). Methyl tert-butyl ether. Retrieved from [Link]
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Wikipedia. (n.d.). Methyl tert-butyl ether. Retrieved from [Link]
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Hilaris Publisher. (n.d.). Characteristics of Methyl Ter-Butyl Ether (MTBE), a Pollutant, in Drinking water: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyl acetate. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Methyl tert-butyl ether. Retrieved from [Link]
-
Oxford Academic. (n.d.). Review of the environmental behavior and fate of methyl tert-butyl ether. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). HEALTH EFFECTS - Toxicological Profile for Methyl tert-Butyl Ether (MTBE). Retrieved from [Link]
-
ECETOC. (n.d.). Risk Assessment Report for Existing Substances Methyl tertiary-Butyl Ether. Retrieved from [Link]
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Methodological & Application
Introduction: The Principle of Orthogonal Protection in Peptide Synthesis
An In-Depth Guide to the Tert-Butyl Ester Protecting Group in Peptide Synthesis
In the complex, stepwise assembly of synthetic peptides, the strategic use of protecting groups is paramount to prevent unintended side reactions and ensure the fidelity of the final sequence.[1] The core principle of a successful strategy is orthogonality , which employs multiple classes of protecting groups that can be selectively removed under specific chemical conditions without affecting others.[1][2] The most prevalent strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach.[3] This system relies on the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile protecting groups for the permanent protection of reactive amino acid side chains.[4][5]
A key component of this strategy is the tert-butyl (tBu) ester , used to protect the side-chain carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu).[6] While the user query specified "methyl tert-butylacetate," it is important to clarify that the protecting group itself is the tert-butyl ester moiety (-OtBu). Its introduction is typically achieved not with this compound, but through acid-catalyzed reactions involving reagents like isobutylene, tert-butanol, or via transesterification from methyl esters.[7][8][9] This guide provides a comprehensive overview of the t-butyl ester's application, from its chemical introduction to its role and cleavage during Fmoc/tBu SPPS, offering detailed protocols for researchers and drug development professionals.
The Chemistry of the Tert-Butyl Ester Protecting Group
Mechanism of Protection: Acid-Catalyzed Esterification
The introduction of the tert-butyl ester onto the side-chain carboxylic acid of an amino acid, such as Fmoc-Asp-OH or Fmoc-Glu-OH, is most commonly achieved through an acid-catalyzed reaction with isobutylene.[7][10] The reaction proceeds via the formation of a stable tert-butyl cation intermediate, which is then trapped by the nucleophilic carboxylate.
The mechanism involves three key steps:
-
Protonation of Isobutylene: A strong acid catalyst (e.g., sulfuric acid) protonates isobutylene to generate a stable tertiary carbocation.
-
Nucleophilic Attack: The carboxylic acid of the amino acid side chain acts as a nucleophile, attacking the tert-butyl cation.
-
Deprotonation: A weak base removes the proton from the newly formed oxonium ion to yield the final tert-butyl ester and regenerate the acid catalyst.
Application in the Fmoc/tBu SPPS Workflow
The success of the Fmoc/tBu strategy hinges on the stability of the tBu group under basic conditions and its lability under acidic conditions.[11] This orthogonality allows for the selective removal of the temporary Fmoc group at each cycle of peptide elongation without disturbing the permanent tBu side-chain protection.
-
Fmoc Deprotection (Base Treatment): The tBu ester is completely stable to the 20% piperidine in DMF solution used to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Coupling: The tBu ester remains intact during the coupling of the next Fmoc-protected amino acid.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Asp(OtBu)-OH
This protocol describes a standard method for the tert-butylation of the side-chain carboxylic acid of Fmoc-Asp-OH using isobutylene.
Materials:
-
Fmoc-Asp-OH
-
Dichloromethane (DCM), anhydrous
-
Isobutylene (liquefied gas)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Pressurized reaction vessel or thick-walled glass reactor with a cold finger condenser
Procedure:
-
Dissolution: Dissolve Fmoc-Asp-OH (1.0 eq) in anhydrous DCM in the pressurized reaction vessel.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated H₂SO₄ (approx. 0.02 eq).
-
Isobutylene Addition: Carefully condense an excess of isobutylene (approx. 5-10 eq) into the reaction vessel.
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, carefully vent the excess isobutylene in a fume hood. Cool the reaction mixture in an ice bath and slowly quench by adding saturated NaHCO₃ solution until the aqueous layer is basic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the product by flash chromatography or recrystallization as necessary to obtain pure Fmoc-Asp(OtBu)-OH.
Protocol 2: Final Peptide Cleavage and Deprotection
This protocol details the simultaneous cleavage of the peptide from the resin and removal of the tBu side-chain protecting groups.
Mechanism of Deprotection and Side Reactions: Cleavage with TFA proceeds via an SN1 mechanism, protonating the ester oxygen followed by the loss of the stable tert-butyl cation.
This liberated tert-butyl cation is a highly reactive electrophile that can cause significant side reactions by alkylating nucleophilic residues in the peptide sequence.[11][12] Common side reactions include:
-
S-tert-butylation of Cysteine (Cys).[13]
-
Alkylation of Methionine (Met) to form a sulfonium salt.[12]
-
Aspartimide formation , a cyclization side reaction involving the Asp(OtBu) residue that can lead to racemization and peptide backbone rearrangement.[11]
To prevent these undesired modifications, a "cleavage cocktail" containing scavengers is used to trap the reactive cations.[11][14]
Table 1: Common Scavengers for TFA Cleavage Cocktails
| Scavenger | Function | Typical Concentration | Target Residues Protected |
| Water (H₂O) | Proton source, helps hydrolyze cations. | 2.5 - 5.0% | General |
| Triisopropylsilane (TIS) | Reduces cations, effective Trt scavenger. | 2.5% | Trp, Met, Cys |
| 1,2-Ethanedithiol (EDT) | Strong nucleophile, excellent for scavenging tBu cations. | 2.5% | Cys, Met |
| Thioanisole | Scavenger for tBu cations, helps prevent Met alkylation. | 2.0 - 5.0% | Met, Trp |
Cleavage Procedure:
-
Resin Preparation: Place the dry, peptide-bound resin in a suitable reaction vessel.
-
Cocktail Preparation: Prepare the cleavage cocktail immediately before use. A standard cocktail for peptides containing multiple sensitive residues is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) .
-
Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin). Cap the vessel and allow it to react at room temperature for 2-4 hours with occasional swirling.
-
Peptide Filtration: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Peptide Precipitation: Concentrate the TFA solution to a small volume under a stream of nitrogen. Add cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Analysis: Analyze the crude peptide using HPLC and Mass Spectrometry to confirm identity and purity. The mass difference between a fully deprotected peptide and one with a remaining tBu group is 56.1 Da.[11]
Data Summary and Troubleshooting
Table 2: Stability and Lability of the Tert-Butyl Ester Group
| Condition | Reagent(s) | Stability | Rationale |
| α-Amino Deprotection | 20% Piperidine in DMF | Stable | The tBu ester is resistant to basic conditions.[11] |
| Coupling | HBTU, DIC, etc. | Stable | Stable under standard peptide coupling conditions. |
| Final Cleavage | 95% TFA | Labile | Cleaved by strong acid via an SN1 mechanism.[11] |
| Mild Acidolysis | 1% TFA in DCM | Generally Stable | Can be used for selective cleavage of more labile groups like Trt or 2-ClTrt resin linkers.[15] |
Table 3: Troubleshooting Common Issues
| Issue | Observation (LC-MS) | Probable Cause | Solution |
| Incomplete Deprotection | Peak at +56 Da (or multiples) from the expected mass. | Insufficient cleavage time or TFA concentration. Steric hindrance around the tBu group. | Extend cleavage time to 4 hours. Ensure sufficient volume of cleavage cocktail. |
| Tert-Butylation | Peak at +56 Da on Cys, Trp, or Met containing peptides. | Inefficient scavenging of tBu cations. | Use a more robust scavenger cocktail (e.g., add EDT or thioanisole).[13][14] |
| Aspartimide Formation | Peak at -18 Da (loss of H₂O) from expected mass, often with a +0 Da peak for the rearranged β-aspartyl peptide. | Base-catalyzed cyclization during Fmoc deprotection or coupling. | Use HOBt/DIC for coupling Asp(OtBu) instead of stronger activators. Use Fmoc-Asp(OMpe)-OH for susceptible sequences.[11] |
Conclusion
The tert-butyl ester is an indispensable tool in the Fmoc/tBu solid-phase peptide synthesis strategy, providing robust and orthogonal protection for the side chains of aspartic and glutamic acid.[11][16] Its stability to base and lability to strong acid are the cornerstones of its utility. However, successful implementation requires a thorough understanding of its chemistry, particularly the mechanism of deprotection which generates reactive tert-butyl cations. By employing carefully formulated cleavage cocktails with appropriate scavengers, researchers can effectively mitigate side reactions, ensuring the high-fidelity synthesis of complex peptides for research and therapeutic development.
References
- Benchchem. Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.
- BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Benchchem. Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- Benchchem. The Gatekeeper of Reactivity: A Technical Guide to the t-Butyl Ester Protecting Group in Synthesis.
- ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
- Albericio, F., et al. Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed.
-
Bofill, J., et al. Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry. Available from: [Link]
-
Isidro-Llobet, A., et al. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Available from: [Link]
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
-
Anderson, G. W., & Callahan, F. M. t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. Available from: [Link]
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Patil, P. S., et al. What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate. Available from: [Link]
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LibreTexts. 26.7: Peptide Synthesis. Available from: [Link]
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Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]
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Khan, M. I. H., et al. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - PubMed Central. Available from: [Link]
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Justia Patents. Preparation of tert-butyl esters of aliphatic carboxylic acids. Available from: [Link]
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Albericio, F., & Kruger, H. G. Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry. Available from: [Link]
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Semantic Scholar. Convenient preparations of t-butyl esters and ethers from t-butanol. Available from: [Link]
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Technical Guide: Tert-Butyl Acetate (TBAc) as a Fuel Additive and Its Effects
An Application Note and Protocol Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of tert-butyl acetate (TBAc) and its application as a fuel additive for spark-ignition engines. The document addresses the existing ambiguity in nomenclature, details the physicochemical properties and synthesis of TBAc, and evaluates its potential effects on engine performance and emissions based on available data and chemical principles. Furthermore, it outlines the environmental and toxicological profile of TBAc. Included are detailed protocols for the preparation of fuel blends, standardized engine testing, and analytical quantification to support researchers, scientists, and drug development professionals in this field.
Introduction and Nomenclature
Oxygenated compounds are blended into gasoline to enhance its octane rating and promote more complete combustion, thereby reducing harmful emissions.[1] While alcohols like ethanol and ethers like methyl tert-butyl ether (MTBE) are well-known oxygenates, there is growing interest in alternative compounds.[2] This guide focuses on tert-butyl acetate (TBAc) , an ester with the chemical formula C₆H₁₂O₂.
It is important to clarify that the term "methyl tert-butyl acetate" as a fuel additive is not standard in scientific literature. It is presumed to be a conflation or misnomer for tert-butyl acetate (TBAc), which is a known solvent and has been explored as a gasoline additive.[3][4] TBAc's properties, including its oxygen content and favorable blending characteristics, make it a subject of interest for fuel formulation. This document will proceed under the technically accurate name, tert-butyl acetate (TBAc), also known by synonyms such as t-butyl acetate and acetic acid, 1,1-dimethylethyl ester.[5]
TBAc is a colorless, flammable liquid with a characteristic camphor-like odor.[3] While its primary industrial application is as a solvent in coatings, inks, and adhesives, its potential as a fuel additive to improve anti-knock properties has been noted in several patents and technical documents.[6] A key advantage from a regulatory perspective is its designation as a Volatile Organic Compound (VOC)-exempt solvent by the U.S. Environmental Protection Agency (EPA) due to its low photochemical reactivity, which means it does not significantly contribute to the formation of ground-level ozone.
Physicochemical Properties and Synthesis
The performance of a fuel additive is intrinsically linked to its chemical and physical properties. TBAc's properties suggest it could serve as a viable alternative to other oxygenates.
Comparative Properties
A comparison of TBAc with base gasoline and common oxygenates like MTBE and ethanol reveals key differences in oxygen content, energy density, and miscibility with water.
| Property | tert-Butyl Acetate (TBAc) | Gasoline (Typical) | Ethanol (EtOH) | Methyl tert-Butyl Ether (MTBE) |
| CAS Number | 540-88-5[5] | N/A | 64-17-5 | 1634-04-04 |
| Molecular Formula | C₆H₁₂O₂ | C₄-C₁₂ Hydrocarbons | C₂H₅OH | C₅H₁₂O |
| Molecular Weight ( g/mol ) | 116.16 | ~100-105 | 46.07 | 88.15 |
| Oxygen Content (wt.%) | 27.5 | 0 | 34.7 | 18.2 |
| Boiling Point (°C) | 98 | 30-225 | 78.3 | 55 |
| Density ( kg/L @ 20°C) | 0.866 | ~0.72-0.78 | 0.789 | 0.74 |
| Water Solubility | Insoluble/Slight[3] | Immiscible | Miscible | Sparingly Soluble (42 g/L)[1] |
| Research Octane Number (RON) | ~100-105 (estimated) | 91-98 | ~108 | ~117 |
| Motor Octane Number (MON) | ~90-95 (estimated) | 81-88 | ~90 | ~102 |
Note: Octane numbers for TBAc are estimated based on its structure and data from related compounds, as definitive blending values are not widely published.
Synthesis of Tert-Butyl Acetate
TBAc is commercially produced through the acid-catalyzed reaction of isobutylene with acetic acid. This method is preferred over the direct esterification of tert-butyl alcohol with acetic acid, which tends to favor the elimination of the alcohol back to isobutylene.[4]
Reaction: (CH₃)₂C=CH₂ (Isobutylene) + CH₃COOH (Acetic Acid) ⇌ CH₃COOC(CH₃)₃ (tert-Butyl Acetate)
The process typically occurs in the liquid phase using a strong acid catalyst, such as a sulfonic acid resin, at temperatures ranging from 30 to 100°C.[7]
Caption: Synthesis of tert-butyl acetate from isobutylene and acetic acid.
Application and Effects as a Fuel Additive
The use of TBAc as a gasoline additive is primarily aimed at increasing the fuel's octane number and introducing oxygen to aid combustion.
Octane Enhancement
The primary advantage of TBAc over ethanol is its very low water solubility, which prevents the phase separation issues that can plague ethanol-blended fuels if water contamination occurs. Compared to MTBE, TBAc is considered less environmentally persistent and has a different toxicological profile.[9]
Effects on Engine Performance and Emissions
Direct, peer-reviewed studies on the performance and emission effects of TBAc in modern spark-ignition engines are scarce. However, based on its chemical properties and data from similar ester compounds, the following effects can be logically inferred.
-
Combustion Efficiency: The presence of oxygen (27.5 wt.%) in the TBAc molecule can lead to more complete combustion, particularly in fuel-rich operating conditions. This can improve fuel efficiency and reduce the formation of carbon monoxide (CO) and unburned hydrocarbons (HC).
-
Fuel Consumption: Due to its lower energy density compared to gasoline, blending TBAc will likely increase the brake-specific fuel consumption (BSFC), as more fuel is required to produce the same amount of energy.[10]
-
CO and HC Emissions: The added oxygen is expected to decrease CO and HC emissions, a primary goal for all oxygenated fuel additives.
-
NOx Emissions: The effect on nitrogen oxides (NOx) is less certain. Improved combustion can sometimes lead to higher peak cylinder temperatures, which may increase NOx formation. However, the higher heat of vaporization of oxygenates can also have a cooling effect on the intake charge, potentially counteracting the temperature rise.
-
Particulate Matter (Soot): Studies on other acetate esters, such as butyl acetate blended with diesel, have shown a significant reduction in soot emissions.[10][11] This effect is attributed to the presence of oxygen, which inhibits the formation of soot precursors in fuel-rich zones of the flame. A similar soot-reducing benefit is plausible for TBAc in gasoline direct-injection (GDI) engines.
| Parameter | Expected Effect of Blending TBAc | Rationale |
| Octane Rating (RON/MON) | Increase | Branched structure and oxygen content resist knocking.[6][8] |
| Brake Thermal Efficiency | Minimal Change / Slight Decrease | Lower energy density may be offset by improved combustion efficiency.[10] |
| Brake Specific Fuel Consumption | Increase | Lower energy content per unit mass compared to gasoline.[10] |
| CO Emissions | Decrease | Oxygen content promotes more complete oxidation to CO₂. |
| HC Emissions | Decrease | Oxygen content aids in the burnout of unburned hydrocarbons. |
| NOx Emissions | Variable (Potential Increase) | Higher combustion temperatures can increase NOx, but this may be offset by evaporative cooling. |
| Particulate Matter (Soot) | Decrease | Oxygen in the fuel molecule disrupts soot formation pathways.[10][11] |
Environmental Fate and Toxicology
Environmental Fate
-
Atmosphere: TBAc is expected to exist solely as a vapor in the atmosphere and will be degraded by reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life is approximately 36 days.[5]
-
Soil and Water: TBAc is expected to have very high mobility in soil.[5] It is not expected to adsorb significantly to suspended solids or sediment in water. Hydrolysis in water is slow, with a half-life estimated between 1.5 and 14.6 years.[9] While direct biodegradation studies are limited, the ester functional group is generally susceptible to microbial degradation.[5][9] Importantly, TBAc is not expected to bioaccumulate.[9]
Toxicology and Metabolism
The primary health consideration for TBAc is its rapid metabolism to tert-butyl alcohol (TBA) upon absorption into the blood.[12][13] Therefore, the toxicological profile of TBAc is largely informed by studies on TBA.[13]
-
Acute Toxicity: TBAc has low acute toxicity. High inhalation exposures in animal studies caused transient central nervous system effects like prostration, but no fatalities were observed even at 3000 ppm.
-
Metabolism: Inhaled TBAc is rapidly metabolized and excreted, primarily in the urine, within 24 hours.
-
Carcinogenicity: TBAc itself has not been tested for carcinogenicity.[9] Its metabolite, TBA, has been shown to induce kidney tumors in male rats and thyroid tumors in female mice.[9][14] However, the kidney tumor mechanism in male rats (α2u-globulin accumulation) is not considered relevant to humans.[9][13] Due to its metabolic conversion to TBA, TBAc is considered to pose a potential cancer risk to humans.[14]
Application Protocols
The following protocols are designed to provide a standardized framework for researchers evaluating TBAc as a fuel additive.
Protocol 1: Preparation and Characterization of TBAc-Gasoline Blends
Objective: To prepare stable, homogenous blends of TBAc in gasoline and characterize their fundamental properties.
Materials:
-
Research-grade gasoline (e.g., indolene) or non-oxygenated regular unleaded gasoline.
-
High-purity tert-butyl acetate (≥99.5%).
-
Volumetric flasks (Class A), gas-tight syringes, and beakers.
-
Analytical balance, densitometer, Reid Vapor Pressure (RVP) apparatus.
Procedure:
-
Safety: Conduct all work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a flame-resistant lab coat. TBAc is flammable.[4]
-
Blend Preparation (by volume): a. Calculate the required volumes of TBAc and base gasoline for the desired blend ratios (e.g., 5%, 10%, 15% v/v, denoted as T5, T10, T15). b. Add the calculated volume of TBAc to a volumetric flask. c. Fill the flask to the calibration mark with the base gasoline. d. Stopper the flask and invert it 15-20 times to ensure homogeneity.
-
Density Measurement: a. Calibrate the densitometer according to the manufacturer's instructions. b. Measure the density of the base gasoline and each blend at a standard temperature (e.g., 15°C).
-
Reid Vapor Pressure (RVP) Measurement: a. Measure the RVP of the base gasoline and each blend according to ASTM D323 or an equivalent standard method.
-
Data Recording: Record all measurements, including component volumes, final blend densities, and RVP values.
Protocol 2: Standardized Engine Testing Workflow
Objective: To evaluate the effects of TBAc-gasoline blends on the performance and exhaust emissions of a spark-ignition engine.
Equipment:
-
Single-cylinder or multi-cylinder spark-ignition test engine mounted on a dynamometer.
-
Fuel supply system capable of handling different fuel blends.
-
Exhaust gas analyzer (measuring CO, HC, NOx, O₂, CO₂).
-
Data acquisition system to record engine parameters (speed, torque, temperatures, pressures).
Caption: Workflow for engine performance and emissions testing.
Procedure:
-
Engine Preparation: Warm up the engine on base gasoline until oil and coolant temperatures stabilize.
-
Baseline Test: Operate the engine at a series of pre-determined speed and load points using the base gasoline. At each point, allow conditions to stabilize and then record all performance (torque, fuel flow) and emissions data for 60-120 seconds.
-
Fuel Changeover: Purge the fuel system completely. Introduce the first TBAc blend (e.g., T5).
-
Blend Testing: Run the engine on the T5 blend until the system is fully purged and readings are stable. Repeat the same series of speed and load tests as performed for the baseline fuel, recording data at each point.
-
Repeat: Repeat steps 3 and 4 for all prepared TBAc blends.
-
Data Analysis: For each test point, calculate performance metrics (Brake Power, BSFC, Brake Thermal Efficiency) and compare the emission concentrations (in ppm or g/kWh) of the TBAc blends to the gasoline baseline.
Protocol 3: Analytical Quantification of TBAc in Gasoline
Objective: To determine the mass concentration of TBAc in a gasoline sample using gas chromatography.
Methodology: This protocol is based on principles outlined in OSHA Method 1009 for solvent analysis.[15][16]
Equipment:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID).
-
Capillary column suitable for solvent analysis (e.g., DB-1 or equivalent).
-
Autosampler or manual syringe for injection.
-
Software for data acquisition and analysis.
Procedure:
-
Standard Preparation: a. Prepare a stock solution of TBAc in a suitable solvent (e.g., carbon disulfide or methanol). b. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the fuel samples.
-
Sample Preparation: a. Dilute a known volume of the TBAc-gasoline blend sample with the chosen solvent. An internal standard may be added at this stage for improved precision.
-
GC-FID Analysis: a. Set up the GC instrument parameters (inlet temperature, oven temperature program, detector temperature, gas flow rates). b. Inject the calibration standards to generate a calibration curve (peak area vs. concentration). c. Inject the prepared fuel samples.
-
Quantification: a. Identify the TBAc peak in the sample chromatograms based on its retention time from the standards. b. Use the calibration curve to calculate the concentration of TBAc in the diluted sample. c. Back-calculate to determine the original concentration of TBAc in the gasoline blend, accounting for the dilution factor.
Conclusion
Tert-butyl acetate (TBAc) presents itself as a promising, albeit under-researched, gasoline additive. Its favorable properties, such as being a VOC-exempt solvent, having low water solubility, and possessing the potential to boost octane and reduce soot emissions, warrant further investigation. While its toxicological profile is linked to its metabolite, TBA, it appears to have lower environmental persistence than MTBE. The protocols provided in this guide offer a framework for researchers to conduct the necessary systematic studies to fully characterize the effects of TBAc on engine performance and emissions, which will be critical for its consideration as a next-generation fuel component.
References
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- National Research Council. (1996). The Potential Health Effects of Oxygenates Added to Gasoline. In Toxicological and Performance Aspects of Oxygenated Fuels.
- Hunan Normal University. (2013). Method for preparing tert-butyl acetate from acetic acid and iso-butane.
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- Church, C. D., et al. (1997). Method for determination of methyl tert-butyl ether and its degradation products in water. Environmental Science & Technology, 31(12), 3723-3726.
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- Koehler, M., et al. (2023). Soot and Gaseous Emissions Characterization of Butyl-Acetate/Diesel Blend in a Heavy-Duty Engine. SAE Technical Paper 2023-01-0267.
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- Hunan Zhongchuang Chemical Co., Ltd. (2011). Gasoline composition and preparation method thereof.
- Dryer, F. L., et al. (2021). Combustion of n-butyl acetate synthesized by a new and sustainable biological process and comparisons with an ultrapure. Combustion and Flame, 230, 111438.
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Application Note & Protocols: Experimental Setups for Reactions Involving tert-Butyl Acetate
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the experimental setups for key chemical transformations involving tert-butyl acetate, a common solvent and intermediate in organic synthesis. We provide in-depth protocols for its synthesis via Fischer esterification, its cleavage through acid- and base-catalyzed hydrolysis, and its conversion via transesterification. The causality behind experimental choices, self-validating protocols, and critical safety considerations are emphasized to ensure procedural integrity and laboratory safety. This document is intended to serve as a practical resource for chemists in research and development.
Introduction: The Chemistry of a Bulky Ester
tert-Butyl acetate is a sterically hindered ester of significant interest in organic chemistry. Its bulky tert-butyl group confers unique reactivity and physical properties compared to less hindered analogs like ethyl or methyl acetate. Understanding the experimental conditions required for its synthesis and subsequent reactions is crucial for its effective utilization as a solvent, protecting group, or synthetic intermediate.
This guide provides detailed methodologies for three primary reaction classes involving tert-butyl acetate:
-
Synthesis: Formation of the ester from a carboxylic acid and a tertiary alcohol.
-
Hydrolysis: Cleavage of the ester bond to yield a carboxylic acid and an alcohol.
-
Transesterification: Exchange of the alkoxy group of the ester with another alcohol.
Each section will elucidate the underlying chemical principles, provide step-by-step protocols, and offer insights into the rationale for specific procedural steps.
Synthesis of tert-Butyl Acetate via Fischer Esterification
The most common laboratory-scale synthesis of tert-butyl acetate is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] Due to the steric hindrance of tert-butanol, a tertiary alcohol, this reaction is prone to elimination side reactions.[1] Therefore, careful control of reaction conditions is paramount. An alternative and often more efficient approach for sterically hindered alcohols is the use of acetic anhydride with an acid catalyst.
Mechanistic Rationale
The reaction proceeds via protonation of the carbonyl oxygen of acetic anhydride by a strong acid catalyst (e.g., sulfuric acid), which significantly increases the electrophilicity of the carbonyl carbon. The weakly nucleophilic tert-butanol then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid as a leaving group yield the protonated ester, which is then deprotonated to afford tert-butyl acetate.
Experimental Protocol: Synthesis from tert-Butanol and Acetic Anhydride
This protocol is designed for a ~0.5 mol scale synthesis.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| tert-Butanol | 74.12 | 37.1 g (47.5 mL) | 0.50 | ≥99% |
| Acetic Anhydride | 102.09 | 56.1 g (52.0 mL) | 0.55 | ≥98% |
| Sulfuric Acid | 98.08 | ~1 mL | - | Concentrated (98%) |
| Saturated NaHCO₃ | - | ~200 mL | - | Aqueous |
| Brine | - | ~50 mL | - | Saturated NaCl(aq) |
| Anhydrous MgSO₄ | 120.37 | ~10 g | - | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Ice-water bath
-
500 mL separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a magnetic stir bar. Ensure all glassware is dry. Place the flask in an ice-water bath on the magnetic stirrer.
-
Reagent Charging: Add tert-butanol (47.5 mL) to the flask. In the dropping funnel, place acetic anhydride (52.0 mL).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (~1 mL) to the tert-butanol with stirring.
-
Addition of Acetic Anhydride: Add the acetic anhydride dropwise from the funnel to the stirred alcohol-acid mixture over 30-45 minutes. Maintain the temperature below 30°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the mixture to a gentle reflux (~90-100°C) for 2 hours.
-
Work-up - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a 500 mL separatory funnel containing 100 mL of cold water.
-
Neutralization: Carefully add saturated sodium bicarbonate solution in portions to neutralize the excess acid (CAUTION: CO₂ evolution). Swirl gently and vent the funnel frequently. Continue adding until effervescence ceases.
-
Extraction & Washing: Separate the organic layer. Wash the organic layer with another 50 mL of saturated NaHCO₃, followed by 50 mL of brine.
-
Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Purify the crude tert-butyl acetate by fractional distillation, collecting the fraction boiling at 96-98°C.[2]
Hydrolysis of tert-Butyl Acetate
Ester hydrolysis is the reverse of esterification, cleaving the ester back into a carboxylic acid and an alcohol. This can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis
Mechanistic Rationale: The mechanism is the microscopic reverse of Fischer esterification.[3][4] The reaction is an equilibrium process, and to drive it to completion, a large excess of water is used.[5] A unique feature of tert-butyl acetate hydrolysis is that due to the stability of the tertiary carbocation, the mechanism can proceed via an SN1 pathway after protonation of the carbonyl oxygen.[6]
Protocol: Acid-Catalyzed Hydrolysis
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine tert-butyl acetate (11.6 g, 0.1 mol) and 50 mL of 2 M aqueous sulfuric acid.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours.
-
Monitoring: The reaction can be monitored by TLC or GC-MS to observe the disappearance of the starting material.
-
Work-up: Cool the reaction mixture. If desired, the tert-butanol can be extracted with diethyl ether. The aqueous layer will contain acetic acid and the sulfuric acid catalyst.
Base-Catalyzed Hydrolysis (Saponification)
Mechanistic Rationale: Saponification is an irreversible process where a stoichiometric amount of base is consumed.[7] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.[8] This intermediate then collapses, eliminating the tert-butoxide ion. A final, rapid acid-base reaction between the formed acetic acid and the strongly basic tert-butoxide drives the reaction to completion, forming sodium acetate and tert-butanol.[9]
Protocol: Base-Catalyzed Hydrolysis
-
Setup: In a 250 mL round-bottom flask with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (6.0 g, 0.15 mol) in 50 mL of water and 25 mL of ethanol (to improve solubility).
-
Reagent Addition: Add tert-butyl acetate (11.6 g, 0.1 mol) to the basic solution.
-
Reaction: Heat the mixture to reflux for 2 hours.
-
Work-up: Cool the reaction mixture. The tert-butanol can be isolated by distillation or extraction. To isolate the acetic acid, the aqueous solution must be acidified with a strong acid (e.g., HCl) to protonate the acetate, followed by extraction.
Transesterification of tert-Butyl Acetate
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol, often catalyzed by an acid or a base. This equilibrium-driven reaction is typically pushed towards the products by using a large excess of the reactant alcohol or by removing one of the products.
Mechanistic Considerations
-
Acid Catalysis: Similar to ester hydrolysis, the reaction begins with protonation of the carbonyl, making it more electrophilic. The new alcohol then acts as a nucleophile.[10]
-
Base Catalysis: A more nucleophilic alkoxide, generated by deprotonating the new alcohol with a base, attacks the carbonyl carbon of the ester.[10]
Protocol: Base-Catalyzed Transesterification with 1-Butanol
This protocol aims to synthesize butyl acetate from tert-butyl acetate.
-
Setup: In a 100 mL round-bottom flask equipped with a distillation head, add tert-butyl acetate (11.6 g, 0.1 mol) and 1-butanol (22.2 g, 27.4 mL, 0.3 mol).
-
Catalyst: Add a catalytic amount of sodium methoxide (~0.5 g).
-
Reaction: Gently heat the mixture. The lower-boiling tert-butanol (b.p. 82.4°C) will begin to distill off, driving the equilibrium towards the formation of butyl acetate (b.p. 126°C).
-
Completion & Work-up: Continue the distillation until tert-butanol is no longer collected. The remaining mixture will primarily be butyl acetate and excess 1-butanol, which can be separated by fractional distillation.
Safety and Handling
All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) is mandatory.
| Chemical | Hazards | Handling Precautions |
| tert-Butyl Acetate | Highly flammable liquid and vapor.[2] May cause respiratory irritation and drowsiness.[2][11] | Keep away from heat, sparks, and open flames.[11] Use non-sparking tools. Ground/bond container and receiving equipment.[2] |
| tert-Butanol | Highly flammable liquid and vapor.[12] Causes eye irritation. May cause respiratory irritation.[13] | Avoid all personal contact.[12] Store away from strong acids and oxidizing agents.[12] |
| Acetic Anhydride | Flammable liquid.[14] Causes severe skin burns and eye damage. Fatal if inhaled.[14] | Work under a fume hood.[14] Keep away from water. Wear appropriate protective gloves and face protection.[15] |
| Sulfuric Acid (conc.) | Causes severe skin burns and eye damage. | Handle with extreme care, using acid-resistant gloves and face shield. Add acid to water, never the reverse. |
| Sodium Hydroxide | Causes severe skin burns and eye damage. | Avoid direct contact. Solutions are highly corrosive. |
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[17]
-
Fire: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.[2]
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Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022, October 27). Master Organic Chemistry. [Link]
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Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
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mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]
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mechanism of ester hydrolysis. (2019, January 15). YouTube. [Link]
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Video: Esters to Carboxylic Acids: Saponification. JoVE. [Link]
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acid-catalyzed mechanism of ester hydrolysis. (2019, November 12). YouTube. [Link]
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Ch20: Hydrolysis of Esters. University of Calgary. [Link]
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PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. NRC Research Press. [Link]
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Basic hydrolysis of esters. saponification. Química Organica.org. [Link]
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An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides - Organic Syntheses Procedure. [Link]
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Tert Butyl Acetate - SAFETY DATA SHEET. (2024, March 13). Comet Chemical. [Link]
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Safety Data Sheet: Tert-butyl acetate - NIC Industries. [Link]
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Methyl tert-butyl ether - Safety Data Sheet. (2010, September 2). Supelco. [Link]
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Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether - USGS Publications Warehouse. [Link]
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tert-Butanol - SAFETY DATA SHEET - pentachemicals. (2025, January 23). Penta Chemicals. [Link]
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. [Link]
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Hydrolysis of tert-Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid - ResearchGate. [Link]
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METHYL-TERT-BUTYL-ETHER SYNTHESIS REACTOR MODELLING AND OPTIMIZATION USING AN ASPEN CUSTOM MODELER. AIDIC. [Link]
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Mild and Efficient Method for Preparation of tert -Butyl Esters | Request PDF - ResearchGate. [Link]
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Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid - PubMed. [Link]
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Acid catalysis - Wikipedia. [Link]
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Methyl Tert-Butyl Ether (MTBE) Synthesis with a Reactive Distillation Unit. Wolfram. [Link]
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Transesterification - Wikipedia. [Link]
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Transesterification - Master Organic Chemistry. (2022, November 10). Master Organic Chemistry. [Link]
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Simulation of Butyl Acetate and Methanol Production by Transesterification Reaction via Conventional Distillation Process - IJIET. [Link]
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What Is Quenching In Organic Chemistry? - YouTube. (2025, January 3). YouTube. [Link]
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The Ascending Role of Methyl Tert-Butyl Acetate (MTBA) in Modern Pharmaceutical Synthesis: A Technical Guide
In the relentless pursuit of safer, more efficient, and environmentally benign manufacturing processes, the pharmaceutical industry is critically re-evaluating its solvent and reagent choices. Methyl tert-butyl acetate (MTBA), also known as tert-butyl acetate, has emerged as a compelling alternative to conventional solvents, offering a unique combination of favorable physical properties, enhanced reaction performance, and a significantly improved safety and environmental profile. This technical guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the effective utilization of MTBA in key pharmaceutical synthesis workflows.
Methyl Tert-Butyl Acetate: A Greener Footprint in Pharmaceutical Chemistry
The principles of green chemistry are increasingly integral to active pharmaceutical ingredient (API) development, compelling a shift away from hazardous solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and diethyl ether.[1][2] MTBA's classification as a volatile organic compound (VOC)-exempt solvent in many jurisdictions, coupled with its desirable physicochemical properties, positions it as a strategic choice for sustainable pharmaceutical manufacturing.[3]
Comparative Analysis of Solvent Properties
The selection of a solvent is a critical parameter that influences reaction kinetics, product purity, and process safety. MTBA exhibits a balanced profile that makes it an attractive substitute for less desirable solvents.
| Property | Methyl Tert-Butyl Acetate (MTBA) | Dichloromethane (DCM) | Toluene | Tetrahydrofuran (THF) | Ethyl Acetate (EtOAc) |
| Boiling Point (°C) | 98[3] | 39.6 | 110.6 | 66 | 77.1 |
| Density (g/mL @ 20°C) | 0.866[4] | 1.33 | 0.867 | 0.889 | 0.902 |
| Viscosity (cP @ 25°C) | < 1[3] | 0.42 | 0.59 | 0.48 | 0.44 |
| Flash Point (°C) | 4[3] | N/A | 4 | -14 | -4 |
| Solubility in Water | Low | 1.3 g/100 mL | 0.05 g/100 mL | Miscible | 8.3 g/100 mL |
| Health Hazard | Low | Suspected Carcinogen | Toxic | Irritant | Low |
| Environmental Hazard | Low | High | High | Moderate | Low |
This table synthesizes data from multiple sources for comparative purposes.[3][4][5]
The above data illustrates MTBA's advantageous lower toxicity and environmental impact compared to halogenated solvents and aromatics. Its moderate boiling point facilitates easy removal during work-up, a crucial factor in process efficiency.
Application in Catalytic Direct Amidation
The formation of amide bonds is one of the most fundamental and frequently performed transformations in pharmaceutical synthesis.[6] Traditional methods often rely on stoichiometric activating agents, which generate significant waste. Catalytic direct amidation presents a more atom-economical alternative, and the choice of solvent is paramount to its success, especially when dealing with polar substrates common in medicinal chemistry.[7]
MTBA has proven to be a highly effective solvent for boronic acid-catalyzed direct amidation reactions, outperforming many conventional non-polar solvents that struggle to solubilize polar starting materials.[6][7]
Causality of MTBA's Efficacy in Amidation
The success of MTBA in this context can be attributed to several factors:
-
Enhanced Solubility: MTBA provides improved solubility for polar carboxylic acids and amines compared to solvents like toluene or ethers, facilitating a homogeneous reaction environment.[6][8]
-
Azeotropic Water Removal: MTBA forms an azeotrope with water, enabling efficient removal of the water by-product via a Dean-Stark apparatus, which drives the reaction equilibrium towards amide formation.
-
Safety and Sustainability: As an ester, MTBA offers a better safety profile than many traditional solvents and is not prone to peroxide formation.[8]
Protocol 1: General Procedure for Boronic Acid-Catalyzed Direct Amidation in MTBA
This protocol provides a general framework for the direct amidation of a carboxylic acid and an amine using a boronic acid catalyst in MTBA.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
B(OCH₂CF₃)₃ or other suitable boronic acid catalyst (5-10 mol%)
-
Methyl tert-butyl acetate (MTBA), sufficient to make a 0.5-1.0 M solution
-
Round-bottom flask equipped with a magnetic stir bar, reflux condenser, and Dean-Stark trap
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To the round-bottom flask, add the carboxylic acid, amine, and boronic acid catalyst.
-
Solvent Addition: Add MTBA to the flask to achieve the desired concentration (typically 0.5 to 1.0 M).
-
Azeotropic Reflux: Fill the Dean-Stark trap with MTBA. Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR) by periodically taking aliquots from the reaction mixture. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
The crude product can often be purified by non-aqueous work-up procedures, minimizing solvent waste. For example, the reaction mixture can be passed through a silica gel plug, eluting with an appropriate solvent system (e.g., ethyl acetate/heptane) to remove the catalyst and any polar impurities.
-
Alternatively, an aqueous work-up can be performed by diluting the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) followed by brine.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide. Further purification can be achieved by column chromatography or recrystallization if necessary.
Role in Peptide Synthesis: Cleavage and Precipitation
In solid-phase peptide synthesis (SPPS), particularly using the Fmoc/tBu strategy, the final step involves cleavage of the peptide from the resin and removal of side-chain protecting groups, typically with a strong acid like trifluoroacetic acid (TFA).[9][10] The cleaved peptide is then precipitated from the acidic solution using a cold ether. Methyl tert-butyl ether (a close analogue and often used interchangeably with MTBA in this context, though with some key differences) is frequently employed for this purpose.[11]
Rationale for Ether Precipitation
The addition of a non-polar solvent like an ether to the polar TFA solution causes the highly polar, charged peptide to precipitate out of solution, while the non-polar protecting group by-products and scavengers remain dissolved.
Protocol 2: Peptide Cleavage and Precipitation using an MTBA/Ether Protocol
This protocol outlines a standard procedure for the cleavage of a peptide from a solid-phase support and subsequent precipitation.
Materials:
-
Peptide-resin (dried)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold (-20 °C) methyl tert-butyl acetate (MTBA) or diethyl ether (DEE)
-
Reaction vessel
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Ensure the peptide-resin is thoroughly washed with DCM and dried under vacuum to remove any residual DMF, which can interfere with the cleavage reaction.[10]
-
Cleavage:
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel (approximately 10 mL per 100 mg of resin).[10]
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide, into a clean flask.
-
Precipitation:
-
In a separate centrifuge tube, add a 10-fold volume of cold MTBA or DEE.
-
Slowly add the TFA filtrate containing the peptide to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
-
Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the supernatant ether.
-
Wash the peptide pellet with cold ether two more times to remove residual cleavage reagents and scavengers.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide can then be purified by reverse-phase HPLC.
Field-Proven Insight: While MTBA is a suitable precipitating agent, it has been reported to cause tert-butylation of sensitive amino acid residues like methionine (Met) and tryptophan (Trp) under strong acid conditions.[11] For peptides containing these residues, diethyl ether (DEE) may be a preferable choice to avoid this side reaction.[11]
Application in Acylation and Protecting Group Chemistry
MTBA also serves as a valuable solvent and reagent in acylation reactions and the installation of tert-butyl protecting groups.
MTBA as a Solvent for Acylation
Acylation is a common strategy for the protection of alcohols, phenols, and amines. While often performed neat or in chlorinated solvents, MTBA can serve as a greener alternative solvent, particularly in catalyst-driven processes. Its ability to dissolve a wide range of organic substrates and its inertness under many acylation conditions make it a versatile choice.
Protocol 3: General Procedure for Acylation of an Alcohol in MTBA
This protocol describes a general method for the acetylation of an alcohol using acetic anhydride with a catalyst in MTBA.
Materials:
-
Alcohol (1.0 equiv)
-
Acetic anhydride (1.2-1.5 equiv)
-
Catalyst (e.g., DMAP, 1-5 mol%)
-
Methyl tert-butyl acetate (MTBA)
-
Round-bottom flask with magnetic stir bar
Procedure:
-
Reaction Setup: Dissolve the alcohol in MTBA in the round-bottom flask.
-
Reagent Addition: Add the catalyst followed by the dropwise addition of acetic anhydride at room temperature.
-
Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with MTBA or another suitable solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Isolation: Filter and concentrate the organic phase under reduced pressure to obtain the acetylated product. Purify by column chromatography if necessary.
MTBA in the Formation of Tert-Butyl Esters and Ethers
Tert-butyl esters and ethers are widely used protecting groups in organic synthesis due to their stability in basic and nucleophilic conditions and their facile cleavage under acidic conditions.[12] MTBA can be used as both a solvent and a tert-butyl source in the presence of a strong acid catalyst for the protection of carboxylic acids and alcohols.[13]
Protocol 4: Tert-Butylation of a Carboxylic Acid using MTBA
This protocol details the formation of a tert-butyl ester from a carboxylic acid using MTBA.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Catalytic amount of a strong acid (e.g., perchloric acid or sulfuric acid)
-
Methyl tert-butyl acetate (MTBA) as the solvent and reagent
-
Round-bottom flask with magnetic stir bar
Procedure:
-
Reaction Setup: Dissolve the carboxylic acid in MTBA in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of the strong acid to the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Work-up:
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Isolation: Concentrate the filtrate under reduced pressure and purify the resulting tert-butyl ester by column chromatography or distillation.[12]
Visualization of Workflows
To further clarify the described processes, the following diagrams illustrate the key workflows.
Catalytic Amidation Workflow
Caption: Workflow for Catalytic Amidation in MTBA.
Peptide Precipitation Workflow
Caption: Workflow for Peptide Cleavage and Precipitation.
Conclusion
Methyl tert-butyl acetate represents a significant step forward in the adoption of greener and more sustainable practices in pharmaceutical synthesis. Its favorable safety profile, combined with its efficacy as a solvent in critical reactions such as amidations, acylations, and its utility in peptide synthesis and protecting group chemistry, makes it an invaluable tool for the modern synthetic chemist. The protocols and data presented in this guide are intended to empower researchers to confidently integrate MTBA into their workflows, thereby contributing to the development of more efficient and environmentally responsible pharmaceutical manufacturing processes.
References
-
Sheppard, T. D., et al. (2019). Catalytic direct amidations in tert-butyl acetate using B(OCH₂CF₃)₃. Organic & Biomolecular Chemistry, 17(27), 6465-6475. [Link][6][7][8]
-
National Center for Biotechnology Information. (2019). Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. PubMed Central. [Link][7]
-
MDPI. (2024). Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. MDPI. [Link][1]
-
OSHA. (2024). TERT-BUTYL ACETATE. Occupational Safety and Health Administration. [Link]
-
Univar Solutions. Butyl Acetate Tert. Univar Solutions. [Link][3]
-
ResearchGate. (2019). Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. ResearchGate. [Link][8]
-
ResearchGate. (2019). Catalytic Direct Amidations in tert-Butyl Acetate using B(OCH 2 CF 3 ) 3. ResearchGate. [Link]
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-
ResearchGate. (2025). A New, Practical and Efficient Method for Protecting Alcohols as tert-Butyl Ethers. ResearchGate. [Link][13]
-
Chemcasts. (n.d.). tert-butyl acetate (CAS 540-88-5) Properties. Chemcasts. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
-
de la Torre, B. G., & Andreu, D. (2008). On choosing the right ether for peptide precipitation after acid cleavage. Journal of peptide science, 14(3), 360–363. [Link]
-
MDPI. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
Kumar, A., et al. (2022). Green Chemistry Principles, Greening the solid phase peptide synthesis and Green ethers to precipitate peptide after total cleavage. Authorea Preprints. [Link][11]
-
PubChem. (n.d.). tert-Butyl acetate. PubChem. [Link]
-
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(1), 7. [Link]
-
Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?. Oakwood Labs. [Link]
-
The Pharma Master. (n.d.). Solvents. The Pharma Master. [Link]
-
Al Musaimi, O. (2018). Green ether for peptide precipitation after global deprotection. Slideshare. [Link]
-
AlMusaimi, O., et al. (2018). Investigating green ethers for the precipitation of peptides after global deprotection in solid-phase peptide synthesis. SciSpace. [Link]
-
MDPI. (2024). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI. [Link][2]
-
ResearchGate. (n.d.). Physicochemical properties of the organic solvents used. ResearchGate. [Link]
-
American Chemical Society. (n.d.). Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
ResearchGate. (2025). Green Solvents in Microextraction of Pharmaceuticals: Application and Comparison of Deep Eutectic Solvents and Ionic Liquids. ResearchGate. [Link]
-
Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]
-
Frontiers in Chemistry. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Organic Chemistry Portal. [Link]
-
Indian Journal of Chemistry. (2004). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. NISCAIR Online Periodicals Repository. [Link]
-
Oxford Academic. (2012). Protecting Groups. Modern Organic Synthesis in the Laboratory: A Collection of Standard Experimental Procedures. [Link]
-
Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Organic Syntheses. [Link]
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"industrial scale production of methyl tert-butylacetate"
An Application Note for the Industrial Scale Production of Methyl tert-Butyl Acetate
Abstract
Methyl tert-butyl acetate (MTBA), also known as tert-butyl acetate, is a valuable organic solvent with applications spanning coatings, inks, and pharmaceuticals. Its favorable properties, including a non-HAP (Hazardous Air Pollutant) status and a moderate evaporation rate, make it an attractive alternative to other more hazardous solvents. This document provides a detailed guide to the industrial-scale synthesis of methyl tert-butyl acetate, with a primary focus on the robust and economically viable route starting from methyl tert-butyl ether (MTBE). An alternative direct esterification method is also presented for comparative purposes. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the underlying chemical principles, process optimization, and critical safety considerations.
Introduction and Strategic Synthesis Overview
The industrial production of methyl tert-butyl acetate is primarily driven by the need for high-purity solvents in regulated environments. While several synthetic pathways exist, the most prevalent large-scale method involves the acid-catalyzed reaction of readily available methyl tert-butyl ether (MTBE) with acetic acid and acetic anhydride.[1][2] This route is advantageous due to its use of a lower-cost starting material compared to purified isobutylene and its efficient co-production of methyl acetate (MeAc), another commercially valuable ester.[1]
An alternative, more traditional approach is the direct esterification of tert-butanol with acetic acid or its anhydride.[3][4] However, this method is often complicated by the propensity of tert-butanol to dehydrate into isobutylene in the presence of strong acid catalysts, which can reduce yield and necessitate more complex purification schemes.[4]
This guide will provide detailed protocols for the MTBE-based process, which represents a more advanced and industrially optimized pathway.
Primary Industrial Protocol: Synthesis from Methyl tert-Butyl Ether (MTBE)
This process provides a direct route from commercially available, low-cost MTBE to tert-butyl acetate (t-BuAc).[1] The reaction involves acid catalysis with acetic acid serving as both a solvent and reactant, and the crucial addition of acetic anhydride to control water content.[5]
Core Principle and Reaction Stoichiometry
The fundamental reaction involves the cleavage of the ether bond in MTBE and subsequent acetylation of the resulting tert-butyl carbocation. Acetic anhydride is employed as a scavenger for the water formed during the esterification, which prevents the formation of tert-butyl alcohol and shifts the reaction equilibrium towards the desired product.[5][6][7]
Primary Reaction: CH3OC(CH3)3 (MTBE) + CH3COOH (Acetic Acid) → CH3COOC(CH3)3 (t-BuAc) + CH3OH (Methanol)
Co-Reaction & Water Scavenging: CH3OH + CH3COOH ⇌ CH3COOCH3 (MeAc) + H2O (CH3CO)2O (Acetic Anhydride) + H2O → 2 CH3COOH (Acetic Acid)
Catalysis and Reactor Design
The preferred catalyst for this process is a heterogeneous, macroreticular, strongly acidic ion-exchange resin (IER).[5][6] These solid-acid catalysts offer high activity, selectivity, and ease of separation from the product stream, making them ideal for continuous processes. A plug-flow, fixed catalyst bed reactor is the most effective design for this synthesis, ensuring optimal contact time between the reactants and the catalyst bed.[1][2]
Process Parameters
The operational parameters must be tightly controlled to maximize MTBE conversion and selectivity towards tert-butyl acetate.
| Parameter | Range | Preferred | Rationale |
| Temperature | 10 °C to 100 °C | 40 °C to 70 °C | Balances reaction rate with catalyst stability and minimizes side reactions.[5][6] |
| Pressure | 1 to 5 atm | Atmospheric to 3 atm | Maintains the reaction in the liquid phase and is sufficient for the process.[5][6] |
| Catalyst | Strong Acid IER | Macroreticular Resin | Provides high surface area and acid site accessibility; easily retained in a fixed-bed reactor.[1][2] |
| Feed Composition | Mixture | Acetic Acid, Acetic Anhydride, MTBE | Acetic acid acts as a reactant and solvent; acetic anhydride controls water content.[5] |
Step-by-Step Industrial Protocol
-
Feed Preparation: A feed stream is prepared by mixing acetic acid, acetic anhydride, and methyl tert-butyl ether (MTBE) in the desired molar ratios.
-
Reaction Execution: The liquid feed mixture is continuously pumped through a pre-heater to reach the target reaction temperature (40-70 °C) before entering the top of a fixed-bed reactor packed with a macroreticular acidic ion-exchange resin.[2][5]
-
Residence Time: The flow rate is controlled to ensure sufficient residence time within the catalyst bed for high conversion of MTBE (often greater than 75%).[1]
-
Product Effluent: The reactor effluent, containing tert-butyl acetate, methyl acetate, unreacted acetic acid, and potential by-products, exits the bottom of the reactor.[5]
-
Purification via Fractional Distillation: The crude product stream is fed into a series of distillation columns for purification.[1][5]
-
Column 1 (Light Ends): Methyl acetate, being the most volatile component, is separated as the overhead distillate. This stream can be purified for sale or hydrolyzed to recover methanol and acetic acid.[2]
-
Column 2 (Product): The bottoms from the first column are fed to a second column where high-purity tert-butyl acetate is collected as the overhead product.
-
Bottoms Stream: Unreacted acetic acid and heavier by-products are collected from the bottom and can be recycled or treated.
-
Experimental Workflow Diagram
Caption: Industrial workflow for MTBA production from MTBE.
Alternative Protocol: Direct Esterification of tert-Butanol
This method follows a classic Fischer esterification pathway but requires careful catalyst selection to prevent the dehydration of the tertiary alcohol.
Principle and Mechanism
In this synthesis, tert-butanol is reacted directly with an acetylating agent, typically acetic anhydride, in the presence of a catalyst.[3] Lewis acids like zinc chloride are effective catalysts for this transformation.[8] The mechanism involves the activation of the acetic anhydride by the catalyst, making it more susceptible to nucleophilic attack by the tert-butanol.
Reaction Scheme & Catalyst
Reaction: (CH3)3COH (tert-Butanol) + (CH3CO)2O (Acetic Anhydride) --[ZnCl2]--> CH3COOC(CH3)3 (t-BuAc) + CH3COOH (Acetic Acid)
Catalyst: Anhydrous Zinc Chloride (ZnCl2).[3]
Step-by-Step Laboratory/Pilot Protocol
-
Reactor Setup: A glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a heating mantle is made inert and charged with anhydrous tert-butanol (2.1 moles) and acetic anhydride (2.1 moles).[3]
-
Catalyst Addition: A catalytic amount of anhydrous zinc chloride (0.5 g) is carefully added to the mixture.[3]
-
Reaction: The mixture is stirred and slowly heated to a gentle reflux. The reflux is maintained for approximately 2 hours.[3]
-
Initial Distillation: After cooling, the reaction mixture is distilled using a Vigreux column to remove the lower-boiling components (unreacted starting materials and acetic acid) up to a vapor temperature of 110°C.[3]
-
Washing: The remaining crude ester is cooled and washed sequentially with water, a 10% sodium carbonate solution (to neutralize residual acid), and finally with water again. The organic layer is separated after each wash.
-
Drying: The washed ester is dried over an anhydrous drying agent like sodium sulfate.
-
Final Purification: The dried ester is subjected to fractional distillation to yield high-purity methyl tert-butyl acetate.[3]
Reaction Mechanism Diagram
Caption: Lewis acid catalyzed esterification mechanism.
Safety and Handling
The industrial production of methyl tert-butyl acetate involves highly flammable and corrosive materials. Strict adherence to safety protocols is mandatory.
| Chemical | Key Hazards | Recommended Precautions |
| Methyl tert-Butyl Acetate | Highly flammable liquid and vapor (H225). May cause drowsiness or dizziness (H336).[9] | Keep away from heat, sparks, and open flames. Use non-sparking tools. Ground/bond all equipment. Use in a well-ventilated area. Wear solvent-resistant gloves and eye protection.[10][11][12] |
| Methyl tert-Butyl Ether (MTBE) | Highly flammable liquid and vapor. | Store in tightly closed containers in a well-ventilated area. Ensure all equipment is grounded to prevent static discharge. Use explosion-proof electrical equipment.[13] |
| Acetic Anhydride | Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. | Handle in a chemical fume hood. Wear acid-resistant gloves, chemical splash goggles, and protective clothing. Ensure eyewash stations and safety showers are immediately accessible. |
| Acetic Acid | Flammable and corrosive. | Use in a well-ventilated area away from ignition sources. Wear appropriate PPE, including gloves and eye protection. |
| Ion-Exchange Resin | Can degrade at high temperatures. | Do not exceed the manufacturer's recommended operating temperature. Handle as a fine solid; avoid creating dust. |
General Handling Procedures:
-
All transfer operations involving flammable liquids should be conducted in a grounded, bonded system to prevent static electricity buildup.[11][13]
-
Use of non-sparking tools is required in areas where flammable vapors may be present.[10][11]
-
Emergency equipment, including fire extinguishers (CO2, dry chemical, or alcohol-resistant foam), safety showers, and eyewash stations, must be readily available.[11][13]
-
Personnel must be trained on the specific hazards of each chemical and the appropriate emergency response procedures.[11]
Conclusion
The synthesis of methyl tert-butyl acetate via the catalytic reaction of MTBE with acetic anhydride represents a robust, efficient, and economically favorable method for industrial-scale production. It minimizes issues associated with alternative routes, such as alcohol dehydration, and allows for the co-production of valuable methyl acetate. Successful implementation of this process requires precise control of reaction parameters, an optimized purification train, and unwavering adherence to stringent safety protocols. The information and protocols provided in this application note serve as a comprehensive guide for professionals engaged in the synthesis and application of this important industrial solvent.
References
- EP1286947B1 - Production of tertiary butyl acetate
- PRODUCTION OF TERTIARY BUTYL ACETATE FROM MTBE - European Patent Office - EP 1286947 B1. Googleapis.com.
- CN1436163A - Process for production of t-butyl acetate
- WO2001096275A1 - Production of tertiary butyl acetate
- tert-Butyl acetate or t-Butyl acetate or Tertiary butyl acetate Manufacturers, with SDS GHS MSDS Sheet. Muby Chemicals.
- Safety Data Sheet: Tert-butyl acet
- Acetic acid, tert-butyl ester. Organic Syntheses Procedure.
- Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Journal of the Argentine Chemical Society.
- tert-BUTYL ACETATE HAZARD SUMMARY. New Jersey Department of Health.
- SAFETY DATA SHEET - tert-Butyl acet
- CA2409598C - Production of tertiary butyl acetate
- The mechanism of esterific
- Tert Butyl Acetate - SAFETY D
Sources
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- 2. WO2001096275A1 - Production of tertiary butyl acetate from mtbe - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. asianpubs.org [asianpubs.org]
- 5. EP1286947B1 - Production of tertiary butyl acetate from mtbe - Google Patents [patents.google.com]
- 6. CN1436163A - Process for production of t-butyl acetate from MTBE - Google Patents [patents.google.com]
- 7. CA2409598C - Production of tertiary butyl acetate from mtbe - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
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- 12. cometchemical.com [cometchemical.com]
- 13. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Tert-Butyl Acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of methyl tert-butyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this sterically hindered ester. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of methyl tert-butyl acetate, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low or No Yield of Methyl Tert-Butyl Acetate When Using Fischer Esterification.
Question: I am attempting to synthesize methyl tert-butyl acetate via a standard Fischer esterification of acetic acid and tert-butanol with a strong acid catalyst (e.g., sulfuric acid), but I am consistently obtaining very low yields of the desired ester. What is happening and how can I fix this?
Answer:
This is the most common challenge in the synthesis of methyl tert-butyl acetate. The low yield is primarily due to a competing and often faster side reaction: the acid-catalyzed dehydration of tert-butanol to isobutylene.[1][2][3][4]
Causality:
-
E1 Elimination: Tertiary alcohols like tert-butanol readily undergo E1 elimination in the presence of a strong acid. The mechanism involves the protonation of the hydroxyl group, which then leaves as a good leaving group (water) to form a stable tertiary carbocation.[2][5][6] This carbocation is then deprotonated by a weak base (like water or the alcohol itself) to form an alkene, in this case, isobutylene.[2][4]
-
Steric Hindrance: The bulky tert-butyl group presents significant steric hindrance, which slows down the nucleophilic attack of the tert-butanol on the protonated carboxylic acid, a key step in Fischer esterification.[4][7][8] This kinetic barrier makes the competing dehydration reaction, which proceeds through a stable carbocation intermediate, the more favorable pathway.[5]
Troubleshooting Steps:
-
Re-evaluate Your Synthetic Strategy: Direct Fischer esterification is generally not a suitable method for preparing esters from tertiary alcohols due to the reasons mentioned above.[3][4] It is highly recommended to consider alternative synthetic routes.
-
Alternative Synthesis 1: Reaction of Acetic Anhydride with tert-Butanol:
-
Principle: Using acetic anhydride instead of acetic acid can favor esterification. The reaction can be catalyzed by a reusable solid acid catalyst to minimize the formation of side products.[9]
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine tert-butanol and a slight excess of acetic anhydride.
-
Add a suitable solid acid catalyst (e.g., an acidic ion-exchange resin).
-
Heat the mixture gently with stirring. The reaction is typically less vigorous than with acyl chlorides.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, filter off the catalyst and purify the product by distillation.
-
-
-
Alternative Synthesis 2: Synthesis from Methyl Tert-Butyl Ether (MTBE):
-
Principle: This method avoids the direct use of tert-butanol under strongly acidic conditions that favor dehydration. MTBE can react with acetic acid and acetic anhydride in the presence of an acid catalyst to produce methyl tert-butyl acetate and methyl acetate as a co-product.[10][11][12]
-
Protocol:
-
In a suitable reactor, combine MTBE, acetic acid, and acetic anhydride.
-
Add a strongly acidic ion-exchange resin as a catalyst.[10][11]
-
The reaction can be run in batch or continuous mode. Reactive distillation can be employed to drive the reaction to completion.[10][11]
-
Purify the methyl tert-butyl acetate from the reaction mixture by fractional distillation.[10][11]
-
-
Workflow for Troubleshooting Low Yield in Fischer Esterification:
Caption: Troubleshooting workflow for low yield of methyl tert-butyl acetate.
Problem 2: Difficulty in Purifying the Product.
Question: I have managed to synthesize some methyl tert-butyl acetate, but I am struggling to purify it from the reaction mixture. What are the likely impurities and what is the best purification strategy?
Answer:
Purification can be challenging due to the presence of unreacted starting materials and side products with close boiling points.
Likely Impurities:
-
Unreacted Acetic Acid: A common impurity, especially if it was used in excess.
-
Unreacted tert-Butanol: If the conversion was not complete.
-
Isobutylene: The gaseous byproduct of tert-butanol dehydration. While volatile, some may remain dissolved in the reaction mixture.
-
Diisobutylene and other oligomers: Isobutylene can dimerize or oligomerize in the presence of a strong acid.[13]
-
Water: A byproduct of the esterification reaction.
Purification Strategy:
-
Neutralization and Washing:
-
After the reaction, cool the mixture and carefully transfer it to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acetic acid. Be cautious as this will produce CO₂ gas, so vent the funnel frequently.
-
Wash with water to remove any remaining salts and water-soluble impurities.
-
Finally, wash with brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers.
-
-
Drying:
-
Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
-
Fractional Distillation:
-
This is the most effective method for separating the methyl tert-butyl acetate from the remaining impurities.
-
Use a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) for efficient separation.
-
Carefully monitor the temperature at the still head to collect the fraction corresponding to the boiling point of methyl tert-butyl acetate (98-99 °C).
-
Table 1: Boiling Points of Key Components
| Compound | Boiling Point (°C) |
| Isobutylene | -7 |
| Methyl tert-butyl acetate | 98-99 |
| tert-Butanol | 82-83 |
| Acetic Acid | 118 |
| Water | 100 |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is Fischer esterification not recommended for tertiary alcohols?
A1: As detailed in Problem 1, tertiary alcohols like tert-butanol are prone to acid-catalyzed dehydration to form alkenes, which is a faster and more favorable reaction than esterification under typical Fischer conditions.[3][4] The steric bulk of the tertiary alcohol also hinders the esterification reaction.[7][8]
Q2: What is the mechanism of tert-butanol dehydration?
A2: The dehydration of tert-butanol is an E1 elimination reaction. The steps are:
-
Protonation of the hydroxyl group of tert-butanol by the acid catalyst.
-
Loss of a water molecule to form a stable tertiary carbocation.
-
A base (e.g., water, alcohol) removes a proton from a carbon adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.[2]
Mechanism of tert-Butanol Dehydration:
Caption: Mechanism of acid-catalyzed dehydration of tert-butanol.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are crucial:
-
Flammability: Methyl tert-butyl acetate and many of the reactants and side products are flammable.[14][15][16][17] Work in a well-ventilated fume hood and keep away from ignition sources.
-
Corrosive Acids: Strong acids like sulfuric acid are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pressure Build-up: The formation of isobutylene gas can cause pressure to build up in a closed system. Ensure your apparatus is properly vented. When neutralizing with bicarbonate, be aware of CO₂ evolution.
-
Handling Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used.[14][15][16][17]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored using standard analytical techniques:
-
Gas Chromatography (GC): GC is an excellent method for monitoring the disappearance of starting materials and the appearance of the product and byproducts.[18][19]
-
Thin Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to analyze aliquots of the reaction mixture to determine the conversion to the product.
References
- Guidechem. (n.d.). How is ISOBUTYLENE prepared using the dehydration of tert-butanol method?.
- Scribd. (n.d.). Tert-Butanol Dehydration to Isobutylene via Reactive Distillation.
- Taylor & Francis eBooks. (2006). Selective Tertiary-Butanol Dehydration to Isobutylene via Reactive Distillation and Solid Acid Catalysis.
- Chemistry For Everyone. (2025, May 11). What Happens During Tert-Butanol Dehydration?. YouTube.
- Homework.Study.com. (n.d.). Tertiary alcohols do not work well for esterification; they give a different product than you might expect. What is the reaction product of acetate with 2-methyl-2-propanol?.
- Loba Chemie. (n.d.). tert-BUTYL METHYL ETHER FOR SYNTHESIS.
- Monument Chemical. (n.d.). Methyl tert-Butyl Ether.
- Labogens. (2017, July 12). TERT-BUTYL METHYL ETHER FOR SYNTHESIS MSDS.
- Fisher Scientific. (2009, May 28). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, December 25). SAFETY DATA SHEET.
- Google Patents. (n.d.). Production of tertiary butyl acetate from mtbe.
- Google Patents. (n.d.). Production of tertiary butyl acetate from mtbe.
- Google Patents. (n.d.). Process for production of t-butyl acetate from MTBE.
- Google Patents. (n.d.). Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst.
- JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
- Brainly. (2024, April 15). Fischer esterification does not work well with most tertiary alcohols. What would be the major product of.
- Homework.Study.com. (n.d.). Tertiary alcohols do not work well in the procedure outlined for this experiment (ester unknown....
- Chemistry Stack Exchange. (2017, July 3). Esterification with tertiary alcohol.
- Quora. (2018, January 7). Why are tertiary alcohols less reactive towards esterification?.
- Environmental Science & Technology. (1997, November 26). Method for determination of methyl tert-butyl ether and its degradation products in water.
- WIT Transactions on Engineering Sciences. (n.d.). METHYL-TERT-BUTYL-ETHER SYNTHESIS REACTOR MODELLING AND OPTIMIZATION USING AN ASPEN CUSTOM MODELER.
- (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- ASTM International. (n.d.). Analysis of Methyl Tert-Butyl Ether (MTBE) by Gas Chromatography.
Sources
- 1. Page loading... [guidechem.com]
- 2. youtube.com [youtube.com]
- 3. homework.study.com [homework.study.com]
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- 5. homework.study.com [homework.study.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 8. quora.com [quora.com]
- 9. US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - Google Patents [patents.google.com]
- 10. EP1286947B1 - Production of tertiary butyl acetate from mtbe - Google Patents [patents.google.com]
- 11. WO2001096275A1 - Production of tertiary butyl acetate from mtbe - Google Patents [patents.google.com]
- 12. CN1436163A - Process for production of t-butyl acetate from MTBE - Google Patents [patents.google.com]
- 13. archive.sciendo.com [archive.sciendo.com]
- 14. lobachemie.com [lobachemie.com]
- 15. monumentchemical.com [monumentchemical.com]
- 16. labogens.com [labogens.com]
- 17. fishersci.com [fishersci.com]
- 18. Method for determination of methyl tert-butyl ether and its degradation products in water [pubs.usgs.gov]
- 19. kaycantest.com [kaycantest.com]
Technical Support Center: Optimizing Yield in Methyl Tert-Butylacetate Production
Welcome to the technical support center for the synthesis of methyl tert-butylacetate. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this esterification reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you maximize your yield and purity.
Troubleshooting Guide: Common Issues in this compound Synthesis
This section addresses specific challenges you may encounter during your experiments, providing causal explanations and actionable solutions.
Question 1: Why is my this compound yield consistently low despite following the standard protocol?
Answer:
Low yields in the synthesis of this compound can stem from several factors, often related to reaction equilibrium, catalyst efficiency, and the presence of impurities.
Possible Causes & Solutions:
-
Equilibrium Limitation: The esterification of a tertiary alcohol like tert-butanol is a reversible reaction.[1] Without intervention, the reaction will reach an equilibrium that may favor the reactants.
-
Solution: Employ Le Chatelier's principle to drive the reaction towards the product.[1][2] This can be achieved by:
-
Using an excess of one reactant: Increasing the concentration of either acetic acid or tert-butanol can shift the equilibrium. Using a 3-to-1 molar ratio of alcohol to carboxylic acid is a common strategy.[2]
-
Water Removal: Water is a byproduct of the esterification. Its presence can promote the reverse reaction (hydrolysis).[3] Continuously removing water as it forms is a highly effective method to improve yield.[3] This can be done using a Dean-Stark apparatus during reflux.[4]
-
-
-
Catalyst Inefficiency: The choice and condition of the acid catalyst are critical.
-
Solution:
-
Catalyst Selection: Strong acid catalysts are necessary. Common choices include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and acidic ion-exchange resins.[3][5][6] For this specific synthesis, heterogeneous catalysts like silicotungstic acid supported on bentonite have shown high yields.[7]
-
Catalyst Loading: Ensure the correct catalytic amount is used. For instance, with silicotungstic acid on bentonite, a specific catalyst weight relative to reactants is optimal.[7]
-
Catalyst Deactivation: The catalyst may be old, hydrated, or poisoned by impurities in the reactants or solvent.[3][8] Always use fresh or properly stored catalysts and high-purity, anhydrous reactants.
-
-
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.
-
Solution: While higher temperatures generally increase the reaction rate, they can also promote side reactions, especially the dehydration of tert-butanol to isobutylene.[7] The optimal temperature must be carefully determined. For example, a study using a silicotungstic acid catalyst found 110°C to be optimal.[7]
-
-
Presence of Water in Reactants: Any water present at the start of the reaction will inhibit the forward reaction.
-
Solution: Use anhydrous reactants and solvents. If necessary, dry them using appropriate methods before use.[9]
-
Question 2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
Answer:
The primary byproduct of concern in this synthesis is isobutylene, formed from the acid-catalyzed dehydration of tert-butanol.[7] Another potential side reaction is the dimerization of isobutylene.[5][6]
Minimization Strategies:
-
Control Reaction Temperature: As mentioned, high temperatures favor the dehydration of tert-butanol.[7] Maintaining the optimal reaction temperature is crucial to minimize this side reaction.
-
Choice of Catalyst: Some catalysts may have a higher selectivity for the desired esterification over the dehydration reaction. Heterogeneous catalysts can sometimes offer better selectivity.[7]
-
Alternative Synthesis Route: If isobutylene formation is a persistent issue, consider an alternative route, such as the reaction of tert-butanol with acetic anhydride.[9] This method does not produce water as a byproduct, thus avoiding equilibrium limitations.
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the esterification reaction?
A1: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid (acetic acid). This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen of the alcohol (tert-butanol). This speeds up the reaction rate, allowing it to reach equilibrium faster.[2]
Q2: Can I use a heterogeneous catalyst for this reaction? What are the advantages?
A2: Yes, heterogeneous catalysts are an excellent choice for this synthesis. Strongly acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, and heteropoly acids are commonly used.[5][6][7][10] The main advantages include:
-
Easy Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, simplifying the product purification process.
-
Reusability: Many heterogeneous catalysts can be recovered and reused multiple times without significant loss of activity, which is economically and environmentally beneficial.[7]
-
Potentially Higher Selectivity: They can sometimes offer better selectivity towards the desired product and minimize side reactions.
Q3: What is reactive distillation and how can it improve the yield of this compound?
A3: Reactive distillation is a process where the chemical reactor is also the distillation column.[11][12] For this compound production, this technique can be highly advantageous. The ester product is continuously removed from the reaction zone as it is formed, which constantly shifts the reaction equilibrium to the right, leading to a higher conversion of reactants.[10] This integrated approach can lead to lower capital and operating costs.[11][12]
Q4: How does the molar ratio of reactants affect the yield?
A4: The molar ratio of tert-butanol to acetic acid significantly influences the reaction equilibrium.[3] By using a large excess of one of the reactants, the equilibrium can be pushed towards the formation of the ester, thereby increasing the yield.[2][3][4] For the synthesis of tert-butyl acetate using a specific heterogeneous catalyst, an optimal molar ratio of tert-butanol to acetic acid was found to be 1:1.1.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification with a Heterogeneous Catalyst
This protocol describes the synthesis using a silicotungstic acid/bentonite catalyst, adapted from a similar procedure for tert-butyl acetate.[7]
Materials:
-
tert-Butanol (anhydrous)
-
Acetic acid (glacial)
-
Silicotungstic acid/bentonite catalyst (25 wt% loading)[7]
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol and acetic acid in a 1:1.1 molar ratio.[7]
-
Add the silicotungstic acid/bentonite catalyst (e.g., 0.7 g for a specific scale, adjust as needed).[7]
-
Add toluene to the flask.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux (around 110°C) with vigorous stirring for approximately 2 hours.[7] Water will be collected in the Dean-Stark trap.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can be washed with a solvent, dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid.
-
Wash with brine and then dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by fractional distillation if necessary.
Data Presentation
Table 1: Influence of Reaction Parameters on Tert-Butyl Acetate Yield (Adapted from[7])
| Parameter | Condition | Tert-Butyl Acetate Conversion (%) |
| Reaction Temperature | 80 °C | 67.5 |
| 90 °C | - | |
| 100 °C | - | |
| 110 °C | 87.2 | |
| Molar Ratio (t-BuOH:AcOH) | 1:0.9 | 60.5 |
| 1:1.0 | - | |
| 1:1.1 | 87.2 | |
| 1:1.2 | - | |
| 1:1.3 | - |
Note: Dashes indicate data not provided in the source.
Visualizations
Workflow for Troubleshooting Low Yield
A decision-making workflow for troubleshooting low yields in this compound synthesis.
Reaction Mechanism Overview
Simplified overview of the acid-catalyzed Fischer esterification mechanism for this compound.
References
- Troubleshooting low yield in ethyl mandelate esterification - Benchchem. (n.d.).
- EP1286947B1 - Production of tertiary butyl acetate from mtbe - Google Patents. (n.d.).
- CN1436163A - Process for production of t-butyl acetate from MTBE - Google Patents. (n.d.).
- PRODUCTION OF TERTIARY BUTYL ACETATE FROM MTBE - European Patent Office - EP 1286947 B1. (n.d.).
- WO2001096275A1 - Production of tertiary butyl acetate from mtbe - Google Patents. (n.d.).
- Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? - Quora. (2020, April 3).
- Esterification Lab Answers. (n.d.).
- Acetic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.).
- Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. (2013). Asian Journal of Chemistry, 25(11), 6345-6347.
- Video: Esterification - Prep - JoVE. (2020, March 26).
- MODELING OF A REACTIVE DISTILLATION COLUMN: METHYL TERTIARY BUTYL ETHER (MTBE) SIMULATION STUDIES. (n.d.).
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
- METHYL ACETATE REACTIVE DISTILLATION PROCESS MODELING, SIMULATION AND OPTIMIZATION USING ASPEN PLUS. (2013, May). ARPN Journal of Engineering and Applied Sciences, 8(5).
- Technical Support Center: Catalyst Deactivation in tert-Butyl 4-Acetoxybut-2-enoate Reactions - Benchchem. (n.d.).
Sources
- 1. quora.com [quora.com]
- 2. Video: Esterification - Prep [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. EP1286947B1 - Production of tertiary butyl acetate from mtbe - Google Patents [patents.google.com]
- 6. CN1436163A - Process for production of t-butyl acetate from MTBE - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. WO2001096275A1 - Production of tertiary butyl acetate from mtbe - Google Patents [patents.google.com]
- 11. distantreader.org [distantreader.org]
- 12. arpnjournals.com [arpnjournals.com]
"side reactions and byproducts in methyl tert-butylacetate synthesis"
Welcome to the comprehensive technical support guide for the synthesis of methyl tert-butylacetate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. This guide is structured to provide not just protocols, but a deep understanding of the underlying chemical principles to empower you in your experimental work.
Section 1: Synthesis from Methyl Tert-Butyl Ether (MTBE) and Acetic Anhydride
This route offers a common industrial approach to this compound, co-producing methyl acetate. However, it is not without its challenges, primarily related to the management of reactive intermediates.
Troubleshooting Guide: MTBE Route
Issue 1: Low Yield of this compound and Formation of a Viscous Residue.
-
Question: My reaction of MTBE with acetic anhydride is resulting in a low yield of the desired this compound, and I'm observing the formation of a thick, viscous residue, especially during distillation. What is the likely cause and how can I resolve this?
-
Answer: The most probable cause is the acid-catalyzed dimerization and oligomerization of isobutylene, a key intermediate in this reaction. The acidic conditions required for the primary reaction can also promote the self-reaction of isobutylene, leading to the formation of various dimers (e.g., 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) and higher oligomers.[1][2] These high-molecular-weight byproducts are viscous and can lead to sludge formation in distillation columns, significantly reducing the yield of the desired product.[1][2]
Troubleshooting Protocol:
-
Temperature Control: Maintain the reaction temperature in the recommended range of 40°C to 70°C.[1] Higher temperatures can accelerate the rate of isobutylene dimerization.
-
Catalyst Activity: The activity of the acid catalyst (e.g., a strongly acidic ion-exchange resin) should be carefully controlled. High catalyst activity can favor the side reaction. Consider using a catalyst with optimized acidity for this specific transformation.
-
Isobutylene Concentration: Minimize the concentration of free isobutylene in the reaction mixture. This can be achieved through process design, such as using a plug-flow reactor where reactants are continuously consumed.[3]
-
Reactive Distillation: Employing reactive distillation can be an effective strategy. In this setup, the more volatile co-product, methyl acetate, is continuously removed, driving the equilibrium towards the desired product and minimizing the residence time of isobutylene in the reaction zone.[1]
-
Issue 2: Presence of Significant Amounts of Tert-Butyl Alcohol in the Product Mixture.
-
Question: My final product is contaminated with a significant amount of tert-butyl alcohol. How is this being formed and what is the best way to prevent it?
-
Answer: The formation of tert-butyl alcohol (t-BuOH) is a result of the reaction of the isobutylene intermediate with any water present in the reaction mixture.[1][2] This is a competing reaction that consumes the intermediate and reduces the overall efficiency of the synthesis.
Preventative Measures:
-
Use of Acetic Anhydride: Acetic anhydride is a key reagent in this process not only as a source of the acetyl group but also as a scavenger for water. It reacts with water to form acetic acid, thereby preventing the hydration of isobutylene.[1][2] Ensure that a sufficient molar equivalent of acetic anhydride is used to account for any water in the starting materials or solvents.
-
Anhydrous Conditions: While acetic anhydride provides a robust solution, it is always good practice to start with anhydrous reagents and solvents to minimize this side reaction.
-
FAQs: MTBE Route
-
What is the typical catalyst used for this reaction?
-
What are the main components of the crude reaction mixture?
-
How is the final product purified?
Section 2: Direct Esterification of Tert-Butanol with Acetic Acid
The direct esterification of a tertiary alcohol like tert-butanol is notoriously challenging due to the high propensity of the alcohol to undergo dehydration under acidic conditions.
Troubleshooting Guide: Direct Esterification Route
Issue: Predominant Formation of Isobutylene and Low Ester Yield.
-
Question: I am attempting the direct esterification of tert-butanol with acetic acid using a standard acid catalyst, but my primary product is isobutylene. How can I favor the formation of this compound?
-
Answer: The formation of isobutylene is the major side reaction in the acid-catalyzed esterification of tert-butanol. The tertiary carbocation intermediate that forms upon protonation of the hydroxyl group is highly susceptible to elimination (E1 reaction) to form the stable alkene, isobutylene. This dehydration reaction is often much faster than the nucleophilic attack by acetic acid.
Strategies to Promote Esterification over Dehydration:
-
Catalyst Selection: The choice of catalyst is critical. Standard strong mineral acids (e.g., sulfuric acid) will strongly favor dehydration. The use of specific solid acid catalysts with a high selectivity for esterification is recommended. For example, silicotungstic acid supported on bentonite has been shown to give good yields of tert-butyl acetate by suppressing the dehydration of tert-butanol.[4]
-
Reaction Conditions:
-
Temperature: While higher temperatures generally increase reaction rates, they can also favor the elimination reaction. It is crucial to find the optimal temperature that promotes esterification without significant dehydration. For the silicotungstic acid/bentonite catalyst, a reaction temperature of 110°C was found to be effective.[4]
-
Molar Ratio of Reactants: Using a slight excess of acetic acid can help to shift the equilibrium towards the ester product. A molar ratio of tert-butanol to acetic acid of 1:1.1 has been reported to be optimal in certain systems.[4]
-
-
FAQs: Direct Esterification Route
-
Why is direct esterification of tert-butanol so difficult?
-
The high reactivity of tert-butanol in the presence of an acid leads to rapid dehydration to form isobutylene, which is often the thermodynamically favored product.[4]
-
-
Are there any alternative methods for the direct formation of tert-butyl esters?
-
Yes, methods that avoid the generation of a free carbocation in the presence of a strong acid can be more successful. For instance, the use of specific activating agents for the carboxylic acid in the presence of a non-acidic catalyst can facilitate the esterification of sterically hindered alcohols.
-
Section 3: Transesterification of Methyl Acetate with Tert-Butanol
Transesterification offers an alternative pathway to this compound. However, the steric hindrance of the tertiary alcohol presents a significant challenge for this reaction.
Troubleshooting Guide: Transesterification Route
Issue: Very Slow or No Reaction When Attempting Transesterification.
-
Question: I am trying to synthesize this compound via transesterification of methyl acetate with tert-butanol, but the reaction is extremely slow or does not proceed. What is limiting the reaction and how can I overcome this?
-
Answer: The primary obstacle in the transesterification with tert-butanol is the steric hindrance of the tertiary alcohol. Both acid- and base-catalyzed transesterification mechanisms are hampered by the bulky nature of the tert-butyl group.
-
Acid-Catalyzed Transesterification: The mechanism involves the nucleophilic attack of the alcohol on the protonated ester. The bulky tert-butanol is a poor nucleophile, making this step very slow. Furthermore, the acidic conditions can lead to the dehydration of tert-butanol to isobutylene, as seen in direct esterification.
-
Base-Catalyzed Transesterification: This mechanism requires the formation of a tert-butoxide ion, which is a strong, non-nucleophilic base. While it is a potent base, its steric bulk makes it a poor nucleophile for attacking the carbonyl carbon of the ester.
Potential Solutions and Alternative Approaches:
-
Specialized Catalysts: For sterically hindered esterifications, specific catalysts that can activate the ester or the alcohol more effectively are needed. For instance, diphenylammonium triflate in fluorous media has been reported to be effective for sterically hindered esterification reactions.[1]
-
Driving the Equilibrium: As with all equilibrium reactions, removing one of the products (in this case, methanol) can help to drive the reaction forward. This can be achieved through distillation if the boiling points of the components are sufficiently different.[3][5]
-
Alternative Reagents: Given the challenges with tert-butanol itself, it may be more practical to consider alternative synthesis routes if high yields are required.
-
FAQs: Transesterification Route
-
What is the general mechanism for acid-catalyzed transesterification?
-
The acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the original alkoxy group is eliminated as an alcohol, and the new ester is formed after deprotonation.[6]
-
-
What is the general mechanism for base-catalyzed transesterification?
-
A strong base deprotonates the alcohol to form a more nucleophilic alkoxide. The alkoxide then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The original alkoxy group is then eliminated to give the new ester.[6]
-
Data Summary
| Byproduct/Side Reaction | Synthesis Route | Key Causes | Mitigation Strategies |
| Isobutylene Dimers/Oligomers | MTBE Route | Acid-catalyzed polymerization of isobutylene intermediate. | Control temperature, catalyst activity, and isobutylene concentration. |
| Tert-Butyl Alcohol | MTBE Route | Reaction of isobutylene with water. | Use of acetic anhydride as a water scavenger. |
| Isobutylene | Direct Esterification | Acid-catalyzed dehydration of tert-butanol. | Use of selective solid acid catalysts (e.g., silicotungstic acid on bentonite). |
| Slow/No Reaction | Transesterification | Steric hindrance of tert-butanol. | Use of specialized catalysts for hindered alcohols, drive equilibrium by removing methanol. |
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways in different synthetic routes to this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- EP1286947B1 - Production of tertiary butyl acetate
-
Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Enhanced Phenol Tert-Butylation Reaction Activity over Hierarchical Porous Silica-Alumina Materials - MDPI. (URL: [Link])
-
Transesterification - Wikipedia. (URL: [Link])
-
Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - NIH. (URL: [Link])
-
Transesterification - Master Organic Chemistry. (URL: [Link])
- US20080161595A1 - Transesterification process of methyl acetate - Google P
-
Transesterification of Methyl Acetate and n-Butanol Catalyzed by Amberlyst 15. (URL: [Link])
-
PRODUCTION OF TERTIARY BUTYL ACETATE FROM MTBE - European Patent Office - EP 1286947 B1. (URL: [Link])
-
Ester synthesis by transesterification - Organic Chemistry Portal. (URL: [Link])
-
A SN1 Reaction: Synthesis of tert-Butyl Chloride - The Royal Society of Chemistry. (URL: [Link])
-
e (a) Reaction mechanism of base-catalyzed transesterification... - ResearchGate. (URL: [Link])
-
Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors - MDPI. (URL: [Link])
-
An experimental comparison of transesterification process with different alcohols using acid catalysts | Request PDF - ResearchGate. (URL: [Link])
-
Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. (URL: [Link])
-
Simulation of Butyl Acetate and Methanol Production by Transesterification Reaction via Conventional Distillation Process - IJIET. (URL: [Link])
-
Acid-catalyzed transesterification and esterification in methanol: a theoretical cluster-continuum investigation of the mechanisms and free energy barriers | Request PDF - ResearchGate. (URL: [Link])
-
Kinetics of Transesterification of Methyl Acetate and n-Butanol Catalyzed by Ionic Liquid | Request PDF - ResearchGate. (URL: [Link])
Sources
Technical Support Center: Purification of tert-Butyl Acetate
Welcome to the technical support center for the purification of tert-butyl acetate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
A Note on Nomenclature
The term "methyl tert-butylacetate" can be ambiguous. This guide focuses on tert-butyl acetate (IUPAC name: tert-butyl ethanoate; CAS: 540-88-5), the ester formed from acetic acid and tert-butanol.[1] This is a common solvent and synthetic intermediate. The less common isomer, methyl 3,3-dimethylbutanoate (also known as this compound, CAS: 10250-48-3), has different properties and is not the subject of this guide.[2]
Section 1: Critical Safety & Handling
tert-Butyl acetate is a highly flammable liquid and vapor.[3][4] All purification procedures must be conducted in a well-ventilated fume hood, away from ignition sources. Personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and appropriate gloves, is mandatory.[3][5] Grounding and bonding of containers and receiving equipment are essential to prevent static discharge.[4]
| Hazard | Precautionary Measures |
| Flammability | Highly flammable liquid and vapor (Flash Point: 15 °C).[3] Keep away from heat, sparks, open flames, and hot surfaces.[5] Use explosion-proof electrical and ventilation equipment.[5] |
| Skin Contact | May cause skin irritation. Repeated exposure may cause skin dryness or cracking.[3][5] Wear protective gloves.[5] If contact occurs, rinse skin with water immediately.[3] |
| Inhalation | Vapors may cause drowsiness or dizziness. Avoid breathing vapors. Use only in a well-ventilated area or under a chemical fume hood. |
| Eye Contact | Causes serious eye irritation. Wear eye protection.[6] If contact occurs, rinse cautiously with water for several minutes.[6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of tert-butyl acetate?
Understanding these properties is crucial for designing effective purification strategies, particularly distillation.
| Property | Value | Source |
| CAS Number | 540-88-5 | [3] |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molar Mass | 116.16 g/mol | [1] |
| Boiling Point | 97-98 °C | [1] |
| Density | 0.866 g/cm³ at 20 °C | [3] |
| Solubility in Water | Approx. 1 g/L at 20 °C | [3] |
| Vapor Pressure | 41 hPa at 20 °C | [3] |
Q2: Does tert-butyl acetate form azeotropes?
Yes, the formation of azeotropes is a critical consideration for purification by distillation. tert-Butyl acetate forms a minimum-boiling azeotrope with water.
-
tert-Butyl Acetate / Water Azeotrope: Boils at ~80 °C and contains approximately 11.7% water by weight.
This means that simple distillation cannot completely remove water from the ester.
Q3: What are the common impurities in crude tert-butyl acetate?
Impurities depend heavily on the synthetic route. A common method is the acid-catalyzed esterification of acetic acid with isobutylene (a variation of the Ritter reaction).[7]
-
Unreacted Starting Materials: Acetic acid, tert-butanol (from hydration of isobutylene), and isobutylene.
-
Catalyst: Acid catalysts such as sulfuric acid.
-
Side Products: Diisobutylene (dimer of isobutylene), and potentially small amounts of other esters.
-
Water: Formed during the reaction or introduced during workup.
Section 3: Troubleshooting Purification Issues
This section provides solutions to common problems encountered during the purification of tert-butyl acetate.
Workflow Overview: General Purification Strategy
The diagram below outlines a standard workflow for purifying tert-butyl acetate produced from acid-catalyzed esterification.
Caption: General purification workflow for tert-butyl acetate.
Issue 1: My crude product is acidic. How do I remove acid impurities?
-
Question: After my synthesis, a pH test shows my organic layer is highly acidic. How do I neutralize it before distillation?
-
Potential Causes:
-
Residual acid catalyst (e.g., sulfuric acid).
-
Unreacted acetic acid.
-
-
Recommended Solution & Protocol:
-
Transfer: Transfer the crude product to a separatory funnel.
-
Dilute: Dilute the organic layer with a water-immiscible solvent like diethyl ether or methyl tert-butyl ether (MTBE) if the crude product is too viscous. This improves separation efficiency.
-
Neutralizing Wash: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in small portions.
-
Causality: The bicarbonate will react with the strong acid (H₂SO₄) and the weaker acetic acid to produce CO₂ gas, water, and the corresponding sodium salts. CAUTION: This will generate pressure. Swirl gently at first and vent the separatory funnel frequently to release the CO₂.
-
Continue adding NaHCO₃ solution until the gas evolution ceases and the aqueous layer is neutral or slightly basic (test with pH paper).
-
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Causality: The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer, reducing the burden on the drying agent.
-
-
Separate: Separate the aqueous layer and proceed to the drying step.
-
-
Scientific Rationale: This acid-base extraction converts the acidic impurities into their water-soluble sodium salts (sodium sulfate and sodium acetate). These salts have a high affinity for the aqueous phase and are thus efficiently removed from the desired organic product.
Issue 2: My product is wet. How do I effectively remove water?
-
Question: My NMR spectrum shows a broad peak for water, and the product appears cloudy. How can I dry it completely?
-
Potential Causes:
-
Water produced during esterification.
-
Incomplete separation from aqueous washes.
-
Formation of the water/tert-butyl acetate azeotrope.
-
-
Recommended Solution & Protocol:
-
Pre-Drying: The brine wash described in Issue 1 is the first step in removing water.
-
Chemical Drying: After separating the organic layer, add an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Causality: These anhydrous salts form hydrates by binding to the water molecules dissolved in the organic solvent.
-
Procedure: Add the agent until it no longer clumps together and flows freely, indicating that all water has been absorbed. Let it sit for 10-15 minutes.
-
-
Filtration: Filter the organic solution to remove the hydrated drying agent.
-
Distillation: Since tert-butyl acetate forms an azeotrope with water, fractional distillation is necessary. The azeotrope will distill first at a lower temperature (~80 °C), followed by the pure, anhydrous ester at its boiling point (98 °C).
-
-
Scientific Rationale: A combination of chemical drying and fractional distillation is required. The drying agent removes the bulk of the dissolved water, but trace amounts may remain. Fractional distillation is highly effective at separating the low-boiling azeotrope from the higher-boiling pure component, yielding an anhydrous final product.
Issue 3: Distillation is inefficient, and purity is not improving.
-
Question: I'm performing a fractional distillation, but my GC analysis shows poor separation between my product and other components. What's wrong?
-
Potential Causes:
-
Inefficient distillation column (insufficient theoretical plates).
-
Distillation rate is too fast.
-
Poor insulation of the column.
-
Presence of an impurity with a very close boiling point.
-
-
Recommended Solution & Protocol:
-
Column Selection: Use a fractionating column with a high number of theoretical plates, such as a Vigreux or packed column (e.g., with Raschig rings or metal sponge). A longer column generally provides better separation.
-
Control the Rate: Distill slowly, aiming for a rate of 1-2 drops per second. A slow rate allows for proper vapor-liquid equilibrium to be established on each theoretical plate in the column, which is the basis of fractional distillation.
-
Insulate: Wrap the column with glass wool or aluminum foil to minimize heat loss to the environment. This ensures a proper temperature gradient exists only along the vertical axis of the column, which is essential for efficient fractionation.
-
Analyze Fractions: Collect the distillate in several small fractions and analyze each by GC to determine their composition. Combine only the purest fractions.
-
-
Troubleshooting Logic:
Caption: Decision tree for troubleshooting inefficient distillation.
References
-
Separation and Determination of Methyl tert-Butyl Ether and Its Degradation Products by a Laboratory-constructed Micro-cryogenic. J-Stage. Retrieved from [Link]
-
Wikipedia. Methyl tert-butyl ether. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Extractant screening and selection for methyl tert-butyl ether removal from aqueous streams. Retrieved from [Link]
-
CPAchem. (2024, February 20). Safety data sheet: tert-Butyl acetate. Retrieved from [Link]
-
NIC Industries. Safety Data Sheet: Tert-butyl acetate. Retrieved from [Link]
- Google Patents. EP0535918A1 - Purification of methyl tertiary-butyl ether.
-
Wolfram Demonstrations Project. Methyl Tert-Butyl Ether (MTBE) Synthesis with a Reactive Distillation Unit. Retrieved from [Link]
-
Wikipedia. Azeotrope tables. Retrieved from [Link]
-
Wolfram Demonstrations Project. Methyl Tert-Butyl Ether (MTBE) Synthesis with a Reactive Distillation Unit. Retrieved from [Link]
-
Chemcraft. AZEOTROPIC DATA I. Retrieved from [Link]
-
Chemeurope.com. Azeotrope (data). Retrieved from [Link]
-
Gmehling, J., et al. Azeotropic data for Binary mixtures. Retrieved from [Link]
- Google Patents. US4943354A - Process for the continuous separation of water from methyl tert-butyl ether mixtures.
-
ResearchGate. (2025, August 4). Liquid-Phase Synthesis of Methyl Tert-Butyl ether On Heterogeneous Heteropoly Acid Catalyst. Retrieved from [Link]
- Google Patents. Process for the separation of methyl tert-butyl ether from reaction mixtures containing it.
- Google Patents. US4071567A - Process for the production of methyl tert-butyl ether.
- Google Patents. WO2004048303A1 - Purification of methyl tertiary butyl ether.
- Google Patents. EP1286947B1 - Production of tertiary butyl acetate from mtbe.
-
National Center for Biotechnology Information. Methyl tert-butyl ether - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. Retrieved from [Link]
-
National Center for Biotechnology Information. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Retrieved from [Link]
-
ASTM International. Analysis of Methyl Tert-Butyl Ether (MTBE) by Gas Chromatography. Retrieved from [Link]
-
ASTM International. ASTM D5441 – Determination of Impurities in Methyl tert-Butyl Ether. Retrieved from [Link]
-
Organic Syntheses. An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Retrieved from [Link]
-
ResearchGate. (2019, October 29). How to increase the purity of methyl acetate?. Retrieved from [Link]
-
ACS Publications. (1997, November 26). Method for determination of methyl tert-butyl ether and its degradation products in water. Retrieved from [Link]
-
OneLab. MTBE Lipid Extraction - Protocol. Retrieved from [Link]
- Google Patents. Method for purification of mtbe-containing mixtures and obtaining isobutylene by cleavage of....
- Google Patents. ES2322453T3 - PROCESS FOR THE PRODUCTION OF HIGH PURITY METHYL-TERC-BUTILETER.
-
PubChem. tert-Butyl acetate. Retrieved from [Link]
Sources
- 1. tert-Butyl acetate | C6H12O2 | CID 10908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 10250-48-3 [amp.chemicalbook.com]
- 3. cpachem.com [cpachem.com]
- 4. images.nicindustries.com [images.nicindustries.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
"stability of methyl tert-butylacetate under acidic and basic conditions"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for methyl tert-butylacetate. This document provides in-depth information, troubleshooting guides, and frequently asked questions regarding the stability of this compound under various chemical conditions. It is designed for researchers, scientists, and drug development professionals who utilize this compound in their work.
Overview: Understanding the Stability of this compound
This compound, an ester characterized by a bulky tert-butyl group, exhibits distinct stability profiles under acidic and basic conditions. Its reactivity is fundamentally governed by the sterically hindered tertiary carbon adjacent to the ester oxygen. This structure favors reaction mechanisms that involve the formation of a stable tert-butyl carbocation, particularly under acidic conditions, which deviates from the typical behavior of less hindered esters. Understanding these pathways is critical for controlling reaction outcomes, preventing byproduct formation, and ensuring the integrity of your experiments.
This guide is structured into two main sections addressing stability in acidic and basic environments, followed by validated experimental protocols and a summary of analytical methods.
Part 1: Stability & Troubleshooting under Acidic Conditions
The presence of a strong acid in an aqueous environment can lead to the hydrolysis of this compound. This process is often faster than with primary or secondary esters due to a unique mechanistic pathway.
Frequently Asked Questions (Acidic Conditions)
Q1: What is the primary degradation pathway for this compound in aqueous acid?
In the presence of an acid catalyst (H₃O⁺), this compound undergoes hydrolysis to yield tert-butanol and acetic acid. Due to the high stability of the tertiary carbocation that can be formed from the alcohol portion, the reaction proceeds predominantly through a unimolecular AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism.[1][2]
-
Step 1: Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst in a rapid equilibrium step.
-
Step 2: Carbocation Formation: This is the rate-determining step. The protonated ester undergoes cleavage of the alkyl-oxygen bond to form a stable tertiary carbocation (tert-butyl cation) and acetic acid. This differs from the AAC2 mechanism common for less hindered esters, which involves a nucleophilic attack by water on the carbonyl carbon.[2][3]
-
Step 3: Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the tert-butyl carbocation.
-
Step 4: Deprotonation: The resulting protonated alcohol is deprotonated by a water molecule to yield tert-butanol and regenerate the acid catalyst.
Q2: How quickly does this compound hydrolyze in acid?
The reaction follows first-order kinetics with respect to both the ester and the hydronium ion concentration.[4] The rate is highly dependent on temperature and pH. Studies on the analogous compound, methyl tert-butyl ether (MTBE), show that acid-catalyzed hydrolysis is significant even under moderately acidic conditions (pH ≥ 1).[4][5] The activation energy for the AAL1 hydrolysis of tert-butyl acetate is approximately 27.5 kcal/mol.[2][6]
Q3: I am using this compound as a solvent for an acid-catalyzed reaction. What potential side products should I be aware of?
The hydrolysis products, tert-butanol and acetic acid, can themselves participate in or interfere with your primary reaction.[7][8]
-
tert-Butanol: This alcohol can act as a nucleophile, potentially reacting with electrophilic starting materials or intermediates in your reaction mixture.
-
Acetic Acid: The generation of acetic acid will increase the total acidity of the medium, which could alter reaction rates or promote unintended side reactions.
Troubleshooting Guide (Acidic Conditions)
| Issue / Observation | Probable Cause | Recommended Solution |
| Low yield of desired product; presence of tert-butylated impurities. | Hydrolysis of the this compound solvent has occurred, and the resulting tert-butanol is reacting with your reagents.[8] | 1. Switch to a more stable solvent: Consider a non-protic, ether-based solvent like CPME (cyclopentyl methyl ether) or 2-MeTHF (2-methyltetrahydrofuran) for acidic reactions.[9] 2. Use anhydrous conditions: The presence of water is required for hydrolysis. Thoroughly drying all reagents and solvents can significantly slow degradation. 3. Lower the reaction temperature: Hydrolysis is temperature-dependent. Running the reaction at a lower temperature will reduce the rate of solvent degradation.[6] |
| Reaction kinetics are inconsistent or faster than expected. | The hydrolysis of this compound is producing acetic acid, which further catalyzes the primary reaction, leading to an uncontrolled increase in the reaction rate. | 1. Buffer the system: If compatible with your reaction, use a buffer to maintain a constant pH. 2. Monitor pH: Periodically check and adjust the pH of the reaction mixture. 3. Choose a different solvent: As above, select a solvent that is inert under your reaction conditions. |
| Formation of isobutene and polymers. | Under strongly acidic conditions and elevated temperatures, the intermediate tert-butyl carbocation can undergo elimination to form isobutene, which can then polymerize.[10] | 1. Avoid strong, non-nucleophilic acids: Use acids with a nucleophilic counter-ion where possible. 2. Maintain lower temperatures: This will favor nucleophilic substitution (formation of tert-butanol) over elimination (formation of isobutene). |
Part 2: Stability & Troubleshooting under Basic Conditions
Under basic conditions, esters undergo hydrolysis in a process known as saponification. For this compound, the steric bulk of the tert-butyl group plays a significant role in the reaction kinetics.
Frequently Asked Questions (Basic Conditions)
Q1: Is this compound stable in the presence of bases like sodium hydroxide?
No. This compound is susceptible to hydrolysis under basic conditions, though the reaction may be slower than for less sterically hindered esters like methyl acetate.[11][12] The process, called saponification, is effectively irreversible because the final carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol.[13]
Q2: What is the mechanism of degradation in a basic medium?
Saponification of most esters, including this compound, proceeds via the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.[13][14]
-
Step 1: Nucleophilic Attack: A hydroxide ion (⁻OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Step 2: Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the tert-butoxide ion (⁻O-tBu) as the leaving group. This is typically the rate-determining step.
-
Step 3: Acid-Base Reaction: The tert-butoxide ion is a strong base and rapidly deprotonates the newly formed acetic acid in an irreversible acid-base reaction. This produces tert-butanol and the acetate anion.
Q3: Does the tert-butyl group affect the rate of saponification?
Yes. The large tert-butyl group provides significant steric hindrance around the carbonyl carbon. This can make the initial nucleophilic attack by the hydroxide ion more difficult, leading to a slower reaction rate compared to esters with smaller alkyl groups (e.g., methyl acetate or ethyl acetate).[14] In some cases, very hindered esters may require more forcing conditions (e.g., higher temperatures, stronger bases, or non-aqueous solvent systems) to achieve complete hydrolysis.[12]
Troubleshooting Guide (Basic Conditions)
| Issue / Observation | Probable Cause | Recommended Solution |
| Incomplete or very slow saponification. | 1. Steric Hindrance: The bulky tert-butyl group is slowing the rate of hydroxide attack.[14] 2. Insufficient Temperature: The activation energy for the reaction has not been overcome. 3. Phase Separation: The ester may have low solubility in the aqueous base, limiting the reaction to the interface. | 1. Increase Temperature: Refluxing the reaction mixture is a common strategy to increase the rate. 2. Use a Co-solvent: Add a water-miscible organic solvent like ethanol, dioxane, or THF to create a homogeneous solution and increase the contact between the ester and the hydroxide.[15] 3. Increase Base Concentration: While the reaction order in hydroxide is typically one, a higher concentration can help drive the reaction forward.[16] |
| Reaction stalls after partial conversion. | The concentration of hydroxide has been depleted, and the reaction has reached its stoichiometric limit. | 1. Use Excess Base: Ensure that at least one full equivalent of base is used. For preparative work, using 1.5-2.0 equivalents is common practice to ensure complete reaction. 2. Monitor Base Consumption: Titrate an aliquot of the reaction mixture to determine the remaining base concentration. |
Part 3: Experimental Protocols & Analytical Methods
Protocol 1: Monitoring Acid-Catalyzed Hydrolysis
This protocol provides a general method for determining the rate of hydrolysis under acidic conditions via titration.
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or dioxane to ensure miscibility). Prepare a separate aqueous solution of the desired acid (e.g., 0.1 M HCl).
-
Initiation: Place both solutions in a constant temperature water bath to equilibrate (e.g., 40 °C).[17] To start the reaction, mix known volumes of the ester solution and the acid solution in a reaction flask and start a stopwatch.
-
Sampling: At regular time intervals (e.g., t = 0, 10, 20, 40, 60 minutes), withdraw a fixed volume (e.g., 5.0 mL) of the reaction mixture using a pipette.
-
Quenching: Immediately transfer the aliquot into a flask containing ice-cold water. This will drastically slow the reaction.[17]
-
Titration: Add a few drops of an indicator (e.g., phenolphthalein) and titrate the sample with a standardized solution of sodium hydroxide (e.g., 0.05 M NaOH). The total acid content will be the sum of the acid catalyst and the acetic acid produced.
-
Calculation: The concentration of acetic acid produced at time t is proportional to the increase in the volume of NaOH titrant required compared to the t=0 sample. Plot the concentration of the ester remaining versus time to determine the reaction kinetics.
Protocol 2: Monitoring Saponification
This protocol uses back-titration to monitor the consumption of hydroxide during saponification.
-
Preparation: Prepare a stock solution of the ester in a solvent like ethanol. Prepare a standardized solution of NaOH (e.g., 0.1 M in 50% ethanol/water).
-
Initiation: Mix known volumes of the ester solution and the NaOH solution in a flask at a constant temperature.
-
Sampling & Quenching: At regular intervals, withdraw a fixed aliquot and transfer it to a flask containing a known excess of standardized HCl (e.g., 10.0 mL of 0.05 M HCl). This will neutralize all remaining NaOH and quench the reaction.
-
Back-Titration: Add an indicator and titrate the unreacted HCl with your standardized NaOH solution.
-
Calculation: The amount of NaOH consumed in the saponification reaction at time t can be calculated by subtracting the amount of unreacted NaOH from the initial amount.
Summary of Analytical Methods
| Method | Principle | Application & Notes |
| Titration | Measures the change in concentration of an acid or base over time. | Simple, cost-effective method for kinetic studies.[3] Requires quenching of aliquots. |
| Gas Chromatography (GC) | Separates volatile compounds. The ester, alcohol, and any volatile byproducts can be quantified. | Excellent for monitoring the disappearance of the starting material and the appearance of products. Requires sample workup.[18] |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their affinity for a stationary phase. | Useful for non-volatile products or complex mixtures. A stability-indicating method can resolve the parent compound from its degradants.[19] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information and can be used for quantitative analysis by integrating characteristic peaks. | Allows for in-situ monitoring of the reaction mixture without the need for sampling and quenching. |
References
-
Stimson, V. R., & Lauder, I. (n.d.). Kinetics and mechanisms of the acid-catalysed hydrolysis of tertiary butyl acetate. UQ eSpace. [Link]
- Stimson, V. R., & Lauder, I. (1962). Kinetics and Mechanisms of the Acid-catalysed Hydrolysis of Tertiary Butyl Acetate. Australian Journal of Chemistry, 15(3), 467-479.
- Osborn, A. R., & Whalley, E. (1961). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Canadian Journal of Chemistry, 39(5), 1094-1098.
- Bunton, C. A., & Wood, J. L. (1955). Tracer Studies on Ester Hydrolysis. Part II. The Acid Hydrolysis of tert.-Butyl Acetate. Journal of the Chemical Society, 1522-1527.
-
Stimson, V. R. (1962). Kinetics and Mechanisms of the Acid-catalysed Hydrolysis of Tertiary Butyl Acetate. Australian Journal of Chemistry, 15(3), 467. [Link]
- Makin, G. I., & Sokolov, L. B. (2009). The kinetics of alkaline hydrolysis of butyl acetate in water-1,4-dioxane solvents. Russian Journal of Physical Chemistry A, 83(9), 1475-1479.
-
Chem Reactor. (2022, September 10). MTBE Unstable towards aqueous strong acids #chemistry #strongacid #hydrolysis #reactionmechanism [Video]. YouTube. [Link]
-
Chem Reactor. (2023, May 5). MTBE I tert-Butyl Methyl Ether (MTBE) Hydrolysis in Acid: How Does it Work? I Strong Acids [Video]. YouTube. [Link]
- Vellanki, R. (2005). Degradation of methyl tert butyl ether. UNH Scholars' Repository.
-
Numerade. (n.d.). Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. [Link]
-
Watkins, W. P. (1987). A mechanistic study of the saponification of pivaloate esters. Union College Schaffer Library. [Link]
-
O'Reilly, K. T., et al. (2001). Hydrolysis of tert-Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid. ResearchGate. [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
-
Johnson, R., et al. (2002). Stability of Methyl tert-Butyl Ether, tert-Amyl Methyl Ether, and Ethyl tert-Butyl Ether in Acidic Media. ResearchGate. [Link]
- Asai, S., et al. (1992). ALKALINE HYDROLYSIS OF N-BUTYL ACETATE.
-
Anything Science. (2017, March 2). Saponification (Ester Hydrolysis in Base) [Video]. YouTube. [Link]
-
O'Reilly, K. T., et al. (2001). Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid. Environmental Science & Technology, 35(19), 3954-3961. [Link]
-
Tratnyek, P. G., & Scherer, M. M. (1999). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. USGS Publications Warehouse. [Link]
-
LibreTexts Chemistry. (2023, January 22). Saponification. [Link]
- Agency for Toxic Substances and Disease Registry. (2001). Analytical Methods.
-
National Center for Biotechnology Information. (n.d.). tert-Butyl acetate. PubChem. [Link]
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
-
Wikipedia. (n.d.). Methyl tert-butyl ether. [Link]
- Google Patents. (1960).
-
Oh, K. C., & Stringfellow, W. T. (2003). Determination of Methyl tert-Butyl Ether and tert-Butyl Alcohol in Water by Solid-Phase Microextraction/Head Space Analysis. OSTI.GOV. [Link]
-
Käfferlein, H. U., et al. (2018). Determination of methyl tert-butyl ether in blood and urine using headspace gas chromatography mass spectrometry. ResearchGate. [Link]
-
Khan Academy. (n.d.). Saponification - Base promoted ester hydrolysis [Video]. [Link]
-
Ambidge, C. (2014, September 16). 326 - K1 Kinetics of Ester Hydrolysis [Video]. YouTube. [Link]
-
Monument Chemical. (n.d.). Methyl t-Butyl Ether (MTBE). [Link]
Sources
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- 4. Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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"troubleshooting peak splitting in NMR for methyl tert-butylacetate"
Welcome to the technical support center for NMR analysis. This guide provides in-depth troubleshooting for a common yet vexing issue: unexpected peak splitting in the ¹H NMR spectrum of methyl tert-butylacetate. As a molecule expected to yield a simple spectrum with two sharp singlets, any deviation points to specific, correctable issues in the experimental setup or sample preparation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve these spectral artifacts efficiently.
The Ideal Spectrum: A Baseline for Comparison
The structure of this compound dictates a simple ¹H NMR spectrum. The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the carbon-carbon single bonds, and they are isolated from other protons, resulting in a single, sharp peak.[1][2][3] Similarly, the three protons of the methyl group are equivalent and isolated. Therefore, a high-quality spectrum should display only two signals, both of which are singlets.
Table 1: Expected ¹H NMR Parameters for this compound
| Group | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration |
| tert-butyl (-C(CH₃)₃) | ~1.46 | Singlet | 9H |
| Methyl (-OCH₃) | ~3.67 | Singlet | 3H |
Note: Chemical shifts can vary slightly depending on the solvent and sample concentration.[4][5][6]
Troubleshooting Guide & FAQs
This section addresses the most common questions that arise when the observed spectrum deviates from the ideal.
Question 1: Why is the tert-butyl or methyl signal not a sharp singlet, but appears broadened, distorted, or split into multiple lines?
This is the most frequent issue and almost always points to problems with magnetic field homogeneity, a condition that is corrected by a process called shimming .
Answer:
The appearance of a singlet as a broadened or misshapen peak is a classic symptom of an inhomogeneous magnetic field across the sample volume.[7] In NMR, all nuclei of a specific type within the sample must experience the exact same magnetic field strength to resonate at the same frequency. If the field varies, you are essentially recording multiple, slightly different spectra at once, which overlap to create a distorted line shape.[8][9]
Causality Explained: The Role of Shimming
The spectrometer uses a series of electromagnetic coils, known as shim coils, to counteract the minor spatial inhomogeneities in the main magnetic field (B₀).[10] These inhomogeneities can be caused by the magnet itself, the probe, or even the sample tube and the magnetic susceptibility of your sample.[10] Adjusting the current in these coils—a process called shimming—is crucial for achieving high resolution.
-
Poor Shimming: If the shim settings are not optimal, the magnetic field remains non-uniform. This is the most probable cause for peak distortion. Even-order gradients (like Z², X², Y²) tend to cause asymmetrical distortions, while odd-order gradients cause symmetrical distortions.[9] A "shoulder" on a peak or a complete split into a "doublet-like" shape is a common artifact of a poorly shimmed magnet.[9][11]
Protocol 1: Improving Magnetic Field Homogeneity (Shimming)
This protocol outlines a systematic approach to manual shimming, which is a fundamental skill for any NMR user.
Objective: To adjust the shim currents to maximize the field homogeneity, resulting in sharp, symmetrical peaks.
Methodology:
-
Select a Strong Signal: Focus on the lock signal of the deuterated solvent. The goal is to maximize the lock level, as a narrower line (from better homogeneity) will be taller for a constant signal area.[10]
-
Adjust Low-Order Shims First:
-
Proceed to Higher-Order Shims:
-
Observe the FID and Line Shape:
-
While the lock level is a good guide, the ultimate test is the free induction decay (FID) and the resulting peak shape.[9]
-
Acquire a quick 1-scan ¹H spectrum of your sample. An optimal shim will produce a long, slowly decaying FID and a tall, narrow, and symmetrical peak shape in the frequency domain.
-
-
Automated Shimming: Most modern spectrometers have automated shimming routines, often using gradients.[10][12] If you are unsure about manual shimming, this is an excellent and reliable alternative.
Question 2: I've shimmed carefully, but my peaks are still split or broad. What else could be the cause?
If shimming does not resolve the issue, the problem likely lies with the sample itself.
Answer:
Several factors related to sample preparation can lead to poor spectral quality that mimics peak splitting.
-
High Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, which result in peak broadening.[7] In extreme cases, this broadening can obscure the true peak shape and appear as splitting.
-
Poor Solubility/Precipitation: If your compound is not fully dissolved or begins to precipitate out of solution, the sample becomes non-homogenous. Solid particles in the NMR tube will severely disrupt the magnetic field homogeneity locally, leading to very broad and distorted lineshapes.[7]
-
Paramagnetic Impurities: The presence of paramagnetic substances (like dissolved oxygen or metal ions) can cause significant line broadening due to their effect on nuclear relaxation times. While less likely to cause distinct splitting, severe broadening can be mistaken for it.
Protocol 2: Systematic Sample Re-preparation
Objective: To prepare a clean, homogeneous, and appropriately concentrated NMR sample to eliminate sample-related artifacts.
Methodology:
-
Check Solubility: Ensure your this compound is fully soluble in the chosen deuterated solvent at the concentration you are using. If you see any cloudiness or solid particles, the sample is not suitable.
-
Filter the Sample: If solubility is a concern or if you suspect particulate matter, filter your sample through a small plug of glass wool directly into a clean, dry NMR tube.
-
Optimize Concentration: Aim for a standard concentration (e.g., 5-15 mg in 0.6-0.7 mL of solvent). If you have been using a highly concentrated sample, dilute it and re-acquire the spectrum.
-
Degas the Sample (Optional): If you suspect paramagnetic broadening from dissolved oxygen, you can degas the sample. The simplest method is to bubble an inert gas like nitrogen or argon through the solution for several minutes before capping the tube.
Question 3: I see more than two singlet peaks in my spectrum. Is this splitting?
Answer:
It is highly improbable that you are observing splitting due to proton-proton coupling in this compound. The protons on the methyl and tert-butyl groups are separated by four single bonds (a ⁴J coupling), and such long-range coupling is typically too small to be resolved in a standard ¹H NMR spectrum.
The presence of extra peaks almost certainly indicates the presence of impurities in your sample.
-
Synthesis Byproducts or Starting Materials: The common synthesis of esters can leave residual starting materials or byproducts. For example, if synthesized via a Ritter reaction, residual tert-butanol or acetic acid could be present.[13]
-
Solvent Impurities: Residual solvents from purification steps (e.g., ethyl acetate, hexane, dichloromethane) are very common contaminants.[7][14][15]
-
Degradation: Esters can undergo hydrolysis if exposed to acidic or basic conditions, which could generate tert-butanol and acetic acid.
Troubleshooting Steps:
-
Identify Common Contaminants: Compare the chemical shifts of the unknown peaks to published tables of common laboratory solvents and reagents.[14][15] For instance, tert-butanol would appear as a singlet around 1.28 ppm in CDCl₃.
-
Review Synthesis and Purification: Re-examine the synthetic route and the purification methods used. This can provide clues as to what impurities might be present.
-
Re-purify the Sample: If impurities are confirmed, re-purifying the sample via distillation or chromatography is necessary to obtain a clean spectrum.
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the root cause of unexpected peak splitting in the ¹H NMR spectrum of this compound.
Caption: A flowchart for troubleshooting NMR peak splitting.
References
-
Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 2020, 1-16. Available at: [Link]
-
Pearson, G. A. (1991). Shimming an NMR Magnet. University of Iowa. Available at: [Link]
-
University of Illinois. (n.d.). Shimming an NMR Magnet. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
Weizmann Institute of Science. (n.d.). NMR | Shimming | Chemical Research Support. Available at: [Link]
-
Bruker. (2004). Shimming. Available at: [Link]
-
Laszlo, P. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Scilit. Available at: [Link]
-
Chemistry with Caroline. (2021, October 4). How to Interpret Splitting in the 1H NMR (O Chem) [Video]. YouTube. Available at: [Link]
-
Reddit. (2023). Duplicate Peaks in NMR Spectra. r/Chempros. Available at: [Link]
-
The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions. Available at: [Link]
-
The Organic Chemistry Tutor. (2021, May 15). 1H NMR: Splitting of Common Substituents [Video]. YouTube. Available at: [Link]
-
Reddit. (2020). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Available at: [Link]
-
TutorChase. (n.d.). What causes splitting patterns in proton NMR?. Available at: [Link]
-
Chegg. (2022, April 26). Analysis of H NMR of methyl tert butyl ether. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0034166). Available at: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available at: [Link]
-
Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. Available at: [Link]
-
Dračínský, M., & Hodgkinson, P. (1994). Steric effects on NMR chemical shifts controlled by the solvent's accessible surface. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-5. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034166). Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Angin, M., et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 65(1), 1-10. Available at: [Link]
-
Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Butyl Acetate [Video]. YouTube. Available at: [Link]
-
Organic Syntheses. (n.d.). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Available at: [Link]
-
Anglister, J., et al. (2014). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Biochemistry, 53(48), 7598–7606. Available at: [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]
-
International Agency for Research on Cancer. (1999). Methyl tert-butyl ether. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. Available at: [Link]
-
Palke, A. C., et al. (2010). Methyl and t-butyl group rotation in a molecular solid: 1H NMR spin-lattice relaxation and X-ray diffraction. Physical Chemistry Chemical Physics, 12(35), 10430-10438. Available at: [Link]
-
ASTM D5441. (n.d.). Determination of Impurities in Methyl tert-Butyl Ether. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl acetate. National Center for Biotechnology Information. Available at: [Link]
-
LookChem. (n.d.). tert-BUTYL ACETATE. Available at: [Link]
-
ResearchGate. (n.d.). (Left) Stacked ¹H NMR spectra of the tert‐butyl resonances of [TbL¹].... Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749). Available at: [Link]
-
MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual. Available at: [Link]
-
Oldfield, E., et al. (1993). Secondary and Tertiary Structural Effects on Protein NMR Chemical Shifts: An Ab Initio Approach. Science, 260(5113), 1491-6. Available at: [Link]
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Technical Support Center: Degradation Pathways of Methyl tert-Butyl Acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of methyl tert-butyl acetate (MTBA). This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. As Senior Application Scientists, we have synthesized the current scientific understanding with practical, field-proven insights to ensure the integrity and success of your research.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary degradation pathways of methyl tert-butyl acetate?
-
What are the expected degradation products of MTBA?
-
Which microorganisms are known to degrade MTBA or its intermediates?
-
What are the key enzymes involved in the biotic degradation of MTBA?
-
-
Troubleshooting Guides
-
Problem 1: No or slow degradation of MTBA in my microbial culture.
-
Problem 2: I am observing MTBA degradation in my sterile control experiments.
-
Problem 3: I am having difficulty quantifying MTBA and its degradation products using GC-MS.
-
Problem 4: My experimental results are not reproducible.
-
-
Experimental Protocols
-
Protocol 1: Screening for MTBA-degrading Microorganisms.
-
Protocol 2: Abiotic Hydrolysis of MTBA.
-
Protocol 3: GC-MS Analysis of MTBA and its Degradation Products.
-
-
Data Summary
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of methyl tert-butyl acetate?
Methyl tert-butyl acetate (MTBA) primarily degrades through two main pathways: abiotic and biotic.
-
Abiotic Degradation: This pathway is dominated by acid-catalyzed hydrolysis . In the presence of acid, the ester bond of MTBA is cleaved to yield tert-butanol (TBA) and acetic acid .[1][2] The reaction proceeds via a unimolecular mechanism involving the formation of a stable tert-butyl carbocation.[1] Base-catalyzed hydrolysis (saponification) is also possible but is generally less studied in the context of environmental degradation. Other abiotic routes like photodegradation and thermal degradation are less significant under typical environmental conditions.[3]
-
Biotic Degradation: This pathway involves the action of microorganisms. The initial and crucial step is the enzymatic hydrolysis of the ester bond by esterases , producing tert-butanol (TBA) and acetate .[4] The acetate can be readily utilized by many microorganisms as a carbon and energy source. The subsequent degradation of the recalcitrant TBA is a well-studied process, often involving monooxygenase enzymes.[1][5][6]
Caption: Primary degradation pathways of methyl tert-butyl acetate.
Q2: What are the expected degradation products of MTBA?
The primary and initial degradation products from both abiotic and biotic pathways are:
-
tert-Butanol (TBA): A tertiary alcohol that is more resistant to further degradation than the parent ester.[1][6]
-
Acetic Acid/Acetate: A readily biodegradable organic acid.[2]
Under aerobic conditions, TBA can be further oxidized by microorganisms through a series of intermediates, including:
-
2-Methyl-1,2-propanediol (2M12PD)
-
2-Hydroxyisobutyric acid (2HIBA)[7]
Ultimately, complete mineralization will lead to the formation of carbon dioxide and water.
Q3: Which microorganisms are known to degrade MTBA or its intermediates?
While direct degradation of MTBA by specific microbial strains is not extensively documented, many microorganisms capable of degrading the closely related compound methyl tert-butyl ether (MTBE) and its intermediate TBA have been identified. These organisms are strong candidates for MTBA degradation studies.
-
Bacteria: Several bacterial genera have been shown to degrade TBA and are therefore relevant for MTBA degradation research. These include:
-
Fungi: Some fungal species have also been implicated in the degradation of related compounds. For instance, Graphium sp. can co-metabolically oxidize MTBE, producing TBA.[11] Fusarium species are known to produce esterases capable of degrading various esters.[12][13]
Q4: What are the key enzymes involved in the biotic degradation of MTBA?
The initial step of biotic MTBA degradation is catalyzed by esterases (EC 3.1.1.x), which belong to the hydrolase class of enzymes.[4] These enzymes cleave the ester bond of MTBA. The subsequent degradation of TBA is typically initiated by monooxygenases , such as cytochrome P450 monooxygenases.[13]
Troubleshooting Guides
Problem 1: No or slow degradation of MTBA in my microbial culture.
Possible Causes & Solutions
| Possible Cause | Explanation | Troubleshooting Steps |
| Lack of appropriate enzymes | The microbial strain(s) may not possess the necessary esterases to hydrolyze the sterically hindered tert-butyl group of MTBA. | 1. Screen different microbial strains: Isolate and screen a variety of bacteria and fungi from contaminated sites or known ester-degrading cultures.[8][12] 2. Induce enzyme production: Some esterases are inducible. Try pre-culturing the microorganisms with a structurally similar, less complex ester before introducing MTBA. |
| Toxicity of MTBA or TBA | High concentrations of MTBA or the accumulation of its degradation product, TBA, can be toxic to microorganisms, inhibiting their metabolic activity.[10] | 1. Lower the initial concentration of MTBA: Start with a lower concentration of MTBA and gradually increase it as the culture adapts. 2. Monitor TBA concentration: If TBA accumulates, it may be inhibitory. Consider using a co-culture with a known TBA-degrading strain.[7] |
| Suboptimal culture conditions | Temperature, pH, and nutrient availability can significantly impact microbial growth and enzyme activity. Esterase activity is known to be pH and temperature-dependent.[14] | 1. Optimize pH and temperature: Determine the optimal pH and temperature for your microbial culture. Most bacterial degradation occurs in the pH range of 6-8. 2. Ensure nutrient availability: Provide a suitable growth medium with essential nutrients. |
| Lack of co-substrate | Some microorganisms may only degrade MTBA co-metabolically, requiring the presence of another primary growth substrate.[6][9] | 1. Introduce a co-substrate: Add a primary carbon source, such as an n-alkane, to the culture medium to stimulate microbial growth and the production of non-specific enzymes that may degrade MTBA.[9] |
Problem 2: I am observing MTBA degradation in my sterile control experiments.
Possible Causes & Solutions
| Possible Cause | Explanation | Troubleshooting Steps |
| Abiotic Hydrolysis | MTBA is susceptible to acid-catalyzed hydrolysis. If your medium is acidic, you may observe abiotic degradation.[1] | 1. Check the pH of your medium: Ensure your medium is buffered to a neutral pH. 2. Run abiotic controls at different pH values: This will help you quantify the rate of abiotic hydrolysis under your experimental conditions. |
| Incomplete Sterilization | Your sterilization procedure may not be effective, leading to microbial contamination. | 1. Verify sterilization protocol: Ensure your autoclave is functioning correctly and that you are using appropriate sterilization times and temperatures. 2. Plate a sample of your sterile control: Plate a sample onto a nutrient-rich agar to check for any microbial growth. |
| Thermal Degradation | Although less common at typical incubation temperatures, high temperatures during autoclaving or analysis could cause some degradation. | 1. Filter-sterilize MTBA: Add a filter-sterilized solution of MTBA to your autoclaved medium after it has cooled down. |
Problem 3: I am having difficulty quantifying MTBA and its degradation products using GC-MS.
Possible Causes & Solutions
| Possible Cause | Explanation | Troubleshooting Steps |
| Hydrolysis during sample preparation/injection | Acidic conditions or high temperatures in the GC inlet can cause hydrolysis of MTBA, leading to an underestimation of MTBA and an overestimation of TBA.[11] | 1. Neutralize samples: Ensure your samples are at a neutral pH before analysis. 2. Use a lower inlet temperature: Optimize your GC inlet temperature to minimize thermal degradation. 3. Use direct aqueous injection: This method can sometimes reduce the thermal stress on the sample compared to headspace analysis.[15] |
| Poor peak shape or resolution | TBA is a polar compound and can exhibit poor peak shape (tailing) on non-polar GC columns. | 1. Use a polar GC column: A column with a stationary phase such as nitroterephthalic acid-modified polyethylene glycol (e.g., FFAP) is recommended for the analysis of MTBA and its polar degradation products.[15] 2. Derivatization: While more complex, derivatizing TBA can improve its chromatographic behavior. |
| Matrix effects | Components in your culture medium may interfere with the analysis. | 1. Use a suitable extraction method: Solid-phase microextraction (SPME) or purge-and-trap can help to concentrate your analytes and separate them from interfering matrix components.[14][16] 2. Use an internal standard: An internal standard, such as sec-butanol, can help to correct for variations in injection volume and matrix effects.[3] |
Problem 4: My experimental results are not reproducible.
Possible Causes & Solutions
| Possible Cause | Explanation | Troubleshooting Steps |
| Inconsistent inoculum | The physiological state and density of the microbial inoculum can vary between experiments. | 1. Standardize your inoculum: Use a consistent method for preparing your inoculum, ensuring the same growth phase and cell density (e.g., by measuring optical density). |
| Volatility of MTBA | MTBA is a volatile organic compound (VOC), and losses can occur due to improper sealing of experimental vessels. | 1. Use appropriate seals: Use Teflon-lined septa and crimp-sealed vials to prevent the loss of MTBA.[1] 2. Minimize headspace: Use a consistent and minimal headspace volume in your experimental vessels. |
| Inconsistent sampling and analysis | Variations in sampling technique, storage, and analytical procedures can introduce variability. | 1. Standardize your entire workflow: Develop and strictly follow a standard operating procedure for sampling, sample storage, and analysis. 2. Analyze samples immediately: If possible, analyze samples immediately after collection to minimize degradation. If storage is necessary, store at 4°C and minimize storage time.[11] |
Experimental Protocols
Protocol 1: Screening for MTBA-degrading Microorganisms
This protocol outlines a method for enriching and isolating microorganisms capable of degrading MTBA.
-
Prepare a mineral salts medium (MSM): A typical MSM contains essential minerals and a buffer to maintain a neutral pH.
-
Inoculate with environmental samples: Inoculate flasks containing MSM and a low concentration of MTBA (e.g., 10-50 mg/L) as the sole carbon source with soil or water from a site with a history of gasoline or solvent contamination.
-
Incubate under appropriate conditions: Incubate the flasks at a suitable temperature (e.g., 25-30°C) with shaking to ensure aeration.
-
Monitor MTBA degradation: Periodically take samples and analyze for the disappearance of MTBA and the appearance of TBA using GC-MS (see Protocol 3).
-
Enrich the culture: Once degradation is observed, transfer a small volume of the culture to fresh MSM with MTBA. Repeat this process several times to enrich for MTBA-degrading microorganisms.
-
Isolate pure cultures: Plate dilutions of the enriched culture onto solid MSM plates with MTBA as the sole carbon source (provided via the vapor phase) to obtain individual colonies.
-
Confirm degradation by pure cultures: Test the isolated pure cultures for their ability to degrade MTBA in liquid culture.
Protocol 2: Abiotic Hydrolysis of MTBA
This protocol allows for the determination of the rate of abiotic hydrolysis of MTBA.
-
Prepare buffered solutions: Prepare a series of sterile aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).
-
Add MTBA: Add a known concentration of MTBA to each buffer solution in sealed, sterile vials.
-
Incubate at a constant temperature: Incubate the vials at a constant temperature (e.g., 25°C).
-
Monitor MTBA and TBA concentrations: At regular time intervals, sacrifice a vial from each pH series and analyze the concentrations of MTBA and TBA by GC-MS.
-
Determine the rate constants: Plot the concentration of MTBA versus time for each pH to determine the pseudo-first-order rate constant for hydrolysis.
Caption: Workflow for determining the abiotic hydrolysis rate of MTBA.
Protocol 3: GC-MS Analysis of MTBA and its Degradation Products
This protocol provides a general method for the quantification of MTBA and TBA using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation:
-
For aqueous samples, direct aqueous injection or headspace analysis can be used.[15][16]
-
For headspace analysis, transfer a known volume of the aqueous sample to a headspace vial, add a salting-out agent (e.g., NaCl) to increase the volatility of the analytes, and seal the vial.
-
Add an internal standard (e.g., d6-benzene or sec-butanol) to all samples and calibration standards.[3]
-
-
GC Conditions (example):
-
Column: DB-WAX or a similar polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[15]
-
Inlet Temperature: 200°C (optimize to minimize degradation).
-
Oven Program: 40°C (hold for 5 min), ramp to 220°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
MTBA: Monitor characteristic ions (e.g., m/z 57, 73, 101).
-
TBA: Monitor characteristic ions (e.g., m/z 59, 45).
-
-
-
Calibration: Prepare a series of calibration standards of MTBA and TBA in the same matrix as the samples and analyze them under the same conditions to generate a calibration curve.
Data Summary
Table 1: Physicochemical Properties of MTBA
| Property | Value | Reference |
| Molecular Formula | C6H12O2 | |
| Molar Mass | 116.16 g/mol | |
| Boiling Point | 98 °C | |
| Water Solubility | Sparingly soluble |
Table 2: GC-MS Parameters for MTBA and TBA Analysis
| Parameter | MTBA | TBA |
| Retention Time (example) | ~ 6.5 min | ~ 5.2 min |
| Primary Quantifier Ion (m/z) | 57 | 59 |
| Qualifier Ions (m/z) | 73, 101 | 45 |
References
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- Hyman, M. R., et al. (2000). Biodegradation of methyl tert-butyl ether by a pure bacterial culture. Applied and Environmental Microbiology, 66(5), 2231-2234.
- Lopes, A., et al. (2020). Methyl t-butyl ether-degrading bacteria for bioremediation and biocontrol purposes. PLoS One, 15(2), e0228936.
- Fischer, A., et al. (2020). BIODEGRADATION OF METHYL TERT-BUTYL ETHER AND TERT-BUTYL ALCOHOL USING BIOAUGMENTATION WITH BIOWiSH® AQUA.
- BenchChem. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. BenchChem.
- Wilson, R. D., et al. (2003). Physiology and Enzymology of Aerobic MTBE and TBA Biodegradation. University of California, Riverside.
- Karaman, R. (2015). Any advice about the stability of ester and carbamate containing compounds?
- BenchChem. (2023).
- Rabus, R., et al. (2012). Bacterial Degradation of tert-Amyl Alcohol Proceeds via Hemiterpene 2-Methyl-3-Buten-2-ol by Employing the Tertiary Alcohol Desaturase Function of the Rieske Nonheme Mononuclear Iron Oxygenase MdpJ. Journal of Bacteriology, 194(15), 3937-3945.
- Hanson, J. R., et al. (1999). Biodegradation of Methyl tert-Butyl Ether by a Bacterial Pure Culture. Applied and Environmental Microbiology, 65(11), 4788-4792.
- Morales, M., et al. (2018). Enhanced Biodegradation of Methyl tert-butyl-ether by a Microbial Consortium. Water, Air, & Soil Pollution, 229(7), 235.
- Bicchi, C., et al. (2008). Essential oils and volatiles: sample preparation and analysis. A review. Flavour and Fragrance Journal, 23(2), 67-75.
- Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex.
- Pradeep, N., et al. (2022). Comparative Proteomic Analysis of an Ethyl Tert-Butyl Ether-Degrading Bacterial Consortium. International Journal of Molecular Sciences, 23(23), 14769.
- Vainio, E., et al. (2008). Biodegradation of methyl tert-butyl ether using bacterial strains. Environmental Technology, 29(9), 997-1004.
- WildCat. (2022). Sample Preparation.
- Rosell, M., et al. (2004). Analysis of Methyl Tert.-Butyl Ether and Its Degradation Products by Direct Aqueous Injection Onto Gas Chromatography With Mass Spectrometry or Flame Ionization Detection Systems.
- Ahuactzin-Pérez, M., et al. (2021). Enhanced esterase activity during the degradation of dibutyl phthalate by Fusarium species in liquid fermentation. Journal of Industrial Microbiology & Biotechnology, 48(9-10).
- Thies, S., et al. (2019). High Throughput Screening for New Fungal Polyester Hydrolyzing Enzymes. Frontiers in Microbiology, 10, 2004.
- Kumar, R., et al. (2011). Chemoselective Hydrolysis of Esters by Fungal Lipase.
- Wang, L., et al. (2017). Terbium(III) Luminescence-Based Assay for Esterase Activity. Analytical Chemistry, 89(17), 9514-9520.
- Repina, N., et al. (2020). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. ACS Infectious Diseases, 6(9), 2348-2358.
- O'Reilly, K. T., et al. (2001). Hydrolysis of tert -Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid. Environmental Science & Technology, 35(19), 3954-3961.
- Kim, J., et al. (2021). Carboxylic Ester Hydrolases in Bacteria: Active Site, Structure, Function and Application. International Journal of Molecular Sciences, 22(16), 8565.
- Wang, Y., et al. (2017). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Analytical Methods, 9(2), 226-231.
- European Patent Office. (n.d.).
- Chan, H. Y., et al. (2019). Biosynthesis of butyl esters from crude oil of palm fruit and kernel using halophilic lipase secretion by Marinobacter litoralis SW-45. Biotechnology for Biofuels, 12(1), 183.
- Bornscheuer, U. T. (2002). Microbial carboxyl esterases: classification, properties and application in biocatalysis. FEMS Microbiology Reviews, 26(1), 73-81.
- Boczkaj, G. (2018). How to prepare base line or calibration point of butanol in GC-MS?
- Javeed, A., et al. (2021). Esterases as emerging biocatalysts―mechanistic insights, genomic and - metagenomic, immobilization and biotechnological applications. Nanyang Technological University.
- Wikipedia. (2023).
- Fischer, A., et al. (2005). Biotic and abiotic transformations of methyl tertiary butyl ether (MTBE). Environmental Science and Pollution Research, 12(6), 381-386.
- Oh, K. C., & Stringfellow, W. T. (2003). Determination of Methyl tert-Butyl Ether and tert-Butyl Alcohol in Water by Solid-Phase Microextraction/Head Space Analysis.
- Agilent. (n.d.). GC Troubleshooting Guide Poster. Agilent.
- University of New Hampshire. (n.d.). Degradation of methyl tert butyl ether. UNH Scholars' Repository.
- SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. SCION Instruments.
- Church, C. D., et al. (1997). Method for determination of methyl tert-butyl ether and its degradation products in water. Environmental Science & Technology, 31(12), 3723-3726.
- Bhat, K. L., et al. (2010). Adsorption and Abiotic Degradation of Methyl tert -Butyl Ether (MTBE).
- Agilent. (2023). Practical Steps in GC Troubleshooting. YouTube.
- Salomaa, P. (1967). The Kinetics of the Acid-Catalysed Hydrolysis of Alkyl Formates. Acta Chemica Scandinavica, 21, 1795-1804.
- Wang, L., et al. (2022). Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. Foods, 11(15), 2289.
- Bunton, C. A., & Wood, J. L. (1955). Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetate. Journal of the Chemical Society (Resumed), 1522-1526.
- Francois, A., et al. (2002). Biodegradation of Methyl tert-Butyl Ether and Other Fuel Oxygenates by a New Strain, Mycobacterium austroafricanum IFP 2012. Applied and Environmental Microbiology, 68(6), 2754-2762.
- Organic Chemistry Portal. (2024). tert-Butyl Esters. Organic Chemistry Portal.
- LibreTexts. (2020). 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
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Technical Support Center: Recycling and Recovery of Methyl Tert-Butyl Acetate (MTBA)
Welcome to the comprehensive technical support guide for the recycling and recovery of methyl tert-butyl acetate (MTBA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of MTBA solvent recovery. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in scientific principles to ensure the efficient and safe reclamation of this valuable solvent.
I. Understanding the Fundamentals of MTBA Recovery
Methyl tert-butyl acetate is a versatile solvent increasingly employed in various stages of pharmaceutical development and manufacturing. Its recovery is not only economically prudent but also an environmental imperative. The primary challenges in recycling MTBA often revolve around its physical properties, potential for azeotrope formation, and the presence of various contaminants from reaction workups.
A successful recovery strategy aims to remove impurities such as water, residual reactants, catalysts, and byproducts to restore the solvent to a purity level suitable for reuse. The choice of recovery method is dictated by the nature and concentration of these impurities, the required purity of the recycled solvent, and the scale of the operation.
II. Troubleshooting Guide for MTBA Recovery
This section addresses specific issues that may arise during the experimental process of recycling MTBA. Each problem is analyzed from a causal perspective, followed by a step-by-step resolution protocol.
Issue 1: Low Recovery Yield During Distillation
Symptoms: The volume of distilled MTBA is significantly lower than expected based on the initial volume in the waste stream.
Potential Causes:
-
Azeotrope Formation: MTBA can form azeotropes with water or other co-solvents present in the waste stream, leading to incomplete separation.[1][2][3] For instance, the structurally similar methyl tert-butyl ether (MTBE) forms an azeotrope with water.[1][3]
-
Improper Distillation Parameters: Incorrect temperature and pressure settings can lead to either incomplete vaporization of MTBA or co-distillation with higher-boiling impurities.
-
Sludge Buildup: The accumulation of non-volatile residues on heating surfaces can hinder efficient heat transfer, reducing the rate of distillation.[4]
-
Leaks in the System: Any leaks in the distillation apparatus will result in the loss of solvent vapor.
Resolution Protocol:
-
Characterize the Waste Stream: Before distillation, analyze a sample of the waste stream using techniques like Karl Fischer titration for water content and Gas Chromatography (GC) to identify other volatile impurities.
-
Address Azeotropes:
-
If a water-MTBA azeotrope is suspected, consider using a drying agent (e.g., molecular sieves) to remove water from the waste stream prior to distillation.
-
Alternatively, a ternary azeotropic distillation can be employed by introducing an entrainer that forms a lower-boiling azeotrope with water, allowing for its removal.
-
-
Optimize Distillation Conditions:
-
Consult vapor-liquid equilibrium (VLE) data for MTBA and the identified impurities to determine the optimal boiling points and set the distillation temperature and pressure accordingly.
-
For mixtures with close-boiling impurities, fractional distillation with a column of appropriate theoretical plates is recommended.[5]
-
-
Regular Maintenance: Implement a routine maintenance schedule to clean the distillation vessel and remove any sludge buildup to ensure efficient heat transfer.[4]
-
System Integrity Check: Before each run, perform a leak test on the distillation setup to ensure all joints and connections are secure.
Issue 2: Recovered MTBA is Contaminated (Low Purity)
Symptoms: The recycled MTBA contains unacceptable levels of water, starting materials, or byproducts, as confirmed by analytical tests (e.g., GC, NMR).
Potential Causes:
-
Inefficient Separation Technique: Simple distillation may be insufficient for removing impurities with boiling points close to that of MTBA.
-
Thermal Degradation: Some impurities or even MTBA itself might degrade at the distillation temperature, introducing new contaminants.
-
Carryover of Non-Volatile Impurities: Vigorous boiling can cause "bumping," leading to the physical carryover of non-volatile materials into the distillate.
-
Inadequate Monitoring and Control: Lack of real-time monitoring can prevent timely adjustments to the process, leading to inconsistent purity.[6]
Resolution Protocol:
-
Employ Advanced Separation Techniques:
-
Fractional Distillation: Use a packed column with a high number of theoretical plates for enhanced separation of components with close boiling points.
-
Pervaporation: For tenacious water contamination, pervaporation using a water-selective membrane can be highly effective.[7][8][9] This process involves the selective permeation and evaporation of water through a membrane, driven by a concentration gradient.[10]
-
Adsorption: Passing the recovered solvent through a bed of adsorbents like activated carbon or silica gel can remove specific polar or colored impurities.[11][12]
-
-
Vacuum Distillation: To prevent thermal degradation of sensitive compounds, perform the distillation under reduced pressure to lower the boiling point of MTBA.
-
Ensure Smooth Boiling: Use boiling chips or a magnetic stirrer in the distillation flask to prevent bumping and the carryover of non-volatile residues.
-
Implement Process Analytical Technology (PAT): Where feasible, use in-line sensors (e.g., refractive index, density) to monitor the purity of the distillate in real-time and allow for immediate process adjustments.[6]
Issue 3: Emulsion Formation During Liquid-Liquid Extraction Pre-treatment
Symptoms: A stable emulsion forms at the interface between the aqueous and organic (MTBA) layers during an extraction step designed to remove water-soluble impurities, making phase separation difficult.
Potential Causes:
-
Presence of Surfactant-like Impurities: Certain byproducts or residual reagents can act as surfactants, stabilizing emulsions.
-
Vigorous Agitation: Shaking the separation funnel too aggressively can lead to the formation of a stable emulsion.[13]
-
High Concentration of Dissolved Solids: High concentrations of salts or other dissolved solids in the aqueous phase can increase the viscosity and stabilize emulsions.
Resolution Protocol:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times to allow for mass transfer without creating a stable emulsion.
-
Break the Emulsion:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separation funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration: Pass the emulsified mixture through a bed of celite or a phase separator paper.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate phase separation.
-
-
Adjust pH: Sometimes, adjusting the pH of the aqueous phase can alter the charge of the emulsifying agents and destabilize the emulsion.
III. Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for recycling MTBA on a lab scale?
For typical laboratory-scale recovery where MTBA is contaminated with non-volatile solutes and some water, fractional distillation is often the most practical and cost-effective method. It allows for good separation of components with different boiling points. If significant water is present, a pre-drying step with molecular sieves is recommended.
Q2: How can I verify the purity of my recycled MTBA?
The purity of the recovered MTBA should be verified using a combination of analytical techniques:
-
Gas Chromatography (GC): To determine the percentage purity and identify any volatile organic impurities.
-
Karl Fischer Titration: To quantify the water content.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and detect any structural impurities.
-
Refractive Index: As a quick and simple check for gross purity against a standard of pure MTBA.
Q3: Are there any specific safety precautions I should take when recycling MTBA?
Yes, MTBA is a flammable liquid and should be handled with care.[14][15]
-
Ventilation: Always work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[16][17]
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces.[15][18] Use explosion-proof equipment for larger-scale operations.[17][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]
-
Grounding: For larger setups, ensure that all equipment is properly grounded to prevent static discharge.[14][18]
Q4: Can I use recycled MTBA in any application?
The suitability of recycled MTBA depends on its purity. For less sensitive applications like general cleaning of glassware, a lower purity might be acceptable. However, for use in chemical reactions, especially in drug development, the solvent must meet stringent purity specifications to avoid introducing contaminants that could affect reaction outcomes or product quality. It is crucial to validate the purity of the recycled solvent for its intended application. In the pharmaceutical industry, the use of recovered solvent may be restricted to the same step from which it was recovered or an earlier step in the synthesis.[19]
Q5: What are the key considerations when choosing an adsorbent for polishing recycled MTBA?
The choice of adsorbent depends on the nature of the impurities you are trying to remove.
-
Activated Carbon: Effective for removing colored impurities and non-polar organic compounds.
-
Silica Gel: Good for removing polar impurities.
-
Alumina (basic, neutral, or acidic): Can be selected based on the acidic or basic nature of the impurities.
-
Molecular Sieves (e.g., 3Å or 4Å): Specifically used for removing water.
It's important to perform small-scale tests to determine the most effective adsorbent and the required amount for your specific needs. The regeneration of spent adsorbents should also be considered for a more sustainable process.[20][21]
IV. Experimental Protocols & Visualizations
Protocol 1: Standard Fractional Distillation for MTBA Recovery
-
Pre-treatment: If the waste MTBA contains a significant amount of water (>1%), pre-dry it by stirring with 3Å molecular sieves for several hours.
-
Setup: Assemble a fractional distillation apparatus with a packed distillation column (e.g., Vigreux or packed with Raschig rings), a condenser, and a collection flask. Ensure all glass joints are properly sealed.
-
Charging the Flask: Fill the distillation flask to no more than two-thirds of its volume with the pre-treated MTBA waste. Add a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin heating the distillation flask gently using a heating mantle.
-
Slowly increase the temperature until the MTBA begins to boil and the vapor rises into the distillation column.
-
Maintain a slow and steady distillation rate. The temperature at the head of the column should remain constant at the boiling point of MTBA (approx. 98 °C at atmospheric pressure).
-
Collect the fraction that distills at a constant temperature.
-
-
Shutdown: Once the distillation is complete or non-volatile residues begin to concentrate, turn off the heat and allow the apparatus to cool down before dismantling.
-
Analysis: Analyze the collected distillate for purity as described in the FAQs.
Diagram: General MTBA Recovery Workflow
Caption: A typical workflow for the recycling and recovery of MTBA solvent.
Diagram: Troubleshooting Logic for Low MTBA Purity
Caption: A logical diagram for troubleshooting low purity in recycled MTBA.
V. References
-
Common Solvent Recovery Mistakes to Avoid. (2023, September 25). CBG Biotech.
-
Safety data sheet - MG Chemicals. (2024, October 15). MG Chemicals.
-
SAFETY DATA SHEET - Fisher Scientific. (2009, May 28). Fisher Scientific.
-
Roey, D. (2020, October 9). Why Does the Performance of a Solvent Distillation Unit Deteriorate Over Time? CBG Biotech.
-
Challenges With Solvent Recovery. ACS GCI Pharmaceutical Roundtable.
-
Addressing Onsite Solvent Recycling Process Failures. (2020, November 27). CleanPlanet Chemical.
-
TERT BUTYL ACETATE. (2019, September 1). ChemCentral.com.
-
Common Problems In Solvent Extraction Systems. (2024, September 18). NHNE.
-
Tert Butyl Acetate - SAFETY DATA SHEET. (2024, March 13). GFS Chemicals.
-
Safety data sheet - CPAChem. (2024, February 20). CPAChem.
-
Application of Polymer Membranes for a Purification of Fuel Oxygenated Additive. Methanol/Methyl Tert-butyl Ether (MTBE) Separation via Pervaporation: A Comprehensive Review. (2020, September 14). Polymers (Basel).
-
EP1286947B1 - Production of tertiary butyl acetate from mtbe. Google Patents.
-
Pervaporation permeate fluxes of water, MeOH, and MTBE through PERVAP-1070 membrane. ResearchGate.
-
Methyl tert-butyl ether - Wikipedia.
-
Methyl Tert-Butyl Ether (MTBE) Synthesis with a Reactive Distillation Unit. Wolfram Demonstrations Project.
-
Removal of methyl tert-butyl ether from water by pervaporation: bench- and pilot-scale evaluations. (2001, January 15). Environ Sci Technol.
-
PERVAPORATION & VAPOR PERMEATION PROCESSES. Pervatech.
-
Potential of Pervaporation and Vapor Separation with Water Selective Membranes for an Optimized Production of Biofuels—A Review. (2021, July 28). Membranes (Basel).
-
Research On Recovery Of Industrial Waste Gas Of Methyl Acetate And N-butyl Acetate. (2017, July 14). Global Thesis.
-
Solvents That Can Be Recycled. (2012, February 9). Solvent Recovery Systems.
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Common recycled solvents and approaches for recovery. Veolia North America.
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Azeotrope tables - Wikipedia.
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Liquid-Phase Synthesis of Methyl Tert-Butyl ether On Heterogeneous Heteropoly Acid Catalyst. ResearchGate.
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Recovery, regeneration and sustainable management of spent adsorbents from wastewater treatment streams: A review. (2022, May 20). Environ Res.
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Methyl Tert-Butyl Ether (MTBE) Synthesis with a Reactive Distillation Unit. Wolfram Demonstrations Project.
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azeoTropic daTa for Binary mixTures. J. gmehling, J. menke, J. Krafczyk, K. fischer, J.
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What Solvent Wastes Can Be Recycled & Reused? (2017, June 22). Maratek.
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Remediation of Heavy Metals Using Biomass-Based Adsorbents: Adsorption Kinetics and Isotherm Models. (2023, March 14). Toxics.
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Methyl-T-Butyl Ether | Encyclopedia.com.
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Methyl Tert-buthyl Ether-A New Solvent for Phenol and Acetic Acid Extraction from Wastewater | Request PDF. ResearchGate.
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Process for the separation of methyl tert-butyl ether from reaction mixtures containing it. European Patent Office.
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azeotropic data for binary mixtures. Ventilazione Industriale.
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Magnetic Adsorbents for the Recovery of Precious Metals from Leach Solutions and Wastewater. (2019, April 18). Molecules.
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US8187991B2 - Methods for regeneration of adsorbent material. Google Patents.
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Advancements in Adsorption Techniques for Sustainable Water Purification: A Focus on Lead Removal. (2023, June 27). Water (Basel).
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Validation & Comparative
A Head-to-Head Comparison of Methyl tert-Butylacetate and Ethyl Acetate as Solvents in Research and Development
In the landscape of organic synthesis and pharmaceutical development, the choice of solvent is a critical decision that profoundly influences reaction kinetics, product purity, and overall process efficiency. Among the myriad of available options, esters such as methyl tert-butylacetate (more commonly known as tert-butyl acetate or TBAc) and ethyl acetate are frequently employed. This guide offers an in-depth, objective comparison of these two widely used solvents, supported by their physicochemical properties, performance in common applications, and safety profiles to aid researchers and drug development professionals in making informed selections.
Physicochemical Properties: A Tale of Two Esters
At a fundamental level, the utility of a solvent is dictated by its physical and chemical characteristics. Both tert-butyl acetate and ethyl acetate are colorless liquids with characteristic fruity odors, but their structural differences give rise to distinct properties that govern their behavior in a laboratory setting.[1][2]
| Property | This compound (tert-Butyl Acetate) | Ethyl Acetate |
| CAS Number | 540-88-5[3] | 141-78-6 |
| Molecular Formula | C6H12O2[3] | C4H8O2 |
| Molecular Weight | 116.16 g/mol [3] | 88.11 g/mol |
| Boiling Point | 97-98 °C[3] | 77.1 °C |
| Melting Point | Not available | -83.6 °C |
| Density | ~0.9 g/cm³[3] | 0.902 g/cm³ |
| Flash Point | 17 °C[3] | -4 °C |
| Solubility in Water | Insoluble[3] | Slightly soluble |
The higher boiling point of tert-butyl acetate can be advantageous in reactions requiring elevated temperatures, allowing for a wider operational window. Conversely, the lower boiling point of ethyl acetate facilitates its removal during product purification via distillation.[2]
Applications in the Research and Pharmaceutical Arena
Both solvents find extensive use in various stages of research and drug development, from small-scale synthesis to large-scale manufacturing.
Ethyl Acetate: The Versatile Workhorse
Ethyl acetate is a ubiquitous solvent in organic chemistry, favored for its versatility and relatively low cost.[4] Its applications span:
-
Organic Synthesis: It serves as a versatile solvent for a wide array of reactions, including esterifications, Grignard reactions, and reductions.[5] Its ability to dissolve a broad range of polar and non-polar compounds makes it a suitable medium for many transformations.[5]
-
Chromatography: Due to its moderate polarity and volatility, ethyl acetate is a common component of the mobile phase in both thin-layer chromatography (TLC) and column chromatography for the separation and purification of organic compounds.
-
Pharmaceutical Manufacturing: It is employed in the synthesis of active pharmaceutical ingredients (APIs) and as an extraction solvent for natural products.[5]
This compound (tert-Butyl Acetate): The Specialized Alternative
Tert-butyl acetate, while less common than its ethyl counterpart, offers unique advantages in specific applications:
-
Coatings and Formulations: Its fast evaporation rate and excellent solvency for a wide range of resins, oils, and polymers make it a valuable component in coatings, paints, and varnishes.[6]
-
Industrial Cleaning: It is an effective solvent for cleaning and degreasing, particularly for polished metals, as it does not dull the surface.[7] It is also used in cleaning electronic circuit boards.[7]
-
VOC-Exempt Status: A significant advantage of tert-butyl acetate is its classification as a volatile organic compound (VOC)-exempt solvent by the U.S. Environmental Protection Agency (EPA).[6][7] This makes it an attractive substitute for regulated solvents in formulations where reducing smog-forming emissions is a priority.[7]
-
Organic Synthesis: It can be used as a process solvent and as a source of the tert-butyl group in certain reactions.[3]
Experimental Workflow: A Comparative Suzuki-Miyaura Coupling Reaction
To illustrate the practical differences between these solvents, a common and important reaction in drug discovery, the Suzuki-Miyaura cross-coupling, can be considered. This reaction is pivotal for the formation of carbon-carbon bonds.
Detailed Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol), and base (e.g., K2CO3, 2.0 mmol).
-
Solvent Addition: Add 10 mL of either tert-butyl acetate or ethyl acetate to the flask.
-
Reaction: Place the flask under an inert atmosphere (nitrogen or argon) and heat the mixture to reflux. The reaction temperature will be higher for tert-butyl acetate (approx. 98°C) than for ethyl acetate (approx. 77°C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with the respective solvent (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Logical Framework for Solvent Selection
The choice between tert-butyl acetate and ethyl acetate is not arbitrary but is guided by a logical consideration of their properties in relation to the specific requirements of the application.
Safety, Health, and Environmental Considerations
Ethyl Acetate:
-
Hazards: Ethyl acetate is highly flammable and can cause irritation to the eyes, skin, and respiratory tract upon exposure.[8] Prolonged or repeated exposure can lead to more severe health effects.[8]
-
Environmental Profile: It is considered to have a relatively favorable environmental profile due to its biodegradability.[3] However, it is classified as a VOC and its release into the atmosphere should be minimized.[3]
This compound (tert-Butyl Acetate):
-
Hazards: Tert-butyl acetate is also a highly flammable liquid.[8] It can cause respiratory irritation and may cause drowsiness or dizziness.[2] Skin and eye irritation are also potential hazards.[2]
-
Environmental Profile: As previously mentioned, its key environmental advantage is its VOC-exempt status in the United States, which makes it a more environmentally friendly choice in certain applications from a regulatory standpoint.[6][7]
Conclusion
Both this compound (tert-butyl acetate) and ethyl acetate are valuable solvents in the arsenal of the research and development scientist. Ethyl acetate remains a versatile and cost-effective choice for a wide range of applications, particularly where its lower boiling point is advantageous for purification. Tert-butyl acetate, on the other hand, presents itself as a specialized alternative with a higher boiling point suitable for reactions requiring more thermal energy and, most notably, a VOC-exempt status that aligns with green chemistry principles and regulatory compliance. The optimal choice between the two will always depend on a careful consideration of the specific reaction conditions, purification requirements, and environmental, health, and safety protocols of the laboratory.
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- tert-BUTYL ACETATE.
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- Ethyl Acetate: A Sweet-Smelling Safety Hazard - VelocityEHS. (2015, April 10).
- The Eco-Friendly Side of Ethyl Acetate: Safety and Environmental Considerations by NINGBO INNO PHARMCHEM CO.,LTD.
- Methyl tert-butyl ether - Wikipedia.
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A Comparative Guide to the Validation of Analytical Methods for Tert-Butyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pharmaceutical and chemical industries, the robust validation of analytical methods is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantification of tert-butyl acetate (TBAc), a widely used solvent. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind the validation choices, ensuring a thorough understanding of how to establish a scientifically sound and defensible analytical method.
The validation process demonstrates that an analytical procedure is suitable for its intended purpose. For tert-butyl acetate, this typically involves assay determination (purity) and the quantification of impurities. This guide will compare two common chromatographic techniques: Gas Chromatography with a Flame Ionization Detector (GC-FID) and High-Performance Liquid Chromatography with an Ultraviolet Detector (HPLC-UV).
The principles outlined are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH) Q2(R2)[1][2][3], the United States Pharmacopeia (USP) General Chapter <1225>[4][5][6][7], and guidance from the U.S. Food and Drug Administration (FDA)[8][9][10][11].
Core Principles of Method Validation
Before delving into the specific methods, it is crucial to understand the key parameters that define a validated analytical method. These parameters ensure the reliability, accuracy, and precision of the data generated.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[12]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][3]
-
Accuracy: The closeness of test results obtained by the method to the true value.[12]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the logical workflow for the validation of an analytical procedure.
Caption: Logical workflow for analytical method validation.
Comparison of Analytical Methods for Tert-Butyl Acetate
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: GC-FID is a robust and widely used technique for the analysis of volatile organic compounds like tert-butyl acetate. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The flame ionization detector provides high sensitivity for hydrocarbons.
Experimental Protocol:
-
Standard Preparation:
-
Prepare a stock solution of tert-butyl acetate in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected working range (e.g., 0.1 mg/mL to 2.0 mg/mL).
-
Prepare a quality control (QC) sample at a mid-range concentration.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 7890A GC with FID, or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split injection (e.g., 50:1 ratio) at 250°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 15°C/min to 200°C and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector: FID at 280°C.
-
Injection Volume: 1 µL.
-
-
Validation Experiments:
-
Specificity: Analyze a blank solvent, a standard of tert-butyl acetate, and a mixture containing potential impurities (e.g., tert-butanol, isobutylene) to ensure no co-elution at the retention time of tert-butyl acetate.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. Perform a linear regression analysis.
-
Accuracy: Spike a placebo (matrix without the analyte) with known concentrations of tert-butyl acetate at three levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percent recovery.
-
Precision:
-
Repeatability: Perform six replicate injections of the QC sample.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., oven temperature ±2°C, flow rate ±0.1 mL/min) and observe the effect on the results.
-
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: While less common for such a volatile, non-chromophoric compound, HPLC-UV can be employed for the analysis of tert-butyl acetate, particularly for non-volatile impurities. Since tert-butyl acetate has a weak UV absorbance at low wavelengths, this method is generally less sensitive than GC-FID.
Experimental Protocol:
-
Standard Preparation:
-
Prepare a stock solution of tert-butyl acetate in the mobile phase.
-
Create a series of calibration standards by serially diluting the stock solution (e.g., 0.5 mg/mL to 5.0 mg/mL).
-
Prepare a QC sample.
-
-
Chromatographic Conditions:
-
Instrument: Waters Alliance HPLC with a 2489 UV/Visible Detector, or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Validation Experiments:
-
The validation experiments (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) would be conducted in a manner analogous to the GC-FID method, with adjustments for the different technique (e.g., varying mobile phase composition or column temperature for robustness testing).
-
Comparative Performance Data (Illustrative)
The following table summarizes the expected performance characteristics of the two methods. This data is illustrative and would need to be confirmed by laboratory experiments.
| Validation Parameter | GC-FID Method | HPLC-UV Method | Rationale for Difference |
| Specificity | High | Moderate | GC offers superior resolution for volatile impurities. Potential for co-elution with non-UV active compounds in HPLC. |
| Linearity (r²) | > 0.999 | > 0.995 | FID has a wider linear range than UV detection for this type of compound. |
| Range | 0.1 - 2.0 mg/mL | 0.5 - 5.0 mg/mL | Higher sensitivity of GC-FID allows for a lower quantification limit. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | Both methods can achieve high accuracy with proper optimization. |
| Precision (%RSD) | < 1.0% | < 2.0% | GC-FID typically exhibits higher precision for volatile analytes due to the stability of the detector. |
| LOD | ~0.01 mg/mL | ~0.1 mg/mL | Significantly higher sensitivity of FID for hydrocarbons compared to UV absorbance of the ester carbonyl group. |
| LOQ | ~0.03 mg/mL | ~0.3 mg/mL | Reflects the difference in detector sensitivity. |
| Robustness | High | Moderate | GC methods for volatile solvents are often very rugged. HPLC can be more sensitive to mobile phase variations. |
Method Selection Rationale
The choice between GC-FID and HPLC-UV for the analysis of tert-butyl acetate depends on the specific requirements of the analysis. The following decision tree illustrates the selection process.
Caption: Decision tree for selecting an analytical method.
Expert Insights:
-
For the primary goal of determining the purity of tert-butyl acetate and quantifying volatile impurities, GC-FID is the superior method. Its high sensitivity, specificity for volatile organic compounds, and robustness make it the industry standard for this type of analysis.
-
HPLC-UV may be considered as a complementary technique, particularly if non-volatile or thermally labile impurities are expected. However, its lower sensitivity to tert-butyl acetate itself makes it less suitable for precise assay determination.
Conclusion
The validation of an analytical method is a systematic process that ensures the generation of reliable and accurate data. For a volatile solvent like tert-butyl acetate, a Gas Chromatography method with Flame Ionization Detection is generally the most appropriate choice, offering excellent sensitivity, specificity, and robustness. An HPLC-UV method can be a viable alternative or complementary technique, especially when non-volatile impurities are of concern.
The ultimate choice of method must be based on its intended purpose, and its performance must be rigorously verified through a comprehensive validation study that adheres to the principles outlined by regulatory bodies such as the ICH, USP, and FDA. This ensures data integrity and supports the development and manufacturing of safe and effective products.
References
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International Council for Harmonisation. (2024). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link][1]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link][2]
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BA Sciences. (n.d.). USP <1225> Method Validation. [Link][4]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][12]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][8]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link][5]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][9]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][3]
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ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link][6]
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U.S. Food and Drug Administration. (2024). FDA Releases Guidance on Analytical Procedures. [Link][10]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][11]
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Mettler Toledo. (n.d.). Validation of Titration Methods. [Link]
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United States Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. [Link][7]
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"comparative study of catalysts for methyl tert-butylacetate synthesis"
A Comparative Guide to Catalysts for Tert-Butyl Acetate Synthesis
Introduction: The Industrial Significance and Synthesis of Tert-Butyl Acetate
Tert-butyl acetate (TBAc), a key industrial solvent and chemical intermediate, is valued for its role in the production of paints, lacquers, and adhesives. Its synthesis is a focal point of catalytic research, aiming for high efficiency, selectivity, and sustainability. The primary commercial route involves the acid-catalyzed esterification of acetic acid with isobutylene.[1][2] However, challenges such as the cost and purity of isobutylene feedstock have spurred the development of alternative pathways.[1][3] These include the direct esterification of tert-butanol with acetic acid and a novel route utilizing methyl tert-butyl ether (MTBE) as a readily available starting material.[4][5]
The choice of catalyst is paramount in directing these reactions toward high yield and selectivity while minimizing side reactions like isobutylene dimerization.[4][6] This guide provides an in-depth comparative analysis of various catalytic systems, supported by experimental data, to inform researchers and process chemists in selecting the optimal catalyst for tert-butyl acetate synthesis.
Catalytic Systems: A Comparative Overview
The synthesis of tert-butyl acetate is predominantly catalyzed by solid acids, which offer significant advantages over homogeneous catalysts, such as ease of separation and potential for regeneration.[5] The major classes of heterogeneous catalysts employed include acidic ion-exchange resins, zeolites, and heteropolyacids.
Strongly Acidic Ion-Exchange Resins
Strongly acidic ion-exchange resins, particularly macroreticular types like Amberlyst-15, are the most extensively studied and commercially utilized catalysts for this process.[7][8][9] Their porous structure provides high surface area and accessible acid sites, facilitating efficient catalytic activity.
-
Mechanism and Performance: These resins function by providing sulfonic acid groups (-SO₃H) that protonate the reactants, initiating the esterification cascade. In the reaction of isobutylene and acetic acid, the resin catalyzes the formation of a tert-butyl carbocation, which is then attacked by the acetic acid.[10] When using MTBE as a feedstock, the reaction is conducted with acetic acid and acetic anhydride; the resin catalyzes the cleavage of MTBE to an isobutylene intermediate, while the acetic anhydride scavenges the water formed, preventing the formation of tert-butyl alcohol and shifting the equilibrium towards the product.[3][4] High conversions of MTBE, ranging from 69% to over 99%, have been reported using these catalysts.[4]
-
Operating Conditions: The reaction is typically carried out in the liquid phase at mild temperatures, generally between 40°C and 70°C, and pressures of 1 to 5 atmospheres.[1][2][4]
-
Advantages: High activity at mild conditions, established technology, and straightforward product-catalyst separation.
-
Limitations: These resins can suffer from deactivation, especially at higher temperatures or in reactive distillation setups, where catalyst failure and sludge formation can occur.[1] The presence of basic compounds or salts in the feed can also significantly reduce catalytic activity by neutralizing the acid sites.[9][11]
Zeolites and Other Microporous Materials
Zeolites are crystalline aluminosilicates with well-defined pore structures and strong Brønsted acid sites, making them attractive candidates for shape-selective catalysis.[12]
-
Performance: Various zeolites, including H-ZSM-5, HY, and H-beta, have demonstrated activity in esterification reactions.[5][13] A notable development is the use of triflic acid (TFA) incorporated onto an acid-form Y zeolite, which shows high activity at relatively low temperatures (50-90°C).[12] Zeolite membranes have also been employed in pervaporation-assisted esterification to selectively remove water from the reaction mixture. This shifts the reaction equilibrium, enabling conversions to approach 100%.[14]
-
Advantages: High thermal stability, shape selectivity which can suppress unwanted side reactions, and resistance to deactivation compared to resins.
-
Limitations: Mass transfer limitations within the micropores can sometimes reduce the overall reaction rate compared to the more open structures of macroreticular resins.
Heteropolyacids (HPAs)
Heteropolyacids are complex proton acids with high acidity, often exceeding that of conventional mineral acids. They can be used as homogeneous or heterogeneous catalysts, often supported on high-surface-area materials like silica, titania, or bentonite clay.[5][13][15]
-
Performance: Supported HPAs, such as 12-tungstophosphoric acid, are effective catalysts for the synthesis of tert-butyl esters.[5][16] In a study on the esterification of tert-butanol, a 25 wt% silicotungstic acid catalyst on bentonite achieved an 87.2% yield of tert-butyl acetate under optimized conditions (110°C, 2 hours).[5] A key advantage is their reusability; the same catalyst was reused five times with only a minor decrease in activity.[5] For related etherification reactions, HPAs have demonstrated higher selectivity than ion-exchange resins.[17]
-
Advantages: Exceptionally high acidity, leading to high catalytic activity. They are also highly reusable and can be tailored by changing the support material.[5]
-
Limitations: Potential for leaching of the active HPA from the support under certain reaction conditions, although strong impregnation methods can mitigate this issue.
Quantitative Performance Comparison
The following table summarizes the performance of different catalyst types for tert-butyl acetate and related syntheses based on available literature.
| Catalyst Type | Common Examples | Reactants | Temperature (°C) | Conversion (%) | Selectivity (%) | Key Advantages & Disadvantages |
| Ion-Exchange Resin | Amberlyst-15, Dowex 50WX8[18] | Isobutylene + Acetic Acid[1]; MTBE + Acetic Anhydride[4] | 40 - 70[2] | >69 - 99[4] | >25 (for TBAc from MTBE)[4] | (+) High activity, mild conditions. (-) Thermal instability, deactivation.[1] |
| Zeolites | H-ZSM-5, HY, Zeolite-Y[5][13] | Ethanol + Acetic Acid (model)[14] | 90 - 130 (gas phase)[13] | ~100 (with membrane)[14] | High | (+) High thermal stability, shape-selective. (-) Potential mass transfer limits. |
| Heteropolyacids | 12-Tungstophosphoric Acid on Bentonite[5] | tert-Butanol + Acetic Acid[5] | 110[5] | 87.2[5] | High | (+) Super-acidic, highly active, reusable. (-) Potential for leaching. |
| Other Solid Acids | Alumina-supported Metal Chlorides[19] | tert-Butanol + Acetic Anhydride[19] | Room Temp. | High (not quantified) | >99[19] | (+) Very high selectivity, mild conditions. (-) Less common, requires anhydride. |
Reaction Mechanisms and Pathways
Understanding the underlying reaction mechanism is crucial for optimizing reaction conditions and catalyst design. The acid-catalyzed synthesis of tert-butyl acetate proceeds through a carbocation intermediate.
Caption: Acid-catalyzed esterification of isobutylene with acetic acid.
The process begins with the protonation of isobutylene by the acid catalyst (H⁺) to form a stable tertiary carbocation. This electrophilic intermediate is then attacked by the nucleophilic oxygen of the acetic acid carbonyl group. A final deprotonation step releases the tert-butyl acetate product and regenerates the acid catalyst, allowing the catalytic cycle to continue.
Experimental Protocols
A self-validating experimental protocol ensures reproducibility and provides a reliable basis for catalyst comparison. Below is a representative methodology for catalyst screening in a batch reactor.
Protocol: Batch Synthesis of Tert-Butyl Acetate using Amberlyst-15
Objective: To determine the catalytic activity of Amberlyst-15 for the synthesis of tert-butyl acetate from tert-butanol and acetic acid.
Materials:
-
tert-Butanol (TBA)
-
Glacial Acetic Acid
-
Amberlyst-15 (dried at 100°C for 4 hours prior to use)
-
Heptane (for use as an internal standard in GC analysis)
-
Pressurized batch reactor with magnetic stirring and temperature control
Procedure:
-
Reactor Charging: Charge the reactor with a specific molar ratio of reactants, for instance, a 1.1:1 ratio of acetic acid to tert-butanol, to minimize dehydration of the alcohol.[5] For a 100 mL reaction volume, this would correspond to approximately 45.5 mL of tert-butanol and 37.5 mL of acetic acid.
-
Catalyst Addition: Add the dried Amberlyst-15 catalyst. A typical catalyst loading is 2-10% of the total mass of the reactants.[6] The rationale for drying the catalyst is to remove adsorbed water, which can inhibit the reaction.
-
Reaction Conditions: Seal the reactor and begin stirring. Heat the reactor to the desired temperature, for example, 60°C.[7] The pressure will rise due to the vapor pressure of the reactants at this temperature; maintaining the system in the liquid phase is crucial.[7]
-
Sampling and Analysis: Take samples from the reactor at regular intervals (e.g., every 30 minutes) using a sampling valve. Quench the reaction in the sample immediately by cooling to prevent further reaction.
-
Quantification: Analyze the samples using Gas Chromatography (GC) with a Flame Ionization Detector (FID). Use an internal standard (e.g., heptane) for accurate quantification of reactants and products. Calculate the conversion of tert-butanol and the selectivity for tert-butyl acetate.
-
Catalyst Recovery: After the reaction, cool the reactor, depressurize, and recover the catalyst by simple filtration. It can be washed with a solvent, dried, and prepared for reuse to test its stability.
Caption: General workflow for batch reactor catalyst testing.
Conclusion and Future Outlook
The synthesis of tert-butyl acetate is a mature industrial process, yet it remains an active area of research driven by the need for more sustainable and cost-effective methods.
-
Acidic ion-exchange resins like Amberlyst-15 represent the current industry standard, offering high activity under mild conditions. However, their limited thermal stability is a significant drawback.
-
Zeolites and heteropolyacids present promising alternatives with superior thermal stability and high acidity. Zeolite membranes, in particular, offer a pathway to circumvent equilibrium limitations, pushing conversions to near completion. Supported heteropolyacids demonstrate excellent, reusable catalytic performance.
Future research will likely focus on developing novel solid acid catalysts with enhanced hydrothermal stability, stronger acid sites, and hierarchical pore structures to overcome mass transfer limitations. The continued exploration of alternative feedstocks, such as MTBE, highlights a trend towards process intensification and the integration of chemical synthesis routes. The choice of catalyst will ultimately depend on a balance of activity, selectivity, stability, and overall process economics.
References
Sources
- 1. CN1436163A - Process for production of t-butyl acetate from MTBE - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2001096275A1 - Production of tertiary butyl acetate from mtbe - Google Patents [patents.google.com]
- 4. EP1286947B1 - Production of tertiary butyl acetate from mtbe - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. CN102372628A - Method for preparing tert-butyl acetate - Google Patents [patents.google.com]
- 7. US4071567A - Process for the production of methyl tert-butyl ether - Google Patents [patents.google.com]
- 8. US3979461A - Process for the preparation of methyl tert-butyl ether - Google Patents [patents.google.com]
- 9. Synthesis of methyl tert-butyl ether catalyzed by acidic ion-exchange resins. Influence of the proton activity (Journal Article) | OSTI.GOV [osti.gov]
- 10. youtube.com [youtube.com]
- 11. archive.sciendo.com [archive.sciendo.com]
- 12. CA2046694C - Super acidic catalysts for the synthesis of methyl-tert-butyl-ether - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. A Novel Process Using Ion Exchange Resins for the Coproduction of Ethyl and Butyl Acetates [scirp.org]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Write the mechanism for the acid-catalyzed reaction of tert-butyl... | Study Prep in Pearson+ [pearson.com]
"methyl tert-butylacetate vs other tert-butylating agents"
An In-Depth Guide to Tert-Butylation: A Comparative Analysis of Methyl Tert-Butylacetate and Other Reagents
In the landscape of synthetic organic chemistry, the tert-butyl group serves as an indispensable protecting group, particularly for carboxylic acids, alcohols, and phenols.[1][2] Its steric bulk provides excellent stability against a wide array of nucleophiles and reducing agents, while its susceptibility to acid-catalyzed cleavage allows for convenient deprotection under controlled conditions.[2][3] The choice of the tert-butylating agent is therefore a critical decision in the design of a synthetic route, impacting yield, safety, scalability, and overall efficiency.
This guide provides a comprehensive comparison of this compound (MTBA) with other conventional tert-butylating agents. We will delve into the mechanistic underpinnings, practical advantages and limitations, and present supporting experimental data to offer researchers, scientists, and drug development professionals a clear, field-proven perspective for making informed decisions.
The Mechanism: A Convergent Path to the Tert-Butyl Cation
The efficacy of most common tert-butylating agents, including this compound, tert-butanol, and isobutylene, hinges on the acid-catalyzed generation of the stabilized tert-butyl cation. This electrophilic intermediate is then intercepted by a nucleophile, such as a carboxylic acid or an alcohol, to form the desired tert-butyl ester or ether.
Caption: Acid-catalyzed generation of the tert-butyl cation from various precursors.
This compound: The Versatile Liquid Workhorse
This compound (MTBA), also known as methyl 3,3-dimethylbutyrate, has emerged as a highly attractive tert-butylating agent due to its favorable physical properties and operational simplicity. It is a liquid with a boiling point of 97-98 °C, making it significantly easier and safer to handle than gaseous reagents.[4]
Advantages:
-
Safety and Handling: As a liquid, MTBA obviates the need for specialized gas-handling equipment required for isobutylene, a significant advantage for scalability and safety.[4]
-
Dual Role: MTBA can function as both the tert-butylating reagent and the reaction solvent, simplifying reaction setups and workups.[3][5]
-
Efficiency: Modern catalytic systems have demonstrated that reactions with MTBA can proceed much faster and with higher yields compared to some conventional methods.[2][3][5]
-
Broad Applicability: It is effective for the tert-butylation of a wide range of substrates, including carboxylic acids, alcohols, phenols, and even for the direct conversion of free amino acids into their tert-butyl esters.[3][5][6]
Limitations:
-
Gas Evolution: The acid-catalyzed decomposition of MTBA generates isobutylene in situ.[4][7] If not properly controlled, this can lead to rapid and potentially hazardous gas evolution and pressure buildup.[4]
-
Catalyst Requirement: Efficient tert-butylation with MTBA requires a strong acid catalyst. While classic mineral acids like H₂SO₄ are effective, recent advancements favor catalysts like bis(trifluoromethanesulfonyl)imide (Tf₂NH), which can offer superior yields and reaction times.[3][5]
Comparative Analysis with Other Tert-Butylating Agents
The optimal choice of a tert-butylating agent depends on the substrate, reaction scale, and available equipment.
| Reagent | Physical State | Boiling Point | Key Advantages | Key Disadvantages |
| This compound | Liquid | 97-98 °C[4] | Easy to handle, safer than gas, can be used as solvent.[3][4][5] | Requires careful control of gas evolution, needs acid catalyst.[4] |
| tert-Butanol | Semisolid/Liquid | 82 °C | Readily available, well-established protocols. | Can be a solid at room temp (m.p. 26 °C), making large-scale handling difficult.[4] |
| Isobutylene | Gas | -7 °C | Highly reactive, atom-economical. | Highly flammable gas, requires specialized handling equipment.[4] |
| Di-tert-butyl dicarbonate (Boc₂O) | Solid/Liquid | 56-58 °C (m.p.) | Excellent for Boc protection of amines, often milder conditions.[2][3] | More expensive, less atom-economical for simple O-tert-butylation. |
MTBA vs. tert-Butanol
The primary operational advantage of MTBA over tert-butanol is its physical state. The low melting point of tert-butanol (26 °C) means it can exist as a semisolid at room temperature, complicating handling and accurate dosing, especially on an industrial scale.[4] Both reagents are used in the acid-catalyzed alkylation of phenols, but MTBA's liquidity simplifies the process.[8]
MTBA vs. Isobutylene
This comparison highlights the most significant advantage of MTBA: safety and ease of use. Isobutylene is a highly flammable gas, and its use necessitates robust engineering controls.[4] MTBA serves as a convenient liquid carrier for isobutylene, generating the reactive species in situ under controlled conditions. This makes it an ideal substitute for processes where handling gaseous reagents is impractical or hazardous.
Caption: Decision workflow for selecting a tert-butylating agent.
Experimental Protocols
To provide a practical context, we describe a modern, high-efficiency protocol for the tert-butylation of a carboxylic acid using MTBA and compare it to a traditional method.
Protocol 1: High-Efficiency Tert-Butylation using MTBA and Tf₂NH
This protocol is adapted from a highly efficient method developed by Namba et al. for the tert-butylation of carboxylic acids and alcohols.[5]
Objective: To synthesize the tert-butyl ester of 4-bromobenzoic acid.
Materials:
-
4-Bromobenzoic acid
-
This compound (MTBA), reagent grade
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
To a stirred solution of 4-bromobenzoic acid (1.0 mmol) in this compound (5.0 mL) at room temperature, add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel) to obtain the pure tert-butyl 4-bromobenzoate.
Trustworthiness: This method is self-validating through its high reported yields and broad substrate scope, including acid-sensitive functional groups.[5] The use of a catalytic amount of the strong, non-coordinating acid Tf₂NH allows for rapid reaction times and efficient conversion.
Protocol 2: Traditional Tert-Butylation using Isobutylene/H₂SO₄
This protocol represents a more conventional approach for tert-butyl ester formation.
Objective: To synthesize the tert-butyl ester of 4-bromobenzoic acid.
Materials:
-
4-Bromobenzoic acid
-
Dichloromethane (DCM)
-
Concentrated sulfuric acid (H₂SO₄)
-
Isobutylene gas
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-bromobenzoic acid (1.0 mmol) in dichloromethane (10 mL) in a pressure-rated flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).
-
Seal the flask and carefully introduce a controlled stream of isobutylene gas, maintaining the temperature at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring the pressure.
-
Upon completion (monitored by TLC), carefully vent any excess isobutylene in a fume hood.
-
Quench the reaction by slowly pouring the mixture into ice-cold saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography.
Causality Behind Choices: The traditional method relies on an excess of gaseous isobutylene under pressure to drive the reaction forward.[3] The use of a strong mineral acid like H₂SO₄ is standard for generating the necessary tert-butyl cation.[2][3] However, the safety concerns and specialized equipment associated with handling a flammable gas make the MTBA-based protocol a superior choice for many applications.
Conclusion and Future Outlook
This compound stands as a robust, safe, and highly effective tert-butylating agent. Its primary advantage is the circumvention of hazards associated with handling gaseous isobutylene, making it an ideal choice for process development and scale-up operations. While traditional methods using tert-butanol or isobutylene remain relevant, the development of advanced catalytic systems has significantly enhanced the utility of MTBA, enabling faster reactions, higher yields, and broader substrate compatibility.[2][5] For researchers in drug development and process chemistry, this compound represents a strategic choice that balances reactivity with practical, scalable, and safer laboratory practice.
References
- Ogasa, C., Kayano, K., & Namba, K. (2024). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett, 35, 235-239.
- Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239. DOI: 10.1055/a-2161-9689.
- ChemRxiv. (Preprint).
- Fisher Scientific. (2009).
- Sigma-Aldrich. (2025).
- Organic Syntheses Procedure. An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides.
- BenchChem. A Comparative Guide to Tert-Butyl Ester and Tert-Butyl Ether Protecting Groups.
- CPAChem. (2024).
- NIC Industries.
- Thieme Chemistry. (2023).
- Monument Chemical.
- ResearchGate. (2023).
- YouTube. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester.
- ResearchGate. (2025).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
A Spectroscopic Guide to the Differentiation of Methyl tert-Butylacetate and its Isomers
In the nuanced world of chemical analysis, the ability to distinguish between structural isomers is paramount. Isomers, with their identical molecular formulas but distinct atomic arrangements, can exhibit vastly different physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of this compound (commonly known as tert-butyl acetate) and its constitutional isomers, all sharing the molecular formula C₆H₁₂O₂.
For professionals in research, discovery, and pharmaceutical development, an in-depth understanding of the subtle yet significant differences in the spectral signatures of these compounds is crucial for quality control, reaction monitoring, and structural elucidation. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectroscopic output. We will delve into the key differentiating features observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and established protocols.
The Isomers of C₆H₁₂O₂
The ester isomers of C₆H₁₂O₂ present a fascinating case study in structural diversity. The arrangement of the six carbon atoms, twelve hydrogen atoms, and two oxygen atoms gives rise to a variety of structures, each with a unique spectroscopic fingerprint. The isomers under consideration in this guide are:
-
tert-Butyl acetate
-
Methyl pentanoate
-
Ethyl butyrate
-
Propyl propanoate
-
Isopropyl propanoate[1]
-
Butyl acetate[2]
-
sec-Butyl acetate[5]
Spectroscopic Analysis Workflow
The differentiation of these isomers relies on a systematic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous identification.
Caption: General workflow for the spectroscopic analysis and structural elucidation of C₆H₁₂O₂ isomers.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key parameters for distinguishing between isomers.
The primary differentiating factor among the C₆H₁₂O₂ ester isomers in ¹H NMR is the nature of the alkyl groups attached to the carbonyl and the ester oxygen. For instance, the presence of a methoxy group (-OCH₃) will typically produce a singlet around 3.6-3.7 ppm, while an ethoxy group (-OCH₂CH₃) will show a quartet and a triplet.
Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Isomer | Protons on Carbonyl Side | Protons on Oxygen Side |
| tert-Butyl acetate | ~1.9 (s, 3H) | ~1.4 (s, 9H) |
| Methyl pentanoate | ~2.2 (t, 2H), ~1.5 (m, 2H), ~1.3 (m, 2H), ~0.9 (t, 3H) | ~3.6 (s, 3H) |
| Ethyl butyrate | ~2.2 (t, 2H), ~1.6 (m, 2H), ~0.9 (t, 3H) | ~4.1 (q, 2H), ~1.2 (t, 3H) |
| Propyl propanoate | ~2.3 (q, 2H), ~1.1 (t, 3H) | ~4.0 (t, 2H), ~1.6 (m, 2H), ~0.9 (t, 3H) |
| Isopropyl propanoate [8] | ~2.3 (q, 2H), ~1.1 (t, 3H) | ~4.9 (septet, 1H), ~1.2 (d, 6H) |
| Butyl acetate [2][9] | ~2.0 (s, 3H) | ~4.0 (t, 2H), ~1.6 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H) |
| Isobutyl acetate | ~2.0 (s, 3H) | ~3.8 (d, 2H), ~1.9 (m, 1H), ~0.9 (d, 6H) |
| sec-Butyl acetate | ~2.0 (s, 3H) | ~4.8 (m, 1H), ~1.5 (m, 2H), ~1.2 (d, 3H), ~0.9 (t, 3H) |
| Ethyl isobutyrate [6] | ~2.5 (septet, 1H), ~1.1 (d, 6H) | ~4.1 (q, 2H), ~1.2 (t, 3H) |
Data is approximate and can vary based on the solvent and instrument frequency. s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.
The stark contrast between the spectra of tert-butyl acetate, with its two singlets, and the more complex, split signals of isomers like propyl propanoate, immediately allows for differentiation. The unique splitting patterns, such as the septet for the isopropyl group, serve as definitive identifiers.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule. Key signals to observe are the carbonyl carbon (C=O), which typically appears far downfield (170-180 ppm), and the carbons directly attached to the oxygen atom.
Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Isomer | Carbonyl Carbon (C=O) | Carbons on Oxygen Side | Carbons on Carbonyl Side |
| tert-Butyl acetate [10] | ~170 | ~80 (C), ~28 (3 x CH₃) | ~22 (CH₃) |
| Methyl pentanoate | ~174 | ~51 (OCH₃) | ~34 (CH₂), ~27 (CH₂), ~22 (CH₂), ~14 (CH₃) |
| Ethyl butyrate | ~173 | ~60 (OCH₂), ~14 (CH₃) | ~36 (CH₂), ~18 (CH₂), ~14 (CH₃) |
| Propyl propanoate | ~174 | ~66 (OCH₂), ~22 (CH₂), ~10 (CH₃) | ~28 (CH₂), ~9 (CH₃) |
| Isopropyl propanoate | ~174 | ~67 (OCH), ~22 (2 x CH₃) | ~28 (CH₂), ~9 (CH₃) |
| Butyl acetate [11] | ~171 | ~64 (OCH₂), ~31 (CH₂), ~19 (CH₂), ~14 (CH₃) | ~21 (CH₃) |
| Isobutyl acetate | ~171 | ~71 (OCH₂), ~28 (CH), ~19 (2 x CH₃) | ~21 (CH₃) |
| sec-Butyl acetate | ~171 | ~72 (OCH), ~29 (CH₂), ~19 (CH₃), ~10 (CH₃) | ~21 (CH₃) |
| Ethyl isobutyrate | ~177 | ~60 (OCH₂), ~14 (CH₃) | ~34 (CH), ~19 (2 x CH₃) |
Data is approximate and can vary based on the solvent and instrument frequency.
The chemical shift of the carbonyl carbon can offer clues, as seen in the downfield shift for ethyl isobutyrate due to the quaternary carbon on the acyl side. The number of distinct signals in the aliphatic region and their specific chemical shifts provide a clear method for distinguishing between the isomers.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is a powerful tool for identifying functional groups. All the C₆H₁₂O₂ isomers are esters and will therefore exhibit a strong, characteristic carbonyl (C=O) stretch. However, the exact wavenumber of this absorption can be subtly influenced by the surrounding structure. More significantly, the C-O stretching vibrations and the fingerprint region (below 1500 cm⁻¹) will show distinct patterns for each isomer.
Key IR Absorptions (in cm⁻¹)
| Isomer | C=O Stretch | C-O Stretch |
| tert-Butyl acetate [12] | ~1735 | ~1240 and ~1150 |
| Methyl pentanoate | ~1740 | ~1200 and ~1170 |
| Ethyl butyrate | ~1735 | ~1180 |
| Propyl propanoate [13] | ~1738 | ~1185 |
| Isopropyl propanoate | ~1735 | ~1180 and ~1100 |
| Butyl acetate [14] | ~1739 | ~1240 and ~1060 |
| Isobutyl acetate | ~1740 | ~1240 and ~1020 |
| sec-Butyl acetate [15] | ~1737 | ~1240 and ~1100 |
| Ethyl isobutyrate [16] | ~1730 | ~1180 and ~1150 |
The most prominent feature is the intense C=O stretch between 1730-1740 cm⁻¹. While subtle, variations exist. The C-O stretching region is often more informative for differentiation, presenting a complex pattern of bands that serves as a unique fingerprint for each isomer.
Mass Spectrometry: Fragmentation Patterns
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. While all C₆H₁₂O₂ isomers have the same molecular weight (116.16 g/mol )[5][7][14][16][17][18][19][20][21][22][23], their fragmentation patterns upon ionization will differ based on their structure. The stability of the resulting carbocations and radical species dictates the observed fragments.
Common Fragments (m/z)
| Isomer | Key Fragments and their Origin |
| tert-Butyl acetate [24] | 57 (loss of OAc•, stable tert-butyl cation), 43 (acetyl cation) |
| Methyl pentanoate | 101 (loss of •CH₃), 87 (loss of •OCH₃), 74 (McLafferty rearrangement), 59 (•COOCH₃) |
| Ethyl butyrate | 88 (McLafferty rearrangement), 71 (butyryl cation), 45 (ethoxy cation) |
| Propyl propanoate [22][25] | 75, 57 (propionyl cation), 43 |
| Isopropyl propanoate [17][23] | 101 (loss of •CH₃), 75, 57, 43 |
| Butyl acetate | 73, 56 (loss of acetic acid), 43 (acetyl cation) |
| Isobutyl acetate [3][18][26] | 56 (loss of acetic acid), 43 (acetyl cation) |
| sec-Butyl acetate [5][27] | 87, 57, 43 (acetyl cation) |
| Ethyl isobutyrate [28] | 101 (loss of •CH₃), 73, 43 (isopropyl cation) |
The fragmentation of tert-butyl acetate is dominated by the formation of the very stable tert-butyl cation at m/z 57. This is a highly diagnostic peak. Other isomers, like those with a straight alkyl chain on the acid side, are prone to the McLafferty rearrangement, giving characteristic fragment ions (e.g., m/z 74 for methyl pentanoate and m/z 88 for ethyl butyrate).
Experimental Protocols
The following are generalized, standard operating procedures for the spectroscopic techniques discussed. Instrument parameters should be optimized for the specific sample and desired resolution.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the ester isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a 30-45 degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent residual peak or TMS (0 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR accessory.
-
Place a small drop of the liquid ester sample onto the center of the ATR crystal.
-
-
Acquisition:
-
Collect the sample spectrum. A typical acquisition consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
The data is typically collected in the mid-IR range (4000-400 cm⁻¹).
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the ester isomer (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Method:
-
Injector: Split/splitless injector, typically set to 250 °C.
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable. A typical dimension is 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 40 °C) for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: Scan from a low m/z (e.g., 35) to a value above the molecular weight (e.g., 150).
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Examine the mass spectrum associated with that peak.
-
Compare the fragmentation pattern to library spectra or interpret it based on known fragmentation mechanisms.
-
Caption: Structural relationships between the C₆H₁₂O₂ ester isomers.
Conclusion
The spectroscopic differentiation of this compound and its isomers is a clear demonstration of the power of modern analytical techniques. Each method provides a distinct set of data points that, when combined, allow for the unambiguous identification of each unique structure.
-
¹H NMR excels at revealing the connectivity of protons and the nature of the alkyl groups through chemical shifts and splitting patterns.
-
¹³C NMR provides a map of the carbon skeleton, with the number of signals indicating the symmetry of the molecule.
-
IR Spectroscopy rapidly confirms the presence of the ester functional group and offers a unique fingerprint for each isomer.
-
Mass Spectrometry gives the molecular weight and, more importantly, a characteristic fragmentation pattern based on the stability of the fragments.
For the practicing scientist, a multi-technique approach is the most robust strategy for structural elucidation. By understanding the principles behind each technique and how molecular structure influences the spectral output, researchers can confidently identify and characterize these and other isomeric compounds.
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YouTube. (2024, June 16). CHEM 2325 Module 3: ¹³C NMR Spectrum of Butyl Acetate/Relationship of Chemical Shift to Structure. [Link]
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Environmental Science & Technology. (1997, November 26). Method for determination of methyl tert-butyl ether and its degradation products in water. [Link]
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UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
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Restek. (n.d.). Mass Spectrum of Methyl tert-Butyl Ether-d3 on Rtx®-VMS by EPA Method 8260. [Link]
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ResearchGate. (2025, August 9). Determination of Methyl tert-Butyl Ether and tert-Butyl Alcohol in Human Urine by High-Temperature Purge-and-Trap Gas Chromatography-Mass Spectrometry. [Link]
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A Comparative Guide to the Performance of Methyl Tert-Butyl Acetate in Diverse Reaction Types
For Researchers, Scientists, and Drug Development Professionals
Introduction to Methyl Tert-Butyl Acetate: A Greener Alternative?
Methyl tert-butyl acetate (MTBA), with the chemical formula CH₃COOC(CH₃)₃, is a colorless liquid with a characteristic fruity odor.[1] It has gained considerable attention as a potential replacement for more hazardous solvents due to its favorable environmental and safety profile. Unlike its ether analog, methyl tert-butyl ether (MTBE), which has faced scrutiny and bans due to groundwater contamination and potential health risks, MTBA presents a more benign toxicological profile.[2][3][4] This guide will explore the performance of MTBA in various reaction types, highlighting its advantages and limitations compared to established alternatives.
Physicochemical Properties at a Glance:
| Property | Methyl Tert-Butyl Acetate (MTBA) | Methyl Tert-Butyl Ether (MTBE) |
| Formula | C₆H₁₂O₂ | C₅H₁₂O |
| Molar Mass | 116.16 g/mol [5] | 88.15 g/mol [6] |
| Boiling Point | 97-98 °C[5] | 55.5 °C[6] |
| Density | ~0.9 g/cm³[5] | 0.7404 g/cm³[6] |
| Solubility in Water | Insoluble[5] | Sparingly soluble (26 g/L at 20 °C)[6] |
| Flash Point | 17 °C[5] | -32.78 °C[6] |
MTBA as a Reaction Solvent: A Performance Comparison
The choice of solvent is critical in chemical synthesis, influencing reaction rates, yields, and selectivity. MTBA's properties make it an attractive solvent for a range of organic transformations.
Key Advantages of MTBA as a Solvent:
-
Reduced Peroxide Formation: Unlike ethers such as diethyl ether and MTBE, MTBA has a significantly lower tendency to form explosive organic peroxides, enhancing laboratory safety.[6]
-
Favorable Boiling Point: Its moderate boiling point (97-98 °C) allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus, while still being volatile enough for easy removal during workup.[5]
-
Environmental Profile: MTBA is considered a substitute for hazardous air pollutant (HAP) solvents and volatile organic compounds (VOCs).[5]
Performance in Specific Reaction Types:
-
Grignard Reactions: While ethers are common solvents for Grignard reactions, MTBE is a poor Lewis base due to steric hindrance and does not effectively support the formation of Grignard reagents.[6] MTBA, being an ester, is generally incompatible with Grignard reagents as it would be attacked by the nucleophilic organometallic species.
-
Lithiation and Other Organometallic Reactions: Similar to Grignard reactions, the electrophilic carbonyl group in MTBA makes it unsuitable for reactions involving strongly nucleophilic organolithium or other reactive organometallic reagents. Ethers like MTBE, despite their own limitations, are generally preferred in these contexts.[7]
-
Palladium-Catalyzed Cross-Coupling Reactions: The choice of solvent in cross-coupling reactions is highly substrate-dependent. While ethers and aromatic hydrocarbons are common, the utility of MTBA in this domain is less explored. Its moderate polarity could be beneficial in certain systems, but its potential for side reactions with catalytic intermediates needs to be considered.
Comparative Summary of Solvents:
| Solvent | Key Advantages | Key Disadvantages |
| Methyl Tert-Butyl Acetate (MTBA) | Low peroxide formation, favorable boiling point, better environmental profile.[5] | Incompatible with strong nucleophiles/bases. |
| Methyl Tert-Butyl Ether (MTBE) | Low peroxide formation (compared to other ethers), inexpensive.[6][7] | Poor Lewis basicity, environmental and health concerns.[2][6] |
| Diethyl Ether | Excellent solvent for organometallic reactions. | Highly flammable, readily forms explosive peroxides. |
| Tetrahydrofuran (THF) | Good solvating power for a wide range of compounds. | Forms explosive peroxides, can be difficult to dry. |
| Toluene | High boiling point, good for azeotropic water removal. | Flammable, toxic. |
MTBA as a Reactant: A Versatile Building Block
Beyond its role as a solvent, MTBA is a valuable reactant, particularly as a source of the tert-butyl group, a common protecting group in organic synthesis.
Transesterification is a key reaction for the synthesis of various esters. MTBA can participate in these reactions, typically catalyzed by acids or bases, to introduce a tert-butyl ester functionality.[8]
Mechanism of Acid-Catalyzed Transesterification:
Caption: Acid-catalyzed transesterification mechanism involving MTBA.
Experimental Protocol: Zinc-Catalyzed Transesterification
This protocol is adapted from a general procedure for zinc-cluster catalyzed transesterification.[8]
-
Reactant Preparation: In a clean, dry flask, dissolve the starting ester (1.0 mmol) and the alcohol (3.0 mmol) in a suitable solvent (e.g., toluene, 5 mL).
-
Catalyst Addition: Add the tetranuclear zinc cluster catalyst (e.g., 1-5 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The Ritter reaction is a powerful method for the synthesis of N-substituted amides from nitriles. MTBA can serve as a source of the tert-butyl carbocation, offering a safer and more convenient alternative to isobutylene gas or tert-butanol.[9]
Workflow for Ritter Reaction using MTBA:
Caption: Experimental workflow for the Ritter reaction using MTBA.
Key Experimental Insight: The use of acetic acid as a solvent is crucial as it establishes an equilibrium with the in-situ generated isobutylene, minimizing the evolution of flammable gas and regenerating the tert-butylating agent.[9]
Synthesis of MTBA: From MTBE to a More Sustainable Ester
A significant advantage of MTBA is that it can be synthesized from MTBE, providing a potential route to upcycle existing MTBE feedstocks.[10] The reaction involves the acid-catalyzed reaction of MTBE with acetic acid and acetic anhydride.[10]
Reaction Scheme:
(CH₃)₃COCH₃ (MTBE) + CH₃COOH (Acetic Acid) + (CH₃CO)₂O (Acetic Anhydride) --(Acid Catalyst)--> (CH₃)₃COCOCH₃ (MTBA) + CH₃COOCH₃ (Methyl Acetate)
Experimental Data for MTBA Synthesis from MTBE:
The following data is illustrative of the process described in patent literature.[10]
| Run | MTBE Conversion (%) | Selectivity to MTBA (%) | Key Conditions |
| 1 | 98.6 | 27.7 | Feed: MTBE, Acetic Acid, Acetic Anhydride. Catalyst: Acidic ion-exchange resin. |
| 2 | ~69-99 | Variable | Range of conditions demonstrating process variability. |
Note: The selectivity can be influenced by competing side reactions, such as the dimerization of isobutylene.[10]
Safety and Environmental Considerations: MTBA vs. MTBE
The impetus for exploring MTBA as an alternative to MTBE is largely driven by environmental and health concerns associated with the latter.
-
Groundwater Contamination: MTBE is relatively soluble in water and has been a significant groundwater contaminant due to leaks from underground storage tanks.[2] MTBA is insoluble in water, reducing this risk.[5]
-
Toxicity: MTBE has been shown to cause various health effects in animal studies, including cancer.[4][11][12] While a comprehensive toxicological profile for MTBA is less established, its ester structure is generally associated with lower toxicity than the corresponding ether.
-
Biodegradability: MTBE is persistent in the environment, while esters like MTBA are generally more readily biodegradable.[3]
Conclusion and Future Outlook
Methyl tert-butyl acetate demonstrates significant promise as a versatile and more environmentally benign alternative to traditional solvents and reagents in organic synthesis. Its favorable safety profile, particularly its low tendency to form peroxides, and its utility as both a solvent and a source of the tert-butyl group, make it an attractive option for researchers and drug development professionals.
The ability to synthesize MTBA from MTBE offers a compelling avenue for chemical upcycling.[10] Further research into the performance of MTBA in a broader range of reaction types, particularly in modern catalytic processes, will undoubtedly expand its application and solidify its role as a valuable tool in the chemist's arsenal.
References
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- Methyl tert-butyl ether - Wikipedia.
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- MTBE controversy - Wikipedia.
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- Toxicological Profile for Methyl tert-Butyl Ether (MTBE) - Agency for Toxic Substances and Disease Registry | ATSDR.
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Comparative Analysis of tert-Butyl Acetate: A Guide to Specificity and Cross-Reactivity in Analytical Methodologies
This guide provides a comprehensive comparison of tert-butyl acetate (TBAc), a volatile organic compound (VOC)-exempt solvent, with other chemical alternatives. It delves into the critical aspect of analytical cross-reactivity, offering insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The focus is on ensuring specific and accurate quantification of TBAc, particularly in complex matrices where structurally similar compounds may be present.
Introduction: Clarifying the Analyte and the Challenge of Specificity
It is imperative to first address a common point of ambiguity. While the topic of interest is "methyl tert-butyl acetate," this term is not standard chemical nomenclature and can be interpreted in several ways. The most likely compound of interest, given its widespread industrial use as a solvent, is tert-butyl acetate (TBAc) . Another possibility is methyl tert-butyl ether (MTBE) , a well-known gasoline additive. This guide will focus primarily on tert-butyl acetate (TBAc) due to its broad applications in formulations relevant to pharmaceutical and chemical research, while also drawing relevant comparisons to MTBE and other potential cross-reactants.
tert-Butyl Acetate (TBAc): Properties and Industrial Relevance
TBAc is a colorless, flammable liquid with a camphor-like odor[1]. It is widely used as a solvent in the production of lacquers, enamels, inks, adhesives, and industrial cleaners[1][2]. A key advantage of TBAc is its status as a VOC-exempt solvent, meaning it has a negligible contribution to the formation of ground-level ozone[1][2]. This has led to its increasing use as a replacement for more hazardous and environmentally detrimental solvents.
Key Properties of tert-Butyl Acetate:
| Property | Value | Reference |
| Molecular Formula | C6H12O2 | [3] |
| Molecular Weight | 116.16 g/mol | [3] |
| Boiling Point | 97-98 °C | [4] |
| Flash Point | 17 °C | [4] |
| Solubility in Water | Insoluble | [4] |
Potential Cross-Reactivity and Analytical Challenges
While no specific immunoassay-based cross-reactivity studies for TBAc were identified in the literature, the principle of cross-reactivity due to structural similarity is a critical consideration in all analytical methods[5][6][7]. In the context of TBAc analysis, potential interferents include other acetate esters and structurally related isomers.
The primary analytical technique for the separation and quantification of volatile organic compounds like TBAc is Gas Chromatography (GC) , often coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID) [8][9][10]. In GC, "cross-reactivity" can be understood as the co-elution of two or more compounds, leading to a single, unresolved peak. This can result in the overestimation of the analyte concentration.
Potential Cross-Reactants for tert-Butyl Acetate:
| Compound | Molecular Formula | Boiling Point (°C) | Rationale for Potential Interference |
| Isobutyl acetate | C6H12O2 | 118 | Isomer of butyl acetate with a similar mass. |
| sec-Butyl acetate | C6H12O2 | 112 | Isomer of butyl acetate with a similar mass. |
| n-Butyl acetate | C6H12O2 | 126 | Isomer of butyl acetate with a similar mass. |
| Ethyl acetate | C4H8O2 | 77 | Common solvent with a similar ester functional group. |
| Methyl tert-butyl ether (MTBE) | C5H12O | 55.2 | Structurally similar, with a tert-butyl group. |
Comparison with Alternatives
The selection of a solvent is often a balance between performance, safety, and environmental impact. While TBAc offers the advantage of being VOC-exempt, several alternatives are available for various applications.
Comparison of TBAc with Common Solvent Alternatives:
| Solvent | Key Advantages | Key Disadvantages | Common Applications |
| tert-Butyl Acetate (TBAc) | VOC-exempt, good solvency for many resins[1][2]. | Flammable[1]. | Coatings, inks, adhesives, industrial cleaning[1][2]. |
| Ethyl Acetate | Low toxicity, pleasant odor[11]. | Not VOC-exempt, lower boiling point. | Coatings, adhesives, printing inks, pharmaceuticals[11]. |
| Propylene Carbonate | High boiling point, low volatility, colorless, odorless[11]. | Can be slower to evaporate. | Coatings, electronics, personal care[11]. |
| Limonene (Bio-based) | Derived from renewable resources, low toxicity[11]. | Strong citrus odor, can be a skin sensitizer. | Cleaning products, flavor and fragrance additive. |
Experimental Protocols for Specific Analysis of tert-Butyl Acetate
To ensure the specific and accurate quantification of TBAc, a robust analytical method is essential. The following protocol outlines a standard Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of TBAc in a liquid matrix.
Objective
To develop and validate a GC-MS method for the selective detection and quantification of tert-butyl acetate in the presence of potential cross-reactants.
Materials and Reagents
-
tert-Butyl Acetate (analytical standard, >99% purity)
-
Potential cross-reactant standards (isobutyl acetate, sec-butyl acetate, n-butyl acetate, ethyl acetate, MTBE)
-
Solvent for sample dilution (e.g., Dichloromethane, HPLC grade)
-
Internal Standard (e.g., Toluene-d8)
-
GC vials with PTFE-lined septa
Instrumentation
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer detector
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC-MS Method Parameters
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 2 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35-350 m/z |
Standard and Sample Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of each standard (TBAc and potential cross-reactants) in 10 mL of dichloromethane in separate volumetric flasks.
-
Working Standards: Prepare a series of calibration standards by serially diluting the stock solutions to cover the expected concentration range of the samples. Each standard should contain the internal standard at a constant concentration.
-
Sample Preparation: Dilute the sample containing TBAc with dichloromethane to a concentration within the calibration range. Add the internal standard to the diluted sample.
Data Analysis
-
Identification: Identify the peaks corresponding to TBAc and other compounds based on their retention times and mass spectra.
-
Quantification: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of TBAc in the samples from this calibration curve.
Expected Results and Specificity
Under the proposed GC conditions, TBAc should be chromatographically resolved from its isomers and other potential interferents. The mass spectrum of TBAc will serve as a confirmatory identification tool. The most abundant ions for TBAc (m/z 57, 43, 41) can be used for selected ion monitoring (SIM) to enhance sensitivity and specificity.
Visualization of Experimental Workflow
Diagram of the GC-MS Analytical Workflow
Caption: Workflow for the specific analysis of tert-butyl acetate using GC-MS.
Conclusion
Ensuring the analytical specificity for tert-butyl acetate is paramount for accurate research and quality control. While the term "cross-reactivity" is most commonly associated with immunoassays, the underlying principle of interference from structurally similar compounds is a critical consideration for all analytical techniques. By employing a well-optimized Gas Chromatography-Mass Spectrometry method, researchers can achieve excellent separation and confident identification of TBAc, even in the presence of its isomers and other potential interferents. This guide provides a framework for understanding these challenges and implementing a robust analytical solution.
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A Comparative Kinetic Analysis of Methyl Tert-butylacetate and Sec-butyl Acetate Hydrolysis
A Technical Guide for Researchers in Chemical Kinetics and Drug Development
In the landscape of chemical synthesis and pharmaceutical development, a nuanced understanding of reaction kinetics is paramount for process optimization, stability testing, and formulation design. This guide provides a detailed comparative analysis of the hydrolysis kinetics of two isomeric esters: methyl tert-butylacetate and sec-butyl acetate. By examining the underlying reaction mechanisms and the influence of molecular structure on reactivity, we aim to equip researchers with the foundational knowledge to predict and control the hydrolytic stability of related chemical entities.
The core distinction in the hydrolytic behavior of these two esters stems from the steric and electronic properties of their respective alkoxy groups: the bulky tertiary butyl group in this compound and the less hindered secondary butyl group in sec-butyl acetate. This structural difference dictates the preferred mechanistic pathway, leading to significant variations in reaction rates and susceptibility to catalysis.
Theoretical Framework: Mechanisms of Ester Hydrolysis
The hydrolysis of esters can proceed through several mechanisms, primarily dependent on the reaction conditions (acidic, basic, or neutral) and the structure of the ester. For the esters , the most relevant pathways are the acid-catalyzed unimolecular (AAL1) and bimolecular (AAC2) mechanisms.
-
AAC2 Mechanism (Acyl-Oxygen Cleavage, Bimolecular): This is the common pathway for the hydrolysis of esters with primary or secondary alcohols. The reaction involves a nucleophilic attack by a water molecule on the protonated carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol yield the carboxylic acid.
-
AAL1 Mechanism (Alkyl-Oxygen Cleavage, Unimolecular): This mechanism is favored for esters with bulky alkyl groups that can form stable carbocations, such as the tert-butyl group. The reaction proceeds through the protonation of the ether oxygen, followed by the unimolecular cleavage of the alkyl-oxygen bond to form a stable tertiary carbocation and a carboxylic acid. The carbocation is then rapidly captured by water.
Comparative Kinetic Data
Direct, side-by-side kinetic studies of this compound and sec-butyl acetate under identical conditions are scarce in the literature. However, by synthesizing data from studies on tert-butyl acetate (a close analog of this compound) and the relative hydrolysis rates of butyl acetate isomers, a clear picture of their comparative reactivity emerges.
| Ester | Hydrolysis Mechanism | Relative Rate | Activation Energy (kcal/mol) | Key Influencing Factor |
| This compound | Predominantly AAL1 in acidic conditions.[1][2] | Slower | ~27.6 (for AAL1 pathway)[3] | Stability of the tert-butyl carbocation intermediate.[3] |
| Sec-butyl Acetate | Primarily AAC2 in acidic conditions. | Faster | Lower than AAL1 pathway | Steric hindrance at the carbonyl carbon.[4] |
Mechanistic Pathways Visualized
The distinct hydrolytic pathways of this compound and sec-butyl acetate under acidic conditions can be visualized as follows:
Experimental Protocol: Determination of Hydrolysis Rate Constants
This section outlines a generalized, self-validating protocol for determining the pseudo-first-order rate constants for the acid-catalyzed hydrolysis of this compound and sec-butyl acetate. The method relies on monitoring the progress of the reaction by titrating the acetic acid produced over time.
Materials and Reagents:
-
This compound (≥98%)
-
Sec-butyl acetate (≥98%)
-
Hydrochloric acid (HCl), standardized 1 M solution
-
Sodium hydroxide (NaOH), standardized 0.1 M solution
-
Phenolphthalein indicator solution
-
Deionized water
-
Ice
-
Constant temperature water bath
-
Burette, pipettes, conical flasks, and other standard laboratory glassware
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Temperature Equilibration: Place a flask containing 100 mL of 1 M HCl and a separate, sealed vial containing 5 mL of the ester (either this compound or sec-butyl acetate) into a constant temperature water bath set to the desired temperature (e.g., 25°C, 35°C, 45°C) for at least 20 minutes to ensure thermal equilibrium.
-
Reaction Initiation: Pipette 5 mL of the equilibrated ester into the flask containing the HCl, starting a stopwatch at the point of half-delivery. Swirl the flask to ensure thorough mixing. This is time t=0.
-
Initial Titration (V0): Immediately after mixing, pipette a 5 mL aliquot of the reaction mixture into a conical flask containing approximately 20 mL of ice-cold deionized water to quench the reaction. Add 2-3 drops of phenolphthalein indicator and titrate with the standardized 0.1 M NaOH solution until a faint, persistent pink color is observed. Record this initial titre volume as V0.
-
Time-Course Titrations (Vt): At regular time intervals (e.g., every 15, 30, 45, 60, 90, and 120 minutes), withdraw 5 mL aliquots of the reaction mixture, quench in ice-cold water, and titrate with 0.1 M NaOH as described in step 3. Record the time and the corresponding titre volume (Vt).
-
Infinity Titration (V∞): To determine the titre volume at the completion of the reaction, place a sealed 10 mL sample of the initial reaction mixture in the water bath and allow it to react for an extended period (at least 24 hours, or gently heat for 1 hour) to ensure complete hydrolysis. Cool the sample to room temperature, withdraw a 5 mL aliquot, and titrate as before. Record this volume as V∞.
-
Data Analysis: The pseudo-first-order rate constant, k, can be determined using the integrated rate law:
k = (2.303/t) * log[(V∞ - V0) / (V∞ - Vt)]
A plot of log(V∞ - Vt) versus time (t) should yield a straight line with a slope of -k/2.303, providing a graphical determination of the rate constant.
Conclusion and Field-Proven Insights
The kinetic comparison between this compound and sec-butyl acetate underscores a fundamental principle of physical organic chemistry: the profound influence of steric hindrance on reaction rates and mechanisms. For researchers in drug development, this has significant implications. The presence of a bulky group adjacent to a hydrolytically labile ester can dramatically increase the compound's stability, a desirable trait for improving shelf-life and in vivo half-life. Conversely, the less hindered nature of a secondary ester may be advantageous for prodrugs that require rapid hydrolysis to release the active pharmaceutical ingredient.
The provided experimental protocol offers a robust and self-validating framework for quantifying these differences. The inclusion of V0 and V∞ titrations allows for the accurate determination of the reaction's progress, minimizing errors from initial conditions or incomplete reactions. By applying these principles and methodologies, researchers can make more informed decisions in the design and development of new chemical entities.
References
- Dahl, A. R., et al. (1987). The Fate of Inhaled Butyl Acetates in Rats. Toxicology and Applied Pharmacology, 81(2), 259-271.
-
Stimson, V. R., & Lauder, I. (1962). Kinetics and Mechanisms of the Acid-catalysed Hydrolysis of Tertiary Butyl Acetate. Australian Journal of Chemistry, 15(3), 467-479. Available at: [Link]
-
Osborn, A. R., & Whalley, E. (1961). Pressure Effect and Mechanism in Acid Catalysis: VII. Hydrolysis of Methyl, Ethyl, and t-Butyl Acetates. Canadian Journal of Chemistry, 39(5), 1094-1100. Available at: [Link]
-
BrainKart. (2016, March 12). Determination of rate constant of acid catalysed hydrolysis of an ester. Available at: [Link]
-
California Department of Toxic Substances Control. (2018, September 4). Substance name: sec-butyl acetate. Available at: [Link]
-
Chemistry LibreTexts. (2020, July 30). 15.9: Hydrolysis of Esters. Available at: [Link]
-
Adam, K. R., Lauder, I., & Stimson, V. R. (1962). Kinetics and mechanisms of the acid-catalysed hydrolysis of tertiary butyl acetate. UQ eSpace. Available at: [Link]
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A Comparative Environmental Impact Assessment: Methyl Tert-Butyl Acetate (MTBA) vs. Methyl Tert-Butyl Ether (MTBE)
Introduction
In the pursuit of cleaner-burning fuels, the selection of gasoline oxygenates has significant and lasting environmental consequences. For decades, Methyl Tert-Butyl Ether (MTBE) was the additive of choice to boost octane ratings and reduce carbon monoxide emissions.[1] However, its widespread use led to extensive groundwater contamination due to its unique chemical properties, prompting a search for more environmentally benign alternatives.[2] This guide provides an in-depth technical comparison between MTBE and a potential alternative, Methyl Tert-Butyl Acetate (MTBA), also known as tert-butyl acetate.
The core of this analysis rests on a fundamental principle of chemical structure and reactivity. MTBE is an ether, characterized by a chemically stable carbon-oxygen-carbon bond. In contrast, MTBA is an ester, possessing a carbonyl group adjacent to the ether linkage, which renders it susceptible to hydrolysis. This single structural difference dictates a profoundly different environmental fate for each compound. This guide will dissect the environmental behavior, ecotoxicity, and degradation pathways of both molecules, supported by experimental data, to provide researchers, scientists, and environmental professionals with a clear, evidence-based assessment.
Physicochemical Properties: The Foundation of Environmental Fate
The environmental transport and partitioning of a chemical are governed by its physical and chemical properties. A comparison of key properties for MTBA and MTBE reveals critical differences that predict their behavior upon release into the environment.
| Property | Methyl Tert-Butyl Acetate (MTBA/TBAc) | Methyl Tert-Butyl Ether (MTBE) | Environmental Significance |
| Molecular Formula | C₆H₁₂O₂ | C₅H₁₂O | - |
| Molecular Weight | 116.16 g/mol [3] | 88.15 g/mol [2] | Influences diffusion and volatility. |
| Water Solubility | Insoluble / Sparingly Soluble[3] | 26,000 - 54,000 mg/L[2][4] | High solubility (MTBE) enhances mobility in groundwater, leading to large contaminant plumes.[2] |
| Vapor Pressure | 47 mm Hg @ 25°C[3] | 245 mm Hg @ 25°C | High vapor pressure indicates a tendency to volatilize into the atmosphere. |
| Log K_ow_ | 1.64 - 1.76[3] | 0.94 - 1.3[4][5] | Low values for both indicate low potential for bioaccumulation in organisms. |
| Log K_oc (estimated) | 1.05[3] | 1.05 | Very low values for both suggest they will not adsorb strongly to soil or sediment, leading to high mobility in soil.[3] |
| Henry's Law Constant | 4.1 x 10⁻⁴ atm-m³/mol (estimated)[3] | 5.87 x 10⁻⁴ atm-m³/mol | Indicates the tendency to partition from water to air; both are volatile from water.[3] |
Environmental Fate and Transport: A Tale of Two Molecules
The structural disparity between the ether bond of MTBE and the ester bond of MTBA is the primary determinant of their persistence and ultimate environmental impact.
Mobility in Soil and Groundwater
Both MTBA and MTBE exhibit properties that lead to high mobility in subsurface environments. Their low soil organic carbon-water partitioning coefficients (K_oc_) indicate that they do not readily adsorb to soil particles.[3] However, the exceptionally high water solubility of MTBE is what has made it a notorious groundwater contaminant.[6][7] In the event of a gasoline spill from a leaking underground storage tank, MTBE readily dissolves in groundwater and travels quickly, often moving faster and farther than other gasoline components like benzene, creating extensive and difficult-to-remediate contaminant plumes.[2]
While MTBA is also expected to be highly mobile, its significantly lower water solubility suggests that it would dissolve into groundwater to a lesser extent compared to MTBE following a spill of similar volume.
Persistence and Biodegradation
The most critical distinction between these two compounds lies in their biodegradability.
MTBE: The ether linkage in MTBE is highly resistant to both chemical and microbial degradation. Its persistence in groundwater is a primary environmental concern, with natural attenuation being a very slow process. While some specialized microorganisms have been identified that can degrade MTBE, this capability is not widespread in the environment.[8][9] The degradation pathway, when it occurs, typically involves an initial oxidation to form tert-Butyl Alcohol (TBA) or tert-Butyl Formate (TBF).[5][10]
MTBA: In stark contrast, the ester functional group in MTBA is susceptible to hydrolysis. This process, which can be chemically or biologically mediated (by esterase enzymes common in microorganisms), breaks the molecule into tert-Butyl Alcohol (TBA) and Acetic Acid.[11][12] Both of these hydrolysis products are well-known to be readily biodegradable by a wide range of environmental microorganisms. While specific studies on the environmental biodegradation rate of MTBA are not widely available, the inherent susceptibility of its ester bond to cleavage is a fundamental advantage over MTBE.[3] Chemical hydrolysis at neutral pH is slow, with a half-life measured in years, but biological (enzymatic) hydrolysis is expected to be significantly faster.[11]
Ecotoxicity Profile
Assessing the potential harm to aquatic ecosystems is a cornerstone of any environmental impact assessment. Based on available data, both MTBE and MTBA exhibit relatively low acute toxicity to aquatic organisms, with harmful effects generally occurring only at high concentrations.
| Species | Endpoint | MTBA (tert-Butyl Acetate) | MTBE |
| Fish | 96-hr LC₅₀ | 240 mg/L (Rainbow Trout)[13] | 887 - 1054 mg/L (Various species)[4] |
| Invertebrates | 48-hr EC₅₀ | 350 mg/L (Daphnia magna)[13] | 340 - >1000 mg/L (Various species)[4][14] |
| Algae | 72-hr ErC₅₀ | 16 mg/L (Pseudokirchneriella subcapitata)[13] | 139 mg/L (EC₅₀, Skeletonema costatum)[4] |
While both compounds show low toxicity to fish and invertebrates, the data indicates that algae may be more sensitive to MTBA, with an effect concentration (16 mg/L) that is an order of magnitude lower than that for MTBE.[4] However, these concentrations are still significantly higher than what is typically found in contaminated surface waters. Importantly, the low octanol-water partition coefficients (Log K_ow) for both substances suggest that neither has a significant potential to bioaccumulate in the food chain.[3][4][13]
Experimental Protocols
To ensure robust and comparable data, standardized methodologies are essential. The following protocols represent standard approaches for assessing key environmental endpoints.
Protocol 1: Biodegradability Assessment (OECD 301D - Closed Bottle Test)
This test provides a straightforward method for evaluating the ready biodegradability of a chemical in an aerobic aqueous medium.
Objective: To determine the extent of biodegradation by measuring oxygen consumption over a 28-day period.
Methodology:
-
Preparation of Medium: A mineral salt medium is prepared and saturated with air. This medium contains essential minerals for microbial life but lacks a carbon source.
-
Inoculum: A small volume of inoculum, typically activated sludge from a wastewater treatment plant, is added to the medium. This provides a diverse microbial community.
-
Test and Control Bottles: The test substance (MTBA or MTBE) is added to a series of sealed bottles at a known concentration (typically 2-10 mg/L). Control bottles are prepared with only the inoculum, and reference bottles contain a readily biodegradable substance like sodium benzoate to verify the viability of the inoculum.
-
Incubation: Bottles are incubated in the dark at a constant temperature (20±1°C) for 28 days.
-
Oxygen Measurement: The dissolved oxygen (DO) concentration is measured in each bottle at the beginning and end of the incubation period.
-
Calculation: The amount of oxygen consumed by the microorganisms to degrade the test substance is calculated by subtracting the oxygen depletion in the control bottle from that in the test bottle. This value is then expressed as a percentage of the Theoretical Oxygen Demand (ThOD).
-
Interpretation: A substance is considered "readily biodegradable" if it reaches >60% biodegradation within the 28-day window.
Protocol 2: Acute Fish Toxicity (OECD 203 - Fish, Acute Toxicity Test)
This test determines the concentration of a chemical that is lethal to 50% of a test fish population over a 96-hour period.
Objective: To calculate the 96-hour LC₅₀ (Lethal Concentration, 50%) value.
Methodology:
-
Test Organism: A suitable fish species is selected, such as Rainbow Trout (Oncorhynchus mykiss) or Fathead Minnow (Pimephales promelas).
-
Acclimation: Fish are acclimated to laboratory conditions for at least 12 days.
-
Test Solutions: A series of test concentrations are prepared by dissolving the chemical (MTBA or MTBE) in dilution water. A geometric series of at least five concentrations is recommended, plus a control group (dilution water only).
-
Exposure: Groups of fish (e.g., 7-10 per group) are randomly assigned to test chambers for each concentration and the control.
-
Test Conditions: The test is conducted for 96 hours under controlled conditions of temperature, light cycle, and dissolved oxygen. The test can be static (water is not changed), semi-static (water is renewed periodically), or flow-through.
-
Observations: The number of dead fish in each chamber is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: Statistical methods (e.g., probit analysis) are used to calculate the LC₅₀ value and its 95% confidence limits at the end of the exposure period.
Conclusion and Outlook
The environmental profile of Methyl Tert-Butyl Ether (MTBE) is defined by its chemical stability, high water solubility, and profound resistance to biodegradation, a combination that has resulted in its status as a persistent and widespread groundwater contaminant.[2][6]
In contrast, Methyl Tert-Butyl Acetate (MTBA), while sharing a similar potential for high mobility in soil, presents a fundamentally more favorable environmental profile. Its defining characteristic is the presence of an ester linkage, which serves as a point of vulnerability for both chemical and, more importantly, enzymatic hydrolysis.[11] This degradation pathway breaks MTBA down into tert-butyl alcohol and acetic acid, two compounds that are readily mineralized by common environmental microorganisms.
While both compounds exhibit low acute aquatic toxicity and a low potential for bioaccumulation, the superior biodegradability of MTBA and its breakdown products strongly suggests it is the more environmentally benign alternative. The primary lesson from the legacy of MTBE contamination is that persistence is a highly undesirable trait in any chemical used in high volumes. By designing molecules with built-in mechanisms for degradation, such as the hydrolyzable ester bond in MTBA, we can significantly reduce the risk of long-term environmental contamination.
References
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PubChem. (n.d.). tert-Butyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
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NIC Industries, Inc. (n.d.). Safety Data Sheet: Tert-butyl acetate. Retrieved from [Link]
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Texas State University. (2007). Material Safety Data Sheet: TERT BUTYL ACETATE. Retrieved from [Link]
- Osborn, A. R., & Whalley, E. (1961). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Canadian Journal of Chemistry, 39(8), 1094-1100.
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Solvents & Petroleum Service, Inc. (n.d.). Safety Data Sheet: Tertiary butyl acetate. Retrieved from [Link]
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ChemCentral.com. (2019, September 1). Safety Data Sheet: TERT BUTYL ACETATE. Retrieved from [Link]
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ECOLINK. (n.d.). tert-Butyl Acetate. Retrieved from [Link]
- Fiorenza, S., & Rifai, H. S. (2003). Biodegradability of Methyl tert-Butyl Ether and tert-Butyl Alcohol.
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY: TERT-BUTYL ACETATE. Retrieved from [Link]
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NIC Industries, Inc. (n.d.). Safety Data Sheet: Tert-butyl acetate. Retrieved from [Link]
- Werner, I., Koger, C. S., & Hinton, D. E. (2001). Toxicity of methyl-tert-butyl ether to freshwater organisms. Environmental Pollution, 111(1), 83-88.
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Monument Chemical. (n.d.). Methyl Tert-Butyl Ether (MTBE): Properties, Applications, and Environmental Impact. Retrieved from [Link]
- Canadian Council of Ministers of the Environment. (2007). Canadian Water Quality Guidelines for the Protection of Aquatic Life: Methyl tertiary-butyl ether (MTBE).
- Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2018(part v), 223-233.
- Zogorski, J. S., Morduchowitz, A., Baehr, A. L., Bauman, B. J., Drew, R. T., Korte, N. E., ... & Squillace, P. J. (1996).
- Squillace, P. J., Zogorski, J. S., Wilber, W. G., & Price, C. V. (1996). Preliminary assessment of the occurrence and possible sources of MTBE in groundwater in the United States, 1993-1994. Environmental Science & Technology, 30(5), 1721-1730.
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Wikipedia. (n.d.). Methyl tert-butyl ether. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Methyl tert-Butyl Ether (MTBE).
- Hristova, K., Gebreyes, M., & Lory, C. (2003). Biodegradation of Methyl tert-Butyl Ether by a Bacterial Pure Culture. Applied and Environmental Microbiology, 69(1), 37-42.
- Tratnyek, P. G., Johnson, R. L., & Schirmer, M. (1999). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 18(12), 2776-2782.
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Centers for Disease Control and Prevention. (n.d.). tert-Butyl acetate. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
- Steffan, R. J., McClay, K., Vainberg, S., Condee, C. W., & Zhang, D. (1997). Biodegradation of Methyl tert-Butyl Ether by a Pure Bacterial Culture. Applied and Environmental Microbiology, 63(11), 4216-4222.
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PubChem. (n.d.). tert-Butyl methyl ether. National Center for Biotechnology Information. Retrieved from [Link]
- Johnson, R., Tratnyek, P., & Schirmer, M. (1999). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. U.S. Geological Survey.
- Hilaris Publisher. (n.d.). Characteristics of Methyl Ter-Butyl Ether (MTBE), a Pollutant, in Drinking water: A Review. Journal of Pollution Effects & Control.
- ECETOC. (2003). Risk Assessment Report for Existing Substances: Methyl tertiary-Butyl Ether. Special Report No. 17.
- Deeb, R. A., Scow, K. M., & Alvarez-Cohen, L. (2000). Biodegradation of Methyl tertiary-Butyl Ether (MTBE) and Other Fuel Oxygenates.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of tert-Butyl Acetate
Note to the Reader: This guide addresses the disposal of tert-butyl acetate (CAS No. 540-88-5), a common laboratory solvent. The user query specified "methyl tert-butylacetate," which is not a standard chemical nomenclature. Given the context of laboratory chemicals, this guide assumes the intended substance is tert-butyl acetate. Procedures should always be cross-verified with your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS).
As a senior application scientist, my objective extends beyond merely providing procedural steps. It is to instill a deep-seated understanding of why these procedures are critical. The proper management of chemical waste is not a bureaucratic hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide is structured to provide immediate, actionable information grounded in the principles of chemical safety and regulatory compliance.
Section 1: Hazard Profile & Immediate Safety Precautions
Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. Tert-butyl acetate is a highly flammable liquid and vapor, posing a significant fire risk.[1] Its vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[2]
Key Hazards:
-
Flammability: Classified as a Flammable Liquid, Category 2.[1] Keep containers away from heat, sparks, open flames, and hot surfaces.[3]
-
Inhalation Toxicity: Harmful if inhaled, with the potential to cause respiratory irritation, drowsiness, or dizziness.[3]
-
Skin Contact: Repeated exposure may lead to skin dryness or cracking.[2]
Therefore, before handling or preparing for disposal, the following personal protective equipment (PPE) and precautions are mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile gloves or other chemically resistant gloves.
-
Personal Attire: A flame-resistant lab coat is recommended.
-
Ventilation: All handling and transfers of tert-butyl acetate waste must be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[1][3]
Section 2: Waste Segregation & Container Management
The cardinal sin of chemical waste management is improper segregation. Mixing incompatible chemicals can lead to violent reactions, generating heat, toxic gases, or pressure buildup that can rupture a container. Tert-butyl acetate must be collected in a dedicated waste stream for flammable organic solvents.
The "Why": The primary goal of segregation is to prevent unintended and dangerous chemical reactions. Tert-butyl acetate can react hazardously with several chemical classes. Under hot, acidic conditions, it can even decompose into flammable isobutylene and acetic acid.[1]
Table 1: Chemical Incompatibility for tert-Butyl Acetate Waste
| Incompatible Chemical Class | Rationale / Potential Hazard |
|---|---|
| Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates) | Creates a significant risk of fire and explosion.[1][2] |
| Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid) | Can catalyze hazardous decomposition, especially when heated.[1][2] |
| Strong Bases / Alkalines (e.g., Sodium Hydroxide) | May cause vigorous, heat-generating reactions.[1][2] |
| Nitrates | Poses a fire and explosion risk.[1] |
Waste Container Protocol:
-
Select a Compatible Container: Use a sturdy, leak-proof container made of a material chemically resistant to tert-butyl acetate. High-density polyethylene (HDPE) or glass containers are common. The container must have a secure, tight-fitting screw cap.[4]
-
Label Correctly and Immediately: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[4][5] The label must clearly state:
-
The words "Hazardous Waste"[5]
-
The full chemical name: "tert-Butyl Acetate" (and any other components if it's a mixed waste stream)
-
The approximate percentage of each component
-
The date the first drop of waste was added
-
-
Keep Containers Closed: Waste containers must remain sealed except when you are actively adding waste.[4] This minimizes the release of flammable vapors and prevents contamination.
Section 3: Step-by-Step Waste Collection Protocol
This protocol outlines the safe transfer of tert-butyl acetate waste from an experimental vessel to a designated hazardous waste container.
-
Prepare the Work Area: Ensure the chemical fume hood sash is at the appropriate height. Remove all potential ignition sources from the immediate area.
-
Ground the Equipment: For transfers of significant volumes (>1 liter), it is critical to ground and bond the waste container and the source container.
-
Use Appropriate Transfer Tools: Use non-sparking tools (e.g., brass, bronze) and a funnel made of a compatible material to minimize splashing.[1][3]
-
Transfer the Waste: Slowly and carefully pour the tert-butyl acetate waste into the labeled container. Avoid filling the container more than 90% full to allow for vapor expansion.[5]
-
Seal and Clean: Securely cap the waste container immediately after the transfer. Wipe the exterior of the container and the funnel with a paper towel. Dispose of the contaminated towel in the solid chemical waste stream.
-
Store Properly: Place the sealed waste container in a designated Satellite Accumulation Area (SAA).[5] This area should be away from drains and provide secondary containment (e.g., a containment tray) to catch any potential leaks.[4]
-
Arrange for Disposal: Once the container is full, contact your institution's EHS department to schedule a waste pickup. Do not store full containers in the lab indefinitely.[4]
Section 4: Managing Spills & Contaminated Materials
Accidents happen, but a prepared response minimizes the risk.
-
For Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Ensure all ignition sources are eliminated.[6]
-
Increase ventilation by opening the fume hood sash.
-
Absorb the spill using an inert absorbent material such as vermiculite, sand, or a commercial solvent spill pad.[1][6] Do not use combustible materials like paper towels directly on the liquid pool.
-
Scoop the contaminated absorbent into a container, seal it, and label it as "Hazardous Waste: tert-Butyl Acetate Contaminated Debris."
-
Dispose of this solid waste through your EHS department.
-
-
For Large Spills (>100 mL):
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm if necessary.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
Any PPE, wipes, or other materials contaminated with tert-butyl acetate must be disposed of as hazardous solid waste, not in the regular trash.[6]
Section 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the routine disposal of tert-butyl acetate waste in a laboratory setting.
Caption: Decision workflow for routine tert-butyl acetate waste collection.
Section 6: Regulatory Overview
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7] As the generator of the waste, you are legally responsible for ensuring it is identified and managed correctly from "cradle to grave."[7]
Table 2: Regulatory & Transportation Identifiers
| Parameter | Identifier | Rationale / Source |
|---|---|---|
| UN Number | UN 1123 | For transportation classification.[1] |
| Proper Shipping Name | Butyl acetates | Standard name for transport documents.[1] |
| DOT Hazard Class | 3 | Denotes a flammable liquid.[1] |
| Packing Group | II | Indicates a medium level of danger.[1] |
| Potential EPA Waste Code | D001 (Ignitability) | Assigned to wastes that are flammable liquids with a flash point < 140°F.[7] |
It is the user's responsibility to comply with all local, state, and federal regulations, which may be subject to change.[1] Always consult your institution's EHS department for specific guidance.
References
-
Safety Data Sheet: Tert-butyl acetate. NIC Industries.
-
Safety Data Sheet: Methyl tert-Butyl Ether. Monument Chemical.
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Safety Data Sheet: methyl-2 butyl acetate natural. Vigon International.
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Safety Data Sheet: Methyl Tertiary Butyl Ether. G.J. Chemical Company, Inc.
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Safety Data Sheet: 2-Methylbutyl acetate. Sigma-Aldrich.
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Safety Data Sheet: tert-Butyl acetate. Fisher Scientific.
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Safety Data Sheet: MTBE. LyondellBasell.
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Safety Data Sheet: Tert Butyl Acetate. ChemSupply.
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Safety Data Sheet: tert-Butyl acetate. Sigma-Aldrich.
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Hazardous Waste Disposal Guide. Dartmouth College.
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Ester Disposal Discussion. Chemtalk - Science Forum.
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
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Safety Data Sheet: tert-Butyl methyl ether. Carl ROTH.
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl tert-butylacetate
Introduction: Understanding the Compound, Understanding the Risk
Methyl tert-butylacetate (MTBA), also known as tert-butyl acetate, is a colorless, flammable liquid with a characteristic fruity, camphor-like odor.[1][2] Its utility as a solvent in pharmaceutical and chemical synthesis is significant. However, its physical and chemical properties necessitate a robust and well-understood safety protocol. The primary directive when handling any chemical is not merely to use Personal Protective Equipment (PPE), but to understand why specific equipment is chosen. This guide provides the essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, grounding every recommendation in the causality of the chemical's behavior.
This compound is classified as a highly flammable liquid.[3][4][5] Its vapor is heavier than air and can travel a considerable distance to an ignition source, causing a flashback.[6][7] The principal health hazards include irritation to the skin, eyes, and respiratory system.[1][2] Prolonged or repeated skin contact can lead to dryness and cracking (dermatitis), while inhalation of high concentrations of vapor can depress the central nervous system, causing symptoms like headache, dizziness, and narcosis.[1][2][3] This knowledge forms the bedrock of our PPE strategy: to create an impermeable barrier against a volatile, flammable, and irritating compound.
The Hierarchy of Controls: PPE as the Final Safeguard
Before we specify individual PPE components, it is crucial to recognize that PPE is the last line of defense. The most effective safety programs prioritize the hierarchy of controls:
-
Elimination/Substitution: Can a less hazardous solvent be used?
-
Engineering Controls: Are you working in a properly functioning chemical fume hood? Is the ventilation adequate to keep vapor concentrations below exposure limits?[8][9]
-
Administrative Controls: Have you received proper training on the chemical's hazards and handling procedures? Are work areas clearly marked and access restricted?
-
Personal Protective Equipment (PPE): The equipment detailed below, used to protect you when other controls are insufficient.
This guide focuses on the fourth pillar, but its efficacy is fundamentally dependent on the successful implementation of the preceding three.
Core Protective Equipment: A Multi-Layered Defense
Hand Protection: The Primary Point of Contact
Direct skin contact is a primary route of exposure.[2] Therefore, selecting the correct glove material is not a matter of preference but of chemical compatibility. The critical metrics are breakthrough time (the time it takes for the chemical to permeate the glove material) and degradation (the physical change in the glove material upon contact).[10][11]
Table 1: Glove Material Compatibility with this compound
| Glove Material | Breakthrough Time (minutes) | Degradation Rating | Recommendation | Source(s) |
| Butyl Rubber | > 480 | E (Excellent) | Recommended | [12] |
| Neoprene | 10 - 30 | F (Fair) | Not for prolonged contact | [12] |
| Nitrile | < 10 | NR (Not Recommended) | Avoid | [12] |
| Natural Rubber (Latex) | < 10 | NR (Not Recommended) | Avoid | [13] |
| Polyvinyl Chloride (PVC) | < 10 | NR (Not Recommended) | Avoid | [13] |
Causality: The data clearly indicates that standard nitrile or latex gloves, common in many laboratories, offer inadequate protection against this compound. Their rapid breakthrough and degradation times mean they fail almost immediately upon contact. Butyl rubber provides excellent, long-duration protection and should be considered the standard for any work involving potential immersion or significant splash risk.
Protocol for Glove Use:
-
Always inspect gloves for tears, punctures, or signs of degradation before use.
-
For tasks with high splash potential, consider double-gloving.
-
Wash hands thoroughly after removing gloves.[8]
-
Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
-
Dispose of contaminated gloves as hazardous waste according to institutional and local regulations.[3]
Eye and Face Protection: Shielding Against Vapors and Splashes
This compound vapor and liquid can cause eye irritation.[1][2] Standard safety glasses are insufficient.
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory for all handling operations.[8][14]
-
Enhanced Requirement: When there is a significant risk of splashing (e.g., transferring large volumes, reacting under pressure), a full-face shield must be worn in addition to chemical safety goggles. The face shield protects the entire face from direct contact.[15]
Causality: Goggles are required to protect against the insidious nature of vapors, which can easily bypass the protection of standard safety glasses. A face shield provides a broader area of protection against the kinetic energy of a splash, which can otherwise find its way around goggles.
Respiratory Protection: Managing Inhalation Risks
Engineering controls, such as a chemical fume hood, are the primary method for controlling vapor inhalation.[9] Respiratory protection is required when these controls are unavailable, are not sufficient to maintain exposure below permissible limits, or during emergency situations.
The Occupational Safety and Health Administration (OSHA) Permissible Exposure Limit (PEL) for tert-Butyl acetate is a Time-Weighted Average (TWA) of 200 ppm (950 mg/m³).[3] The National Institute for Occupational Safety and Health (NIOSH) has set the concentration considered Immediately Dangerous to Life or Health (IDLH) at 1,500 ppm.[6]
Table 2: NIOSH Respirator Recommendations for tert-Butyl Acetate
| Exposure Concentration | Minimum Respirator Type |
| ≤ 1500 ppm | Any supplied-air respirator (SAR) operated in a continuous-flow mode. |
| ≤ 1500 ppm | Any powered, air-purifying respirator (PAPR) with organic vapor cartridge(s). |
| ≤ 1500 ppm | Any air-purifying, full-facepiece respirator with organic vapor cartridge(s). |
| ≤ 1500 ppm | Any self-contained breathing apparatus (SCBA) with a full facepiece. |
| Emergency or IDLH | Any SCBA with a full facepiece operated in a pressure-demand or other positive-pressure mode. |
| Emergency or IDLH | Any SAR with a full facepiece operated in a pressure-demand or other positive-pressure mode in combination with an auxiliary self-contained positive-pressure breathing apparatus. |
Source: NIOSH Pocket Guide to Chemical Hazards[1]
Causality: The selection of a respirator is directly tied to the concentration of the airborne contaminant. Air-purifying respirators are effective at lower concentrations, but for high-concentration or oxygen-deficient atmospheres (like a major spill in a confined space), a supplied-air system is required to provide a breathable atmosphere.
Protective Clothing: A Barrier for the Body
To prevent skin contact from splashes or spills, protective clothing is essential.
-
Lab Coat: A standard cotton lab coat is insufficient. A lab coat made of a chemically resistant material is required.
-
Apron/Coveralls: For larger-scale operations (>1 liter), a chemically resistant apron or full coveralls should be worn over the lab coat.[6] Flame-retardant, antistatic clothing is recommended.[4]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. For operations involving large quantities, chemically resistant shoe covers or boots should be considered.
Operational Plans: Procedural Guidance
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Sequence for donning and doffing PPE to minimize contamination.
Emergency and Disposal Plans
Spill Response
In the event of a spill, the immediate priority is to evacuate personnel and eliminate all ignition sources. [6][16] Step-by-Step Spill Response Protocol:
-
Alert personnel in the immediate area and evacuate.
-
Remove all sources of ignition (e.g., turn off hot plates, unplug equipment). [6][7]3. If the spill is large or ventilation is poor, evacuate the entire lab and contact your institution's emergency response team.
-
For small, manageable spills, don the appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material like vermiculite, dry sand, or earth. [6][16]Do not use combustible materials like paper towels.
-
Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. [6][17]7. Ventilate the area and wash the spill site after cleanup is complete. [6]
Exposure and First Aid
-
Skin Contact: Immediately remove contaminated clothing. [16]Rinse the affected skin with plenty of water for at least 15 minutes. [16][18]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [8][18]Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. [8]If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. [15]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. [8][15]Rinse the mouth with water and seek immediate medical attention.
Disposal of Contaminated PPE
All PPE that has come into contact with this compound must be considered hazardous waste.
-
Gloves, aprons, and other disposables: Place in a designated, sealed hazardous waste container.
-
Reusable PPE (e.g., goggles, face shields, respirators): Decontaminate according to manufacturer and institutional guidelines before reuse.
-
Contaminated Clothing: Must be laundered separately by a specialized service; do not take contaminated lab coats home. [8] Ultimately, handling this compound safely is a matter of respecting its properties through informed and disciplined practice. This guide provides the procedural framework, but a culture of safety-consciousness is the ultimate guarantor of a secure laboratory environment.
References
- J.T. Baker. (2025). Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines.
- U.S. Hazmat Rentals. (2024).
- DENIOS. (2025). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
- Risk & Safety Solutions. OSHA Limits for Flammable Liquids.
- Occupational Safety and Health Administr
- New Jersey Department of Health.
- Sherwin-Williams. (2011).
- Centers for Disease Control and Prevention.
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- Carl ROTH.
- NIC Industries.
- Sigma-Aldrich. (2025).
- Ansell. Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves.
- PPG Industries.
- Fisher Scientific. (2009).
- National Oceanic and Atmospheric Administration. CAMEO Chemicals: methyl tert-butyl ether.
- CPAchem. (2024).
- NIC Industries. (2022).
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- ECOLINK.
- G.J. Chemical Company, Inc.
- Centers for Disease Control and Prevention.
- Gloves By Web. Gloves Chemical Resistance Chart.
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- TCI Chemicals. (2025).
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- North Safety Products. Chemical Resistance Guide.
- Centers for Disease Control and Prevention. (2014). International Chemical Safety Cards: METHYL TERT-BUTYL ETHER.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
